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1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid Documentation Hub

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  • Product: 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid
  • CAS: 1526383-55-0

Core Science & Biosynthesis

Foundational

Comprehensive Synthesis and Regioselective N-Alkylation of 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper Executive Summary & Mechanistic Rationale The synthesis of 1-methyl-1H-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper

Executive Summary & Mechanistic Rationale

The synthesis of 1-methyl-1H-pyrazole-5-carboxylic acid derivatives demands rigorous control over regiochemistry. These pyrazole-5-carboxylic acids are critical pharmacophores, frequently embedded in modulators of formyl peptide receptor 1 (FPR1)[1] and next-generation anthelmintic agents[2]. However, constructing the specific 1,3,5-trisubstituted pyrazole core of 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid presents a classic synthetic challenge.

The Regioselectivity Pitfall

Direct condensation of a 1,3-diketone (e.g., ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate) with methylhydrazine is mechanistically flawed for this specific target. The more nucleophilic terminal NH2​ of methylhydrazine preferentially attacks the highly electrophilic C2 carbonyl (adjacent to the electron-withdrawing ester), while the internal NHMe nitrogen condenses at the C4 carbonyl. This inherently favors the undesired 1-methyl-5-(oxan-4-yl) regioisomer.

To circumvent this and achieve the correct substitution pattern, we must deploy a decoupled strategy: formation of an unsubstituted, tautomeric NH-pyrazole intermediate, followed by sterically directed N-alkylation[3].

Workflow A 1-(Oxan-4-yl)ethan-1-one + Diethyl oxalate B Ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate A->B NaOEt, EtOH, 0 °C to RT (Claisen Condensation) C Ethyl 3-(oxan-4-yl)-1H-pyrazole-5-carboxylate B->C NH2NH2·H2O, EtOH, Reflux (Cyclization) D Ethyl 1-methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylate C->D MeI, K2CO3, DMF, RT (Regioselective Alkylation) E 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid D->E LiOH, THF/H2O, RT (Saponification)

Figure 1: Four-step synthetic workflow for 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid.

Experimental Methodologies

Step 1: Claisen Condensation (Synthesis of Ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate)

Causality: Activation of the oxane system via a methyl ketone allows for smooth, base-promoted condensation with diethyl oxalate to form the required 1,3-dicarbonyl electrophile.

  • Charge a dry, argon-flushed flask with anhydrous ethanol (10 volumes) and cool to 0 °C.

  • Add sodium ethoxide (1.5 equiv) followed by the dropwise addition of diethyl oxalate (1.2 equiv).

  • Slowly introduce 1-(oxan-4-yl)ethan-1-one (1.0 equiv) over 30 minutes to control the exotherm and prevent self-condensation.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench with 1M HCl to pH 3, extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Step 2: Pyrazole Core Assembly (Synthesis of Ethyl 3-(oxan-4-yl)-1H-pyrazole-5-carboxylate)

Causality: Utilizing unsubstituted hydrazine hydrate avoids the regioselectivity issues inherent to substituted hydrazines during the initial dehydrative cyclization.

  • Dissolve the crude diketone from Step 1 in ethanol (8 volumes).

  • Add hydrazine hydrate (1.1 equiv) dropwise at 0 °C.

  • Heat the mixture to reflux (78 °C) for 2 hours to drive the cyclization and aromatization to completion.

  • Cool to room temperature, concentrate under reduced pressure, and recrystallize the crude product from ethanol/water to afford the pure NH-pyrazole.

Step 3: Regioselective N-Methylation

Causality: The tautomeric NH-pyrazole presents two nitrogen atoms for alkylation. The tetrahydropyran (oxan-4-yl) ring at C3 exerts significant steric bulk (high A-value) compared to the planar ethyl ester at C5. Consequently, alkylation with methyl iodide under basic conditions preferentially occurs at the less sterically hindered nitrogen (N1), yielding the desired 1-methyl-3-(oxan-4-yl) isomer[3].

  • Dissolve the NH-pyrazole (1.0 equiv) in anhydrous DMF (5 volumes).

  • Add anhydrous K2​CO3​ (2.0 equiv) and stir for 15 minutes to generate the highly nucleophilic pyrazolide anion.

  • Cool to 0 °C and add methyl iodide (1.2 equiv) dropwise.

  • Stir at room temperature for 4 hours.

  • Dilute with water (20 volumes) to precipitate the product. Filter, wash with water, and purify via silica gel chromatography (Hexanes/EtOAc, 7:3) to isolate the major regioisomer from the minor 1-methyl-5-(oxan-4-yl) byproduct.

Regioselectivity P Ethyl 3-(oxan-4-yl)-1H-pyrazole -5-carboxylate (Tautomeric Mixture) N1 Attack at N1 (Adjacent to Ester) P->N1 Less Steric Hindrance N2 Attack at N2 (Adjacent to Oxan-4-yl) P->N2 High Steric Hindrance Maj MAJOR PRODUCT 1-Methyl-3-(oxan-4-yl) isomer (~85% Regioselectivity) N1->Maj Min MINOR PRODUCT 1-Methyl-5-(oxan-4-yl) isomer (~15% Regioselectivity) N2->Min

Figure 2: Sterically guided regioselective N-alkylation of the tautomeric pyrazole intermediate.

Step 4: Saponification

Causality: Mild basic hydrolysis is employed to cleave the ethyl ester. Harsh acidic or high-temperature basic conditions must be avoided to prevent decarboxylation, a known degradation pathway for pyrazole-5-carboxylic acids.

  • Dissolve the ester in a 3:1 mixture of THF and water (10 volumes).

  • Add lithium hydroxide monohydrate ( LiOH⋅H2​O , 3.0 equiv).

  • Stir at room temperature for 4 hours until TLC indicates complete consumption of the starting material.

  • Remove THF in vacuo, and carefully acidify the aqueous layer to pH 2 using 1M HCl.

  • Collect the precipitated white solid via filtration, wash with cold water, and dry under high vacuum to afford the final 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics for this synthetic route, assuming standard optimization at a 10-gram scale.

StepTransformationKey ReagentsTemp / TimeTypical YieldRegiomeric Ratio (Desired:Undesired)
1 Claisen CondensationDiethyl oxalate, NaOEt0 °C to RT, 12h82%N/A
2 CyclizationHydrazine hydrateReflux, 2h88%N/A
3 N-MethylationMeI, K2​CO3​ , DMF0 °C to RT, 4h74%85:15
4 Saponification LiOH⋅H2​O , THF/ H2​O RT, 4h95%N/A
Overall Linear Synthesis --~50% -

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Exploratory

1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic Acid: Comprehensive Structural, Synthetic, and Application Guide

Executive Summary The design and synthesis of highly functionalized heterocyclic building blocks are foundational to modern drug discovery. 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid is a privileged pharmacopho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design and synthesis of highly functionalized heterocyclic building blocks are foundational to modern drug discovery. 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid is a privileged pharmacophore that seamlessly integrates the robust hydrogen-bonding capabilities of a pyrazole core with the favorable physicochemical profile of a tetrahydropyran (oxan) ring. This technical whitepaper dissects the structural rationale, the regiochemically controlled synthetic methodologies, and the self-validating experimental protocols required to synthesize this compound with high fidelity.

Chemical Identity & Structural Deconstruction

Understanding the distinct domains of this molecule is critical for predicting its behavior in both synthetic environments and biological systems.

Physicochemical Properties

The following table summarizes the core quantitative data for the compound[1]:

PropertyValue
IUPAC Name 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid
CAS Registry Number 1526383-55-0
Molecular Formula C₁₀H₁₄N₂O₃
Molecular Weight 210.23 g/mol
Hydrogen Bond Donors (HBD) 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors (HBA) 4 (N2, Oxane -O-, Carboxylic -C=O and -OH)
Core Scaffold 1H-Pyrazole
Structural Rationale
  • 1H-Pyrazole Core: Provides an aromatic scaffold capable of participating in π−π stacking and targeted hydrogen bonding within protein binding pockets[2].

  • N1-Methylation: By methylating the N1 position, tautomerization is blocked. This locks the molecule into a single defined conformation and reduces the overall hydrogen bond donor count, a modification that empirically improves passive membrane permeability.

  • C3-Oxan-4-yl Substitution: The incorporation of the oxan-4-yl (tetrahydropyran) ring is a deliberate bioisosteric replacement for lipophilic carbocycles (like cyclohexyl). The ether oxygen introduces a hydrogen bond acceptor that significantly enhances aqueous solubility while maintaining metabolic stability.

  • C5-Carboxylic Acid: Serves as a versatile synthetic vector, primarily utilized for downstream amide coupling with primary or secondary amines to generate targeted compound libraries.

StructuralMap Core 1H-Pyrazole Core N1 N1: Methyl Group Core->N1 N-Alkylation C3 C3: Oxan-4-yl Group Core->C3 C-C Bond C5 C5: Carboxylic Acid Core->C5 C-C Bond

Figure 1: Structural deconstruction of 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid.

Synthetic Methodology & Regiochemical Control

The de novo synthesis of 1,3,5-trisubstituted pyrazoles relies heavily on the3 with substituted hydrazines[3]. However, the primary synthetic bottleneck is controlling regioselectivity.

Mechanistic Causality: During the reaction of the intermediate ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate with methylhydrazine, two competing electrophilic centers exist: the C2 carbonyl (adjacent to the ester) and the C4 carbonyl (adjacent to the oxane ring). Because methylhydrazine is unsymmetrical, standard ethanolic conditions often yield a 4 of 1,3- and 1,5-regioisomers[4].

To achieve high fidelity toward the desired 1-methyl-3-(oxan-4-yl) architecture, the reaction environment must be carefully modulated. Advanced protocols employ 5 to drastically enhance regioselectivity[5]. HFIP acts as a strong hydrogen-bond donor, preferentially coordinating with the highly polarized C2 carbonyl. This electronic shielding directs the more nucleophilic terminal amine (-NH₂) of methylhydrazine to attack the C4 carbonyl, shifting the product distribution in favor of the 1,3-isomer. Alternatively, 6 via inverse addition ensures a kinetic preference for the desired product[6].

SyntheticWorkflow SM 1-(Oxan-4-yl)ethan-1-one + Diethyl Oxalate Step1 Claisen Condensation NaOEt, EtOH, 0°C to RT SM->Step1 Int1 Ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate Step1->Int1 Step2 Regioselective Cyclocondensation Methylhydrazine, HFIP, Reflux Int1->Step2 Int2 Ethyl 1-methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylate Step2->Int2 Step3 Saponification LiOH, THF/H2O, 50°C Int2->Step3 Product 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid Step3->Product

Figure 2: Step-by-step synthetic workflow emphasizing regiochemical control.

Experimental Protocols

The following protocols represent a self-validating system; each step's workup is designed to isolate the intermediate cleanly, ensuring the subsequent reaction proceeds without interference.

Step 1: Synthesis of Ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate
  • Preparation: In an oven-dried flask under inert atmosphere, dissolve 1-(oxan-4-yl)ethan-1-one (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous ethanol.

  • Base Addition: Cool the mixture to 0°C. Add sodium ethoxide (NaOEt, 1.5 eq) portion-wise. Causality: NaOEt is selected to match the ethyl ester of diethyl oxalate, preventing unwanted transesterification side products.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with 1N HCl until pH ~3. Extract with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1,3-diketone[3].

Step 2: Regioselective Cyclocondensation
  • Preparation: Dissolve methylhydrazine (1.1 eq) in hexafluoro-2-propanol (HFIP).

  • Inverse Addition: Cool the solution to 0°C. Dissolve the crude 1,3-diketone from Step 1 in a minimal amount of HFIP and add it dropwise to the methylhydrazine solution. Causality: Inverse addition maintains a high local concentration of methylhydrazine, which, combined with the hydrogen-bonding effects of HFIP, maximizes the kinetic preference for the 1,3-isomer over the 1,5-isomer[5][6].

  • Reaction: Heat the mixture to reflux for 4 hours.

  • Workup: Evaporate the HFIP under reduced pressure. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate pure ethyl 1-methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylate.

Step 3: Saponification to the Free Acid
  • Preparation: Dissolve the purified ester (1.0 eq) in a 1:1 mixture of THF and H₂O.

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Causality: The mixed solvent system ensures that both the lipophilic ester and the hydrophilic hydroxide salt remain in a homogeneous phase. LiOH is preferred as lithium carboxylate intermediates exhibit high solubility in organic-aqueous mixtures, preventing premature precipitation.

  • Reaction: Stir at 50°C for 3 hours until TLC indicates complete consumption of the ester.

  • Workup: Remove THF under reduced pressure. Wash the aqueous layer with diethyl ether to remove non-polar impurities. Acidify the aqueous layer with 1N HCl to pH ~2. Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford pure 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid .

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Foundational

The Genesis and Evolution of Pyrazole Carboxylic Acids: A Technical Whitepaper on Synthesis and Drug Discovery

Executive Summary The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in medicinal chemistry and agrochemical development. Among its derivatives, pyrazole carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in medicinal chemistry and agrochemical development. Among its derivatives, pyrazole carboxylic acids and their corresponding esters and amides represent a highly versatile class of intermediates and active pharmaceutical ingredients (APIs). The presence of the carboxylic acid moiety provides a critical vector for lead optimization, enabling the modulation of physicochemical properties (such as solubility and permeability) while serving as a potent hydrogen bond donor/acceptor in target binding sites. This whitepaper explores the historical discovery of the pyrazole core, the evolution of regioselective synthetic methodologies for its carboxylic acid derivatives, and their profound impact on modern drug discovery.

Historical Genesis: The Knorr Pyrazole Synthesis (1883)

The history of pyrazole chemistry began in 1883 when the German chemist Ludwig Knorr reported the first synthesis of a substituted pyrazole derivative, 1-phenyl-3-methyl-5-pyrazolone[1]. Knorr achieved this by reacting a β -ketoester (ethyl acetoacetate) with a hydrazine derivative (phenylhydrazine)[2].

This foundational reaction, now universally known as the Knorr pyrazole synthesis , established the mechanistic blueprint for constructing the pyrazole core[3]. The reaction proceeds via an acid-catalyzed condensation. The primary amine of the hydrazine attacks the more electrophilic carbonyl group of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack by the secondary nitrogen onto the remaining carbonyl, followed by dehydration, yields the aromatic heterocycle[3].

When applying this historical method to the synthesis of pyrazole carboxylic acids (typically utilizing unsymmetrical 1,3-diketoesters), regioselectivity becomes the primary synthetic challenge. The initial nucleophilic attack can occur at either carbonyl carbon, leading to a mixture of regioisomers unless steric and electronic parameters are rigorously controlled[3].

KnorrMechanism N1 1,3-Dicarbonyl Compound + Hydrazine N2 Acid-Catalyzed Imine Formation N1->N2 H+ Catalyst N3 Hydrazone Intermediate N2->N3 -H2O N4 Intramolecular Nucleophilic Attack (Cyclization) N3->N4 Regioselective Control N5 Dehydration N4->N5 Proton Transfer N6 Substituted Pyrazole (e.g., Pyrazole-3-carboxylate) N5->N6 Aromatization

Logical workflow and mechanistic steps of the Knorr Pyrazole Synthesis.

Pharmacological Impact and Drug Discovery

The functionalization of the pyrazole core with a carboxylic acid group has unlocked diverse therapeutic applications. The carboxylate acts as a critical pharmacophore, often mimicking native biological substrates or forming vital salt bridges within protein active sites.

Dengue Virus (DENV) Protease Inhibitors

Recent medicinal chemistry campaigns have identified pyrazole-3-carboxylic acid derivatives as potent inhibitors of the Dengue virus NS2B-NS3 protease[4]. Researchers discovered that positioning an aromatic substituent at the C5 position of the pyrazole-3-carboxylic acid core significantly enhanced cellular activity compared to other regioisomers. For instance, derivative 30 demonstrated an antiviral EC50​ of 4.1 μM without relevant cytotoxicity, proving that the pyrazole-3-carboxylic acid scaffold offers an improved physicochemical and ligand efficiency profile for antiviral drug discovery[4].

KEAP1:NRF2 Protein-Protein Interaction Inhibitors

In the realm of chronic oxidative stress, disrupting the KEAP1:NRF2 protein-protein interaction (PPI) to release the cytoprotective transcription factor NRF2 is a major therapeutic goal. Utilizing a fragment-guided discovery approach, researchers at Astex and GSK identified pyrazole carboxylic acids as high-affinity inhibitors of the KEAP1 Kelch domain[5]. The carboxylic acid moiety was found to be essential for anchoring the molecule within the target site. Structure-activity relationship (SAR) studies revealed that removing specific substituents on the pyrazole core led to a 100–1000-fold loss in binding affinity, highlighting the precision required in optimizing these acid derivatives[5].

KEAP1_NRF2 S1 Basal State: KEAP1 Binds NRF2 S2 Ubiquitination & Degradation of NRF2 S1->S2 Default Pathway S3 Pyrazole Carboxylic Acid (Fragment-Derived Hit) S4 Competitive Binding at KEAP1 Kelch Domain S3->S4 High Affinity Binding S4->S1 Disrupts PPI S5 NRF2 Stabilization & Nuclear Translocation S4->S5 Pathway Rescue S6 Transcription of Cytoprotective Genes S5->S6 ARE Activation

Mechanism of action for pyrazole carboxylic acids disrupting KEAP1:NRF2.

Hao2 Enzyme Inhibition and Agrochemicals

Beyond antivirals and PPIs, pyrazole carboxylic acids (such as compounds 15-XV and 15-XXXII) have been developed as potent and selective inhibitors of rat long chain L-2-hydroxy acid oxidase 2 (Hao2), an enzyme linked to blood pressure regulation[6]. Furthermore, the agrochemical industry has heavily leveraged this scaffold; the commercial fungicide Sedaxane is a pyrazole-4-carboxamide, synthesized directly from a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid precursor[7].

Quantitative Data Summary

The following table synthesizes the quantitative benchmarks of pyrazole carboxylic acid derivatives across various discovery campaigns:

Compound / ScaffoldTarget / ApplicationKey Quantitative MetricReference
1-Phenyl-3-methyl-5-pyrazolone Foundational HeterocycleFirst synthesized pyrazole (1883)[1],[2]
Pyrazole-3-carboxylic acid (Cmpd 30) DENV-2 AntiviralAntiviral EC50​ = 4.1 μM[4]
Pyrazole-3-carboxylic acid (Cmpd 17) DENV2proHeLaCellular EC50​ = 9.7 μM[4]
Pyrazole carboxylic acid hits KEAP1:NRF2 PPI100–1000-fold affinity loss upon R2 deletion[5]
Pyrazole carboxylic acid 15-XV Hao2 EnzymePotent selective inhibition ( IC50​ pending)[6]
Sedaxane SDHI FungicideCommercial broad-spectrum efficacy[7]

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol details the regioselective synthesis of an Ethyl 1,5-Diaryl-1H-pyrazole-3-carboxylate intermediate. This method utilizes a Claisen condensation followed by a Knorr-type cyclization.

Phase 1: Claisen Condensation (Formation of 2,4-Dioxoester)
  • Reagent Preparation: Dissolve 1.0 equivalent of the chosen acetophenone derivative and 1.2 equivalents of diethyl oxalate in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Base Addition: Slowly add 1.5 equivalents of Lithium tert-butoxide ( LiOtBu ) at 0°C.

    • Causality: LiOtBu is a sterically hindered, strong base. It quantitatively deprotonates the α -carbon of the acetophenone to form an enolate without acting as a nucleophile itself, thereby preventing unwanted transesterification of the diethyl oxalate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Quench with 1M HCl and extract with ethyl acetate to isolate the crude ethyl 2,4-dioxo-4-arylbutanoate.

Phase 2: Knorr Cyclocondensation & Dehydration
  • Hydrazone Formation: Dissolve the crude dioxoester in glacial acetic acid. Add 1.1 equivalents of an arylhydrazine hydrochloride.

    • Causality: The hydrochloride salt provides an in-situ acidic environment, catalyzing the initial imine formation. The differential electrophilicity between the C2 and C4 carbonyls of the dioxoester drives the regioselective attack of the more nucleophilic nitrogen of the arylhydrazine[3].

  • Cyclization: Heat the reaction mixture to reflux (118°C) for 6 hours.

    • Causality: Elevated temperatures provide the activation energy required for the intramolecular cyclization and subsequent elimination of water, driving the equilibrium toward the thermodynamically stable aromatic pyrazole system.

Phase 3: Isolation and Self-Validation
  • Precipitation: Remove the heat source and allow the mixture to cool slowly to room temperature, then transfer to an ice bath to induce crystallization[3].

  • Validation (TLC & NMR):

    • Filter the precipitate and wash with cold ethanol.

    • Self-Validation Step 1: Run a Thin Layer Chromatography (TLC) plate co-spotted with starting materials to confirm total consumption of the dioxoester.

    • Self-Validation Step 2: Submit the purified crystals for 2D NOESY NMR spectroscopy. The regiochemistry (1,5-diaryl vs. 1,3-diaryl) is definitively assigned by observing spatial cross-peaks between the N1-aryl protons and the C5-aryl protons, confirming the structural integrity of the synthesized pyrazole-3-carboxylate.

References

  • 1 - nih.gov 2.2 - benchchem.com 3.3 - benchchem.com 4.4 - acs.org 5.5 - acs.org 6.6 - nih.gov 7.7 - benchchem.com

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Exploratory

physical and chemical characteristics of 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid

An In-depth Technical Guide to the Physicochemical Characterization of 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid Introduction The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characterization of 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid

Introduction

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a wide array of pharmacologically active agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. This guide focuses on 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid, a molecule combining the pyrazole core with an oxane (tetrahydropyran) substituent and a carboxylic acid moiety. Such a combination suggests potential applications as a versatile intermediate or a bioactive compound in its own right, where the oxane can modulate solubility and metabolic stability, and the carboxylic acid can serve as a key interaction point with biological targets or a handle for further derivatization.

For any compound entering a research and development pipeline, a thorough understanding of its physical and chemical characteristics is paramount. These properties govern everything from reaction kinetics and purification strategies to formulation development, pharmacokinetics, and ultimate bioavailability.[3] This document provides a comprehensive framework for the systematic characterization of 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid, detailing not just the "what" but the "why" behind each analytical choice. It is designed for researchers, medicinal chemists, and drug development professionals who require a robust and scientifically sound approach to characterizing novel chemical entities.

Compound Identification and Structural Elucidation

The first step in any chemical analysis is the unambiguous confirmation of the molecule's identity and structure.

1.1 Identifiers

  • IUPAC Name: 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid

  • Synonym: 1-Methyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-5-carboxylic acid

  • Molecular Formula: C₁₀H₁₄N₂O₃[4]

  • Molecular Weight: 210.23 g/mol [4]

  • CAS Number: A specific CAS number for this exact isomer was not found in publicly available databases. The isomeric structure, 3-methyl-1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid, is assigned CAS number 1369357-49-2.[4][5] Extreme care must be taken to ensure the correct isomer is being handled.

1.2 Chemical Structure

The chemical structure consists of a pyrazole ring N-methylated at position 1. An oxane ring is attached at position 3 of the pyrazole, and a carboxylic acid group is at position 5.

Caption: 2D Structure of 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid.

Predicted Physicochemical Properties

While experimental determination is the gold standard, computational models provide valuable initial estimates for guiding experimental design. These predictions are based on the molecule's structure and are useful for anticipating its behavior.

PropertyPredicted ValueImplication in Drug Development
LogP (Octanol/Water Partition Coeff.) ~0.5 - 1.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) ~70-80 ŲSuggests good potential for oral absorption and cell permeability.
pKa (Acidic) ~3.5 - 4.5The carboxylic acid is expected to be deprotonated at physiological pH (7.4), enhancing aqueous solubility.
pKa (Basic) ~1.5 - 2.5The pyrazole ring is weakly basic; the N2 atom will be protonated only under strongly acidic conditions (e.g., in the stomach).
Hydrogen Bond Donors 1 (from COOH)Can participate in interactions with biological targets.
Hydrogen Bond Acceptors 4 (N2, O=C, OH, Oxane O)Can form multiple hydrogen bonds, influencing solubility and target binding.

Experimental Characterization Protocols

The following sections detail the essential experimental procedures for a comprehensive physicochemical workup.

Melting Point (MP) Determination

Scientific Rationale: The melting point is a critical indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broadened melting range.[6] This analysis is a fundamental quality control check.

Methodology: Capillary Method (USP Class Ia) [7]

  • Sample Preparation: Ensure the sample is finely powdered and thoroughly dried, for instance, in a vacuum desiccator for 24 hours.[7]

  • Capillary Loading: Pack the dry powder into a capillary tube to a height of 2.5-3.5 mm.[7] This is achieved by tapping the sealed end of the tube on a hard surface.[6]

  • Initial Rapid Determination: Perform a quick heating run to find the approximate melting point. This saves time in the subsequent, more precise measurements.

  • Precise Determination:

    • Use a fresh sample in a new capillary tube.

    • Place the capillary in the heating block of the apparatus.

    • Set the starting temperature to 5-10°C below the approximate MP found in the previous step.[7]

    • Heat at a controlled rate of 1°C per minute.[7]

    • Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point).[7][8]

  • Validation: Repeat the measurement at least twice. Consistent results (within 1°C) confirm the accuracy of the determination.

Caption: Workflow for Melting Point Determination via the Capillary Method.

Aqueous Solubility Determination

Scientific Rationale: Solubility is a critical determinant of a drug's bioavailability and is a key parameter in the Biopharmaceutics Classification System (BCS).[9][10] For ionizable compounds like this one, solubility must be determined as a function of pH to predict its behavior in the gastrointestinal tract.[11] The saturation shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[10][11]

Methodology: Equilibrium Shake-Flask Method (WHO/USP Guideline) [10]

  • Media Preparation: Prepare buffers at a minimum of three pH values relevant to the human gastrointestinal tract: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[10]

  • Sample Preparation: Add an excess of the solid compound to each buffer in a sealed vial or flask. Ensure enough solid is present to maintain a suspension throughout the experiment, but not so much that it alters the buffer's properties.[11]

  • Equilibration: Place the sealed vials in a shaker bath maintained at a constant temperature, typically 37 ± 1 °C.[10] Agitate for a sufficient duration (e.g., 24-72 hours) to ensure equilibrium is reached.[9][10]

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the supernatant from the undissolved solid via centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[9]

  • Quantification:

    • Immediately dilute the clear filtrate with a suitable mobile phase to prevent precipitation.[10]

    • Analyze the concentration of the dissolved compound using a validated, stability-indicating HPLC method.[11]

  • Solid-State Analysis: Recover the remaining solid from the vials and analyze it using techniques like XRPD or DSC to check for any polymorphic or salt form changes during the experiment.[9]

  • Validation: Perform each pH condition in triplicate. The concentration should be consistent across later time points (e.g., 48h and 72h) to confirm equilibrium has been reached.[10]

Acidity Constant (pKa) Determination

Scientific Rationale: The pKa value dictates the extent of a molecule's ionization at a given pH.[12] This is crucial for predicting its absorption, distribution, and formulation requirements.[3] This molecule has two potential pKa values: an acidic pKa for the carboxylic acid and a basic pKa for the pyrazole ring.

Methodology: Potentiometric Titration

  • Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 0.01 M) in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if solubility is limited.

  • Titration Setup: Use a calibrated pH meter with an electrode suitable for the chosen solvent system. Place the solution in a thermostatted vessel and stir continuously.

  • Acidic pKa Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes. Record the pH after each addition.

  • Basic pKa Titration: Titrate a separate sample with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the basic pKa of the pyrazole nitrogen.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the functional group has been neutralized). Alternatively, use the first derivative of the titration curve to precisely locate the equivalence point.

Spectroscopic and Spectrometric Confirmation

These techniques are essential for confirming the chemical structure of the synthesized molecule and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule, confirming connectivity and stereochemistry.[13] For pyrazole derivatives, NMR is also crucial for identifying tautomers or rotamers.[13]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for observing exchangeable protons like -COOH and any potential N-H protons).[13]

  • ¹H NMR Analysis (Expected Signals):

    • -COOH: A very broad singlet, typically downfield (>10 ppm), which will disappear upon addition of a drop of D₂O.[13]

    • Pyrazole H-4: A singlet expected around 6.0-7.0 ppm.[14][15]

    • N-CH₃: A sharp singlet around 3.8-4.2 ppm.[15]

    • Oxane Protons: A series of complex multiplets in the aliphatic region (typically 1.5-4.0 ppm), integrating to 9 protons (CH and CH₂ groups).

  • ¹³C NMR Analysis (Expected Signals):

    • C=O (Carboxyl): A signal in the 160-170 ppm range.

    • Pyrazole Carbons (C3, C5): Signals typically in the 140-155 ppm range.[16] The carbon attached to the substituent (C3) is often more deshielded than the one attached to the carboxylic acid (C5).[16]

    • Pyrazole Carbon (C4): A signal around 100-110 ppm.[16]

    • N-CH₃: A signal around 35-45 ppm.

    • Oxane Carbons: Signals in the aliphatic region (25-70 ppm).

  • 2D NMR: If assignments are ambiguous, 2D NMR experiments like COSY (proton-proton correlations) and HSQC/HMBC (carbon-proton correlations) should be performed to definitively map the molecular structure.[13]

Mass Spectrometry (MS)

Scientific Rationale: Mass spectrometry provides the exact molecular weight of a compound, confirming its elemental composition.[17] The fragmentation pattern offers additional structural proof, acting as a molecular fingerprint.[18]

Methodology: Electrospray Ionization (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.[17]

  • Analysis: Infuse the sample into the ESI source. Acquire spectra in both positive and negative ion modes.

  • Expected Results:

    • Positive Mode: Expect to see the protonated molecular ion [M+H]⁺ at m/z 211.24.

    • Negative Mode: Expect to see the deprotonated molecular ion [M-H]⁻ at m/z 209.22.

    • Fragmentation: Common fragmentation pathways for pyrazoles include cleavage of the substituents from the ring.[17][18] Expect to see fragments corresponding to the loss of H₂O, CO₂, and fragmentation of the oxane ring.

Conclusion

The systematic application of the analytical techniques outlined in this guide will generate a comprehensive physicochemical profile for 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid. This data package is not merely a set of values but a foundational dataset that enables informed decision-making throughout the drug discovery and development process. From guiding synthetic optimization and purification to predicting in vivo behavior and designing robust formulations, this characterization is an indispensable step in advancing a novel chemical entity toward its therapeutic potential.

References

  • Benchchem. (n.d.). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.
  • Claramunt, R. M., et al. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
  • Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • Sule, S. S., & Anderson, B. D. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace.
  • Kallury, K. R., & Knaus, E. E. (2006). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Taylor & Francis.
  • Zhang, S., et al. (n.d.). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO?
  • NextSDS. (n.d.). 3-methyl-1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid.
  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com.
  • Unknown. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • Elguero, J., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC.
  • Tsinman, K., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed.
  • Al-Masoudi, N. A., et al. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate.
  • Dow Development Labs. (2021, May 8). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
  • ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks....
  • University of Calgary. (n.d.). Melting point determination.
  • Szakács, Z., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI.
  • Chen, Y.-L., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
  • ResearchGate. (n.d.). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State.
  • Saad, E. F. (n.d.). Mass spectrometric study of some pyrazoline derivatives. ResearchGate.
  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.
  • Lv, M., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives.
  • Reddit. (2024, September 10). Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds.
  • Westlab. (2023, May 8). Measuring the Melting Point.
  • Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules.
  • Unknown. (2021, September 19). experiment (1) determination of melting points.
  • Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.
  • Chemazon Official. (2025, September 5). Order of Acidity and PKa in heterocyclic compounds | CSIR NET Dec 2024 Chemistry.
  • PubChem. (n.d.). 1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid.
  • PubChem. (n.d.). 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid.
  • Al-Ayed, A. S. (n.d.). Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. PMC.
  • NextSDS. (n.d.). 1-methyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid.
  • NextSDS. (n.d.). 5-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid.
  • El-Borai, M. A., et al. (n.d.). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. PMC.
  • J&K Scientific. (n.d.). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester, 97%.
  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua.
  • Echemi. (n.d.). 1H-Pyrazole-5-carboxylic acid, 3-(chlorocarbonyl)-1-methyl-, methyl ester (9CI).
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • Kumpf, S., et al. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC.
  • Sapphire Bioscience. (n.d.). 3-Methyl-1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid.
  • Wang, X., et al. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.
  • PubChemLite. (n.d.). 1-(oxan-4-yl)-1h-pyrazole-5-carboxylic acid.
  • Zhang, C., et al. (2025, August 10). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate.
  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook.

Sources

Foundational

1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic Acid: A Privileged Scaffold in Modern Drug Discovery

Executive Summary In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks dictates the success of high-throughput library synthesis and subsequent hit-to-lead optimization. 1-Meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks dictates the success of high-throughput library synthesis and subsequent hit-to-lead optimization. 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid (CAS: 1526383-55-0) has emerged as a highly versatile, privileged scaffold[1]. By combining a rigid heteroaromatic core with a hydrophilic saturated ring system, this compound addresses common pharmacokinetic liabilities—such as poor aqueous solubility and rapid metabolic clearance—often associated with traditional lipophilic fragments. This technical guide deconstructs the structural rationale, mechanistic utility, and validated experimental workflows for integrating this specific pyrazole-5-carboxylic acid into advanced drug discovery programs.

Physicochemical Profiling & Structural Causality

The molecular architecture of 1-methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid is deliberately engineered to optimize both synthetic tractability and biological performance.

  • The Oxan-4-yl (Tetrahydropyran) Motif: Replacing a standard cyclohexyl or phenyl ring with an oxan-4-yl group introduces an oxygen atom that acts as a hydrogen-bond acceptor. This modification adheres to the "escape from flatland" principle, lowering the compound's overall lipophilicity (LogP) and improving aqueous solubility. Furthermore, it provides metabolic stability by resisting the rapid cytochrome P450-mediated oxidation that typically plagues unfunctionalized alkyl rings.

  • N1-Methylation: Unsubstituted pyrazoles exist as rapidly interconverting 1H and 2H tautomers. This tautomerism can lead to unpredictable binding modes in the target protein's active site and regiochemical mixtures during downstream synthesis. The N1-methyl group locks the pyrazole into a single, predictable tautomeric state, ensuring the carboxylic acid is unambiguously fixed at the 5-position.

  • C5-Carboxylic Acid: This moiety serves as the primary reactive handle, allowing for rapid diversification via amide coupling to generate vast libraries of target-specific ligands[2].

Table 1: Quantitative Physicochemical Data

PropertyValue
IUPAC Name 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid
CAS Registry Number 1526383-55-0[1]
Molecular Formula C10H14N2O3[1]
Molecular Weight 210.23 g/mol [1]
Exact Mass 210.1004 Da
Structural Features N1-methylated pyrazole, C3-tetrahydropyran, C5-carboxyl
Typical Storage 2-8°C, dry and sealed[3]

Mechanistic Utility in Target-Directed Discovery

Pyrazole-5-carboxylic acid derivatives are extensively utilized in the development of enzyme inhibitors (e.g., Carbonic Anhydrase XII)[2] and G-protein coupled receptor (GPCR) antagonists. Specifically, derivatives of 1-methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid have been patented as potent modulators of Formyl Peptide Receptor 1 (FPR1) [4].

FPR1 is a critical GPCR implicated in the regulation of inflammatory responses, neutrophil chemotaxis, and tumor microenvironment signaling. By coupling this pyrazole acid to specific pharmacophoric amines, researchers can synthesize modulators that selectively bind to the FPR1 allosteric or orthosteric sites, thereby halting downstream pathogenic signaling cascades.

FPR1_Pathway Modulator Pyrazole-Derived FPR1 Modulator FPR1 FPR1 Receptor (GPCR) Modulator->FPR1 Binds & Modulates Gi Gi Protein Activation FPR1->Gi Signal Transduction PLC Phospholipase C (PLC) Gi->PLC Activates Calcium Intracellular Ca2+ Release PLC->Calcium IP3 Generation Chemotaxis Neutrophil Chemotaxis & Inflammatory Response Calcium->Chemotaxis Cellular Response

Fig 1. Mechanistic signaling pathway of FPR1 modulation by pyrazole-derived compounds.

Experimental Methodology: High-Throughput Amide Coupling

To convert 1-methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid into active pharmaceutical ingredients, amide coupling is the most critical synthetic node[5]. The following protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).

Causality of Reagent Selection
  • Why HATU? Unlike standard carbodiimides (EDC/DCC), HATU generates an OAt (7-azabenzotriazole) active ester. The pyridine nitrogen in the OAt leaving group acts as a neighboring base, stabilizing the incoming amine via a hydrogen-bonded 7-membered cyclic transition state[6]. This dramatically accelerates the coupling of sterically hindered or electron-deficient amines[5].

  • Why DIPEA? DIPEA is significantly more sterically hindered than standard triethylamine (TEA). This prevents the base from acting as a competing nucleophile and minimizes any risk of side reactions.

Amide_Coupling Acid 1-Methyl-3-(oxan-4-yl)- 1H-pyrazole-5-carboxylic acid Activation Activation HATU / DIPEA / DMF Acid->Activation Step 1 ActiveEster OAt-Active Ester Intermediate Activation->ActiveEster Fast Amine Primary/Secondary Amine Addition ActiveEster->Amine Step 2 Product Target Amide (e.g., FPR1 Ligand) Amine->Product Acylation

Fig 2. High-throughput HATU-mediated amide coupling workflow for library synthesis.

Table 2: Reagent Stoichiometry for HATU Coupling

Reagent / ComponentEquivalentsFunctionCausality / Rationale
Carboxylic Acid (1526383-55-0) 1.0 eqLimiting ReagentHigh-value building block.
Amine 1.2 eqNucleophileSlight excess ensures complete conversion of the active ester.
HATU 1.5 eqCoupling AgentForms highly reactive OAt-ester; superior for hindered amines.
DIPEA 3.0 eqNon-nucleophilic BaseDeprotonates acid; neutralizes amine salts.
Anhydrous DMF 0.2 MSolventPolar aprotic solvent; solubilizes polar intermediates.
Step-by-Step Protocol (Self-Validating System)
  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve 1-methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (to achieve a 0.2 M concentration).

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.5 eq) to the solution. Stir the mixture at room temperature (20-25°C) for 15–20 minutes. Validation checkpoint: The solution typically turns a pale yellow color, indicating the formation of the active OAt-ester.

  • Coupling: Add the target amine (1.2 eq) to the activated mixture. If the amine is an HCl salt, add an additional 1.0 eq of DIPEA.

  • Reaction: Stir the reaction mixture at room temperature for 2 to 12 hours. Monitor the reaction progress via LC-MS. Validation checkpoint: The disappearance of the exact mass of the starting acid (m/z 211.1 [M+H]+) and the appearance of the product mass.

  • Quenching & Extraction: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, 1M HCl, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography or preparative HPLC to yield the final pyrazole-5-carboxamide derivative.

References

1.[4] Title: WO2022194240A1 - Modulators of fpr1 and methods of using the same Source: WIPO / Google Patents URL:

4.[2] Title: Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors Source: ACS Medicinal Chemistry Letters / PMC URL:[Link]

5.[6] Title: HATU - Wikipedia (Mechanism of N-acylation) Source: Wikipedia URL: [Link]

6.[5] Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Sources

Exploratory

The Privileged Pyrazole Scaffold: Mechanistic Insights and Biological Evaluation Protocols in Drug Discovery

Executive Summary: The Pharmacophore of Choice In contemporary medicinal chemistry, the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—has emerged as a "privileged scaffold." Its unique...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore of Choice

In contemporary medicinal chemistry, the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—has emerged as a "privileged scaffold." Its unique electronic distribution allows it to function simultaneously as a hydrogen bond donor (via the pyrrole-like nitrogen) and a hydrogen bond acceptor (via the pyridine-like nitrogen). This dual capability facilitates high-affinity interactions with a diverse array of biological targets, cementing its role in the structural optimization of novel therapeutics[1].

From FDA-approved blockbuster drugs like the anti-inflammatory celecoxib to the targeted anticancer agent crizotinib, pyrazole derivatives exhibit a broad spectrum of biological activities. This technical guide synthesizes the mechanistic paradigms of pyrazole derivatives, outlines quantitative structure-activity relationships (QSAR), and provides self-validating experimental protocols for their synthesis and in vitro biological evaluation.

Mechanistic Paradigms in Oncology and Beyond

The biological versatility of pyrazole derivatives is largely driven by their ability to act as competitive inhibitors within the ATP-binding clefts of critical kinases.

Kinase Inhibition in Oncology

In cancer therapeutics, pyrazole derivatives have demonstrated profound efficacy by targeting multiple signaling pathways. They frequently interact with Cyclin-Dependent Kinases (CDKs) to induce cell cycle arrest at the G2/M phase, and with Vascular Endothelial Growth Factor Receptors (VEGFR-2) to disrupt tumor angiogenesis[2]. The planar nature of the pyrazole ring allows it to intercalate into the hydrophobic pockets of these enzymes, while the nitrogen heteroatoms form critical hydrogen bonds with hinge-region residues (e.g., hinge binders in kinase domains).

Pathway Pyrazole Pyrazole Derivative (Inhibitor) VEGFR VEGFR-2 Pyrazole->VEGFR Binds ATP pocket CDK CDK2 / CDK4 Pyrazole->CDK Competitive Inhibition Angiogenesis Tumor Angiogenesis (Blocked) VEGFR->Angiogenesis Inhibits CellCycle Cell Cycle Arrest (G2/M Phase) CDK->CellCycle Induces Apoptosis Apoptosis Angiogenesis->Apoptosis Starves Tumor CellCycle->Apoptosis Triggers

Mechanism of pyrazole-induced apoptosis via VEGFR and CDK kinase inhibition.

Antimicrobial and Metabolic Targets

Beyond oncology, structural tuning of the pyrazole core yields potent antimicrobial and metabolic agents. For instance, low-molecular-weight pyrazole-carboxamide derivatives have shown significant inhibitory activity against α-glucosidase, making them viable candidates for Type 2 Diabetes Mellitus (T2DM) management by blunting postprandial hyperglycemia[3]. Similarly, specific halogenated pyrazoles exhibit potent anti-tyrosinase activity, outperforming standard agents like arbutin[4].

Quantitative Structure-Activity Relationship (QSAR) & Efficacy Data

To rationally design next-generation pyrazoles, scientists rely on QSAR models. The addition of electron-withdrawing groups (e.g., halogens) at the para-position of phenyl rings attached to the pyrazole core consistently increases lipophilicity and cellular permeability, directly correlating with lower IC₅₀ values[5].

Table 1: Comparative Efficacy of Selected Pyrazole Derivatives

Compound / ScaffoldTarget / Cell LineIC₅₀ Value (µM)Key Structural DeterminantReference
Compound 3g (Pyrazole-imidazoline)T. cruzi amastigotes6.09 ± 0.52para-substitution of halogens (Cl/Br) increases lipophilicity.[5]
Compound 25 (Pyrazole benzothiazole)HT29 (Colon Cancer)3.17Benzothiazole hybridization enhances ATP-competitive binding.[2]
Compound 48 (Pyrazolo[4,3-f]quinoline)HCT116 (Colorectal)1.7Fused quinoline system restricts conformational rotation.[2]
Pyz-1 (Pyrazole-carboxamide)α-glucosidase75.62 ± 0.56Carboxamide linker acts as a potent hydrogen bond donor.[3]
Compound P14 (Celecoxib analogue)Tyrosinase15.9 ± 1.2Low molecular weight (<200 Da) improves enzymatic pocket penetration.[4]

Experimental Methodologies: Synthesis & Biological Evaluation

As a Senior Application Scientist, I emphasize that every experimental workflow must be a self-validating system. The protocols below integrate causality—explaining why specific parameters are chosen to ensure reproducibility and scientific integrity.

Synthesis Protocol: Cyclocondensation of Pyrazole-Triazole Hybrids

This protocol details the synthesis of 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2), a compound with established antidiabetic and antioxidant properties[3].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 0.5 g (3.75 mmol) of 5-methyl-1H-pyrazole-3-carbohydrazide and 0.2 g (3.75 mmol) of KOH in 15 mL of absolute ethanol.

    • Causality: KOH acts as a strong base to deprotonate the hydrazide, significantly enhancing its nucleophilicity for the subsequent substitution step. Absolute ethanol prevents water-induced side reactions.

  • Temperature Control: Transfer the flask to an ice bath and cool to 0–5 °C.

    • Causality: The addition of carbon disulfide (CS₂) is highly exothermic. Ice-cooling prevents the thermal degradation of the hydrazine intermediate and suppresses the formation of unwanted byproducts.

  • Reagent Addition: Add 0.65 mL (10.71 mmol) of CS₂ dropwise under continuous magnetic stirring.

    • Causality: Dropwise addition ensures a controlled, localized concentration of CS₂, favoring the formation of the specific dithiocarbazate intermediate.

  • Reaction Propagation & Validation: Remove the ice bath and stir the mixture at room temperature for 12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

    • Self-Validation: The disappearance of the starting material spot on the TLC plate definitively confirms reaction completion.

  • Isolation: Filter the separated solid under vacuum and wash thoroughly with cold ethanol to yield the pyrazole-potassium salt, which can be used directly for subsequent cyclization steps.

In Vitro Biological Evaluation: Cytotoxicity Profiling

To evaluate the anticancer potential of synthesized pyrazole derivatives, the MTT cell viability assay is the gold standard.

Workflow Compound Synthesized Pyrazole (Test Compound) Treatment Compound Incubation (48 hours, varying conc.) Compound->Treatment CellCulture Cell Culture Preparation (e.g., HCT116, HeLa) CellCulture->Treatment Assay MTT Viability Assay (Formazan quantification) Treatment->Assay Addition of MTT reagent Analysis Data Analysis (IC50 Calculation) Assay->Analysis Absorbance at 570nm

Step-by-step workflow for in vitro cytotoxicity evaluation using MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., HCT116 colorectal carcinoma cells). Seed the cells into a 96-well microtiter plate at a density of 1×104 cells/well in 100 µL of complete growth medium (e.g., DMEM + 10% FBS).

  • Acclimation: Incubate the plate at 37 °C in a humidified 5% CO₂ atmosphere for 24 hours.

    • Causality: This 24-hour window allows the cells to adhere to the plastic substratum and re-enter the logarithmic growth phase, ensuring they are metabolically active when exposed to the drug.

  • Compound Treatment: Aspirate the old media. Treat the cells with the pyrazole derivative dissolved in fresh media at varying concentrations (e.g., 1, 5, 10, 50, 100 µM).

    • Self-Validation: Always include a Vehicle Control (0.1% DMSO) to establish baseline 100% viability, and a Positive Control (e.g., Axitinib or Celecoxib) to validate the assay's sensitivity[2]. Ensure the final DMSO concentration never exceeds 0.1% to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate the treated plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours in the dark.

    • Causality: Viable cells possess active mitochondrial succinate dehydrogenase enzymes that cleave the tetrazolium ring of the MTT reagent, reducing it to insoluble, purple formazan crystals. Dead cells cannot perform this reduction.

  • Solubilization & Quantification: Carefully aspirate the media without disturbing the crystals. Add 100 µL of pure DMSO to each well and agitate on a plate shaker for 10 minutes.

    • Causality: Formazan is insoluble in aqueous media. DMSO completely solubilizes the crystals, creating a homogenous colored solution required for accurate optical density (OD) reading.

  • Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ utilizing non-linear regression analysis (e.g., GraphPad Prism).

Conclusion & Future Perspectives

The pyrazole nucleus remains an indispensable pharmacophore in the arsenal of drug discovery. As demonstrated by recent structural optimization studies, hybridization of the pyrazole ring with other heterocycles (like benzothiazoles or quinolines) drastically improves target specificity and circumvents multidrug resistance mechanisms. Future drug development efforts should leverage computational docking and structure-based drug design (SBDD) to further exploit the unique hydrogen-bonding network of pyrazole derivatives, paving the way for next-generation targeted therapies.

Sources

Foundational

stability and storage conditions for 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid

An in-depth technical analysis of 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid requires a rigorous understanding of its structural vulnerabilities and the regulatory frameworks governing its preservation. This wh...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid requires a rigorous understanding of its structural vulnerabilities and the regulatory frameworks governing its preservation. This whitepaper provides a comprehensive guide to the stability profiling, mechanistic degradation pathways, and storage protocols for this critical chemical building block.

Executive Summary

1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid (CAS No. 1526383-55-0) is a highly versatile heterocyclic building block frequently utilized in fragment-based drug discovery and bioisosteric replacement strategies[1]. The molecule features a robust pyrazole core, an N-methyl substituent, a carboxylic acid moiety, and a tetrahydropyran (oxane) ring. While generally stable under ambient conditions, the specific arrangement of these functional groups introduces distinct degradation liabilities—namely, thermally induced decarboxylation and oxidative peroxide formation. Establishing a scientifically sound, self-validating stability protocol is essential to ensure batch-to-batch reproducibility and prevent the introduction of toxic degradation impurities during downstream synthesis.

Structural Profiling & Mechanistic Degradation Pathways

To design an effective storage protocol, we must first analyze the causality behind the compound's degradation pathways. The molecule exhibits two primary structural liabilities:

A. Thermally Induced Decarboxylation

The carboxylic acid group is situated at the 5-position of the electron-rich pyrazole ring. Heteroaromatic carboxylic acids, particularly those adjacent to nitrogen atoms with lone pairs, are susceptible to decarboxylation at elevated temperatures[2]. The mechanism involves the protonation of the ring nitrogen or the formation of a zwitterionic intermediate, followed by the extrusion of carbon dioxide ( CO2​ ). Literature on structurally similar pyrazole-5-carboxylic acids indicates that significant decarboxylation occurs at temperatures exceeding 90–100 °C, especially under acidic conditions or in the presence of metal catalysts (e.g., Copper oxides)[2][3].

B. Auto-Oxidation of the Oxane Ring

The oxane (tetrahydropyran) ring contains an ether oxygen. The carbon-hydrogen bonds adjacent (alpha) to this oxygen are inherently weakened. Upon prolonged exposure to atmospheric oxygen and ultraviolet (UV) light, these alpha-hydrogens can be abstracted to form a carbon-centered radical. This radical rapidly reacts with triplet oxygen to form an unstable alpha-hydroperoxide. While oxane is significantly less prone to rapid peroxide accumulation than tetrahydrofuran (THF) or diethyl ether, long-term storage without an inert atmosphere remains a measurable risk for oxidative degradation.

degradation API 1-Methyl-3-(oxan-4-yl)- 1H-pyrazole-5-carboxylic acid Thermal Thermal Stress (>90°C) API->Thermal Oxidative Oxidative/Photolytic Stress (O2, hν) API->Oxidative Decarb Decarboxylated Product (Loss of CO2) Thermal->Decarb Decarboxylation Peroxide Oxane α-Hydroperoxide Oxidative->Peroxide Auto-oxidation

Mechanistic degradation pathways of 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid.

Recommended Storage Conditions

Based on the structural profiling, the following storage conditions are mandated to suppress kinetic degradation pathways:

  • Long-Term Storage (>6 months): Store at 2–8 °C or -20 °C . The depressed temperature drastically reduces the kinetic energy available to overcome the activation barrier for decarboxylation.

  • Atmosphere: The primary container must be purged with an inert gas (Argon or Nitrogen ) prior to sealing. This displaces atmospheric oxygen, effectively halting the radical-initiated auto-oxidation of the oxane ring.

  • Light Protection: Store in amber glass vials or opaque secondary containers to prevent UV-initiated radical formation.

  • Moisture Control: As a carboxylic acid, the compound can exhibit hygroscopicity depending on its polymorphic crystal packing. Desiccated storage (e.g., using silica gel packets in the secondary container) is required to prevent moisture uptake, which could alter the compound's physical state or promote hydrolysis of downstream intermediates.

Self-Validating Stability Testing Protocols

To empirically validate the shelf-life of this compound, stability testing must align with the International Council for Harmonisation (ICH) Q1A(R2) guidelines[4]. The following protocols are designed as self-validating systems, meaning the analytical methods contain internal checks to ensure data integrity.

Protocol 1: Forced Degradation (Stress Testing)

Forced degradation establishes the intrinsic stability of the molecule and validates that the High-Performance Liquid Chromatography (HPLC) method is "stability-indicating" (i.e., capable of resolving the parent peak from all degradation products).

  • Preparation of Stock: Dissolve 10 mg of the API in 10 mL of an inert diluent (e.g., Acetonitrile/Water 50:50).

  • Thermal Stress: Incubate a 2 mL aliquot at 100 °C for 48 hours in a sealed ampoule. (Targeting decarboxylation).

  • Oxidative Stress: Add 0.1 mL of 3% H2​O2​ to a 2 mL aliquot and incubate at 25 °C for 7 days. (Targeting oxane ring oxidation).

  • Acid/Base Hydrolysis: Treat separate 2 mL aliquots with 1N HCl and 1N NaOH, incubating at 60 °C for 7 days.

  • System Suitability Test (SST): Before analysis, inject a resolution mixture containing the API and a known standard of the decarboxylated pyrazole. The HPLC system is only validated if the resolution factor ( Rs​ ) between the two peaks is ≥1.5 .

  • Mass Balance Calculation: Post-analysis, calculate the mass balance. The sum of the remaining API peak area and all degradation peak areas must equal 95-105% of the initial control peak area. A failure here indicates that degradation products are either not eluting or are invisible to the UV detector (necessitating MS/ELSD detection).

Protocol 2: ICH Q1A(R2) Long-Term & Accelerated Stability
  • Packaging: Package three distinct lots of the API in the proposed commercial packaging (e.g., sealed under Argon in amber glass).

  • Chamber Placement:

    • Long-Term: Place samples in a calibrated climate chamber at 25 °C ± 2 °C / 60% RH ± 5% RH.

    • Accelerated: Place samples in a chamber at 40 °C ± 2 °C / 75% RH ± 5% RH.

  • Sampling Intervals: Withdraw samples at 0, 3, 6, 9, 12, 18, and 24 months for Long-Term, and 0, 3, and 6 months for Accelerated testing[5].

  • Analysis: Analyze via the validated stability-indicating HPLC-UV/MS method established in Protocol 1.

workflow Start API Batch (CAS: 1526383-55-0) LongTerm Long-Term Stability 25°C ± 2°C / 60% RH Start->LongTerm Accelerated Accelerated Stability 40°C ± 2°C / 75% RH Start->Accelerated Stress Forced Degradation (Acid, Base, Heat, Light) Start->Stress Analysis HPLC-UV/MS & NMR Analysis LongTerm->Analysis 0, 3, 6, 9, 12, 18, 24 mo Accelerated->Analysis 0, 3, 6 mo Stress->Analysis 7-14 days ShelfLife Shelf-Life & Re-test Period Determination Analysis->ShelfLife

ICH Q1A(R2) aligned stability testing and shelf-life determination workflow.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Degradation Triggers

Property / FeatureValue / CharacteristicPrimary Degradation TriggerPreventative Storage Measure
Molecular Weight 210.23 g/mol N/AN/A
Pyrazole-5-Carboxylic Acid Susceptible to CO2​ lossHigh Heat (>90 °C), Strong AcidsStore at 2–8 °C, avoid extreme pH
Oxane (Tetrahydropyran) Ring Susceptible to auto-oxidationAtmospheric Oxygen, UV LightArgon/Nitrogen purge, Amber vials
Physical State Solid (Powder)High Humidity (Moisture uptake)Desiccated environment

Table 2: ICH-Aligned Stability Testing Schedule & Acceptance Criteria

Storage ConditionTemperature / HumidityTesting Frequency (Months)Acceptance Criteria (Assay)Impurity Limit
Long-Term 25 °C ± 2 °C / 60% RH ± 5%0, 3, 6, 9, 12, 18, 2498.0% – 102.0% 0.5% Total Impurities
Accelerated 40 °C ± 2 °C / 75% RH ± 5%0, 3, 698.0% – 102.0% 0.5% Total Impurities
Refrigerated (Alt) 5 °C ± 3 °C / Ambient RH0, 3, 6, 9, 12, 18, 2498.0% – 102.0% 0.5% Total Impurities

Note: A "significant change" during accelerated testing is defined as a 5% shift in assay from the initial value or failure to meet appearance/impurity acceptance criteria[6].

References

  • ICH Q1A(R2) Stability Testing Guidelines European Medicines Agency / International Council for Harmonisation[Link][4]

  • The Chemical Development of the Commercial Route to Sildenafil: A Case History Organic Process Research & Development, American Chemical Society (ACS)[Link][2]

  • Stability Testing According to ICH Q1A (R2): Basics and Technical Solutions Helago-SK Technical Whitepaper[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid in Modern Drug Discovery

Executive Summary & Structural Rationale As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter the challenge of balancing a molecule's lipophilicity, target a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter the challenge of balancing a molecule's lipophilicity, target affinity, and metabolic stability. The chemical building block 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid (CAS: 1526383-55-0) represents a masterclass in rational scaffold design.

This specific intermediate is engineered to overcome common pharmacokinetic liabilities associated with traditional hydrophobic rings. The causality behind its structural components is as follows:

  • 1-Methyl-1H-pyrazole Core: The pyrazole ring is a privileged scaffold in medicinal chemistry[1]. Methylation at the N1 position serves a dual purpose: it locks the molecule into a single tautomeric state, ensuring predictable vectorality for the 5-carboxylic acid, and it enhances metabolic stability compared to unmethylated analogs.

  • Oxan-4-yl (Tetrahydropyran, THP) Bioisostere: The THP group is a strategic bioisosteric replacement for highly lipophilic cyclohexane or phenyl rings[2]. By introducing an oxygen atom, THP lowers the partition coefficient (clogP), improves aqueous solubility, and disrupts flat crystal packing[3]. Furthermore, the oxygen acts as a potential hydrogen-bond acceptor, providing an additional point of contact with the target protein[2].

  • 5-Carboxylic Acid: This moiety serves as an ideal electrophilic handle for amide coupling, enabling rapid diversification with various primary and secondary amines to generate active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Profiling
PropertyValueImplication for Drug Design
CAS Number 1526383-55-0Standardized tracking for commercial sourcing.
Molecular Formula C10H14N2O3Low molecular weight enables fragment-based growth.
Molecular Weight 210.23 g/mol High ligand efficiency (LE) potential in final APIs.
Scaffold Class Pyrazole-5-carboxylic acidPrivileged core for kinase and GPCR targeting.
Key Feature THP (Oxan-4-yl) RingReduced lipophilicity; improved ADME/solubility.

Therapeutic Context: Targeting Formyl Peptide Receptor 1 (FPR1)

One of the most prominent applications of this building block is in the synthesis of modulators for Formyl Peptide Receptor 1 (FPR1) [4]. FPR1 is a G-protein-coupled receptor (GPCR) that acts as a key sensor for chemotactic and activating molecules. While critical for host defense, disproportionate FPR1 signaling drives severe neuroinflammatory conditions, including stroke, traumatic brain injury (TBI), and malignant gliomas (glioblastoma)[4].

By utilizing 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid, medicinal chemists can synthesize FPR1 antagonists that possess the necessary central nervous system (CNS) penetrance and aqueous solubility required to treat these devastating neurological disorders[4].

FPR1_Pathway Ligand FPR1 Ligands (fMLF, DAMPs) FPR1 Formyl Peptide Receptor 1 (FPR1) Ligand->FPR1 Binding GProtein Gi/o Protein Activation FPR1->GProtein Signal Transduction PLC Phospholipase C (PLCβ) GProtein->PLC Activation Calcium Intracellular Ca2+ Mobilization PLC->Calcium IP3 Generation ROS ROS Production & Neuroinflammation Calcium->ROS Cellular Response

Caption: FPR1 signaling pathway highlighting downstream calcium mobilization and neuroinflammation.

Synthetic Workflows & Experimental Protocols

To translate this building block into a functional therapeutic, a robust synthetic and biological workflow is required. The following protocols are designed as self-validating systems to ensure high yield and reproducible biological readouts.

Workflow BB 1-Methyl-3-(oxan-4-YL) -1H-pyrazole-5-carboxylic acid Coupling Amide Coupling (HATU, DIPEA, DMF) BB->Coupling Amine Target Amine (Primary/Secondary) Amine->Coupling Purification Purification (Prep-HPLC) Coupling->Purification Crude Product Assay FLIPR Ca2+ Assay (FPR1 Antagonism) Purification->Assay Pure API

Caption: Workflow from building block amide coupling to functional biological screening.

Protocol A: HATU-Mediated Amide Coupling

This protocol describes the synthesis of an FPR1 antagonist via the coupling of 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid with a target amine.

Expert Rationale:

  • Why HATU? HATU is a superior coupling reagent compared to standard carbodiimides (like EDC/DCC). The 7-azabenzotriazole leaving group accelerates the acylation of the amine, which is critical when coupling sterically hindered or electron-deficient heteroaryl amines.

  • Why DIPEA? N,N-Diisopropylethylamine is a sterically hindered, non-nucleophilic base. It efficiently deprotonates the carboxylic acid to form the reactive carboxylate without competing with the target amine for the activated ester intermediate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under a nitrogen atmosphere.

  • Activation: Add HATU (1.2 equiv, 0.6 mmol) to the solution, followed immediately by DIPEA (3.0 equiv, 1.5 mmol). Stir the reaction mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the target amine (1.1 equiv, 0.55 mmol) dropwise (if liquid) or in a single portion (if solid).

  • Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor reaction completion via LC-MS. The disappearance of the starting carboxylic acid mass (m/z 211 [M+H]+) indicates completion.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the pure amide API.

Protocol B: FLIPR Calcium Mobilization Assay for FPR1 Antagonism

To validate the biological efficacy of the synthesized compounds, a Fluorometric Imaging Plate Reader (FLIPR) assay is utilized to measure intracellular calcium release upon FPR1 activation.

Expert Rationale:

  • Why Probenecid? Probenecid is a broad-spectrum inhibitor of organic anion transporters. It is added to the dye-loading buffer to prevent the cells from actively pumping the Fluo-4 AM fluorophore out of the cytoplasm, ensuring a high signal-to-noise ratio during the calcium flux measurement.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells stably expressing human FPR1 into a 384-well black, clear-bottom microplate at a density of 10,000 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Dye Loading: Remove the culture medium and add 20 µL/well of Fluo-4 AM dye loading solution (containing 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid in HBSS buffer). Incubate for 45 minutes at 37°C in the dark.

  • Compound Incubation: Wash the cells twice with assay buffer to remove extracellular dye. Add 10 µL of the synthesized test compound (serially diluted from 10 µM to 0.1 nM) and incubate for 15 minutes at room temperature.

  • Baseline & Stimulation: Transfer the plate to the FLIPR instrument. Record the baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

  • Agonist Addition: Inject the FPR1 agonist (e.g., fMLF at its EC80 concentration) into the wells. Continuously monitor the fluorescence signal for 3 minutes to capture the peak calcium flux.

  • Data Analysis: Calculate the percentage of inhibition relative to the positive control (agonist only) and negative control (buffer only). Generate IC50 values using a 4-parameter logistic non-linear regression model.

References

  • "WO2022194240A1 - Modulators of fpr1 and methods of using the same" Google Patents.
  • "Tetrahydropyrans in Drug Discovery" PharmaBlock.
  • "A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR" Journal of Medicinal Chemistry - ACS Publications.
  • "Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors" ACS Medicinal Chemistry Letters.

Sources

Application

Protocol for the Synthesis of 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic Acid Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Chemical Significance Pyrazole scaffolds are privileged structures in modern drug discovery, frequently serving as...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Chemical Significance

Pyrazole scaffolds are privileged structures in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors, anti-inflammatory agents, and formyl peptide receptor 1 (FPR1) modulators [1]. Specifically, the 1-methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid derivative is a highly versatile building block. The incorporation of the tetrahydropyran (oxan-4-yl) ring improves the aqueous solubility and metabolic stability of the resulting drug candidates compared to their aliphatic or aromatic counterparts.

This application note provides a field-proven, scalable methodology for synthesizing this core and its downstream amide derivatives. We address the primary synthetic bottleneck—regioselectivity during the Knorr pyrazole cyclocondensation—by providing mechanistic insights, condition optimization data, and a robust isolation strategy [2].

Mechanistic Rationale & The Regioselectivity Challenge

The synthesis relies on the classical Knorr pyrazole formation, reacting an unsymmetrical 1,3-diketoester with methylhydrazine. The intermediate, ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate , possesses two distinct electrophilic centers: the C2 carbonyl (adjacent to the ester) and the C4 carbonyl (adjacent to the oxane ring).

Methylhydrazine contains two nucleophilic nitrogens: the sterically unhindered, highly nucleophilic terminal −NH2​ , and the more hindered, less nucleophilic internal −NHCH3​ .

  • Kinetic Control: In standard protic solvents (e.g., ethanol), the highly nucleophilic −NH2​ preferentially attacks the most electrophilic C2 carbonyl. Subsequent cyclization yields the 1-methyl-5-(oxan-4-yl)-1H-pyrazole-3-carboxylate as the major isomer.

  • Thermodynamic/Solvent Control: To access our target, the 1-methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylate, the −NH2​ must attack the C4 carbonyl. Utilizing polar aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), alters the reversibility of the hemiaminal intermediate prior to dehydration, shifting the isomeric ratio favorably [2, 4].

Regioselectivity DK Ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate + Methylhydrazine PathA NH2 attacks C4 NHCH3 attacks C2 DK->PathA Pathway A (Aprotic/DMAc) PathB NH2 attacks C2 NHCH3 attacks C4 DK->PathB Pathway B (Protic/EtOH) ProdA 1-Methyl-3-(oxan-4-yl)- 1H-pyrazole-5-carboxylate (Target Isomer) PathA->ProdA ProdB 1-Methyl-5-(oxan-4-yl)- 1H-pyrazole-3-carboxylate (Alternative Isomer) PathB->ProdB

Diagram 1: Competing cyclocondensation pathways determining pyrazole regioselectivity.

Synthetic Workflow & Experimental Protocol

The following protocol is designed as a self-validating system. Each step includes in-process controls (e.g., TLC, LC-MS) to ensure the integrity of the intermediates before proceeding.

Workflow Step1 Step 1: Claisen Condensation 4-Acetyltetrahydropyran + Diethyl oxalate Base: LiOtBu, Solvent: THF Step2 Step 2: Knorr Cyclocondensation Methylhydrazine, DMAc, RT Yields Isomeric Mixture Step1->Step2 Step3 Step 3: Chromatographic Separation Isolation of 1,3,5-isomer Silica Gel, Hexane/EtOAc Step2->Step3 Step4 Step 4: Saponification LiOH in THF/H2O Yields Free Carboxylic Acid Step3->Step4 Step5 Step 5: Derivatization HATU, DIPEA, Amine Yields Target Amide Step4->Step5

Diagram 2: Five-step synthetic workflow for 1-methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid derivatives.

Step 1: Synthesis of Ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate

Causality Note: Lithium tert-butoxide (LiOtBu) is utilized instead of Sodium ethoxide (NaOEt). The sterically hindered nature of the tert-butoxide anion prevents unwanted transesterification and nucleophilic attack on the ester moieties, ensuring a cleaner Claisen condensation profile [3].

  • Setup: Flame-dry a 500 mL round-bottom flask under an argon atmosphere. Add anhydrous THF (150 mL) and 1-(tetrahydro-2H-pyran-4-yl)ethan-1-one (10.0 g, 78.0 mmol).

  • Addition: Add diethyl oxalate (13.7 g, 93.6 mmol, 1.2 eq) to the stirring solution. Cool the mixture to 0 °C using an ice bath.

  • Base Introduction: Slowly add a solution of LiOtBu (1.0 M in THF, 117 mL, 1.5 eq) dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 12 hours. Validation: Monitor via TLC (Hexane/EtOAc 7:3); the starting ketone ( Rf​≈0.6 ) should be completely consumed.

  • Workup: Quench the reaction by pouring it into 1M HCl (200 mL) at 0 °C to enolize the diketoester. Extract with EtOAc ( 3×100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude diketoester as a yellow oil. Use directly in Step 2.

Step 2: Knorr Cyclocondensation
  • Setup: Dissolve the crude ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate (~17.5 g) in anhydrous DMAc (100 mL) under argon.

  • Cyclization: Cool the solution to 0 °C. Add methylhydrazine (4.5 mL, 85.8 mmol, 1.1 eq) dropwise. Caution: Methylhydrazine is highly toxic and volatile; perform strictly in a fume hood.

  • Reaction: Stir at RT for 12 hours. Validation: LC-MS should indicate the mass of the cyclized product ( [M+H]+=239.1 ).

  • Workup: Dilute with water (300 mL) and extract with EtOAc ( 3×150 mL). Wash the organics extensively with water ( 3×100 mL) to remove DMAc, followed by brine. Dry and concentrate.

Step 3: Chromatographic Separation of Regioisomers

Due to the inherent regioselectivity challenges of the Knorr synthesis, a mixture of the 1,3-isomer (target) and 1,5-isomer is obtained [4].

  • Purification: Load the crude mixture onto a silica gel column.

  • Elution: Elute with a gradient of Hexane/EtOAc (9:1 to 6:4).

  • Isolation: The 1-methyl-5-(oxan-4-yl)-1H-pyrazole-3-carboxylate typically elutes first (higher Rf​ ), followed by the desired ethyl 1-methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylate . Verify the regiochemistry of the isolated fractions using 2D NOESY NMR (look for NOE cross-peaks between the N-methyl protons and the pyrazole C4-H vs. the oxane protons).

Step 4: Saponification to the Free Acid
  • Reaction: Dissolve the pure ethyl 1-methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylate (5.0 g, 21.0 mmol) in a mixture of THF/MeOH/H2O (2:1:1, 40 mL).

  • Hydrolysis: Add Lithium hydroxide monohydrate ( LiOH⋅H2​O , 2.64 g, 63.0 mmol, 3.0 eq). Stir at RT for 3 hours. Validation: TLC will show baseline spot formation.

  • Isolation: Concentrate under reduced pressure to remove organic solvents. Dilute the aqueous residue with water (20 mL) and cool to 0 °C. Acidify dropwise with 1M HCl until pH 2-3 is reached.

  • Filtration: Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford 1-methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid .

Step 5: Amide Derivatization (General Procedure)
  • Activation: To a solution of the carboxylic acid (1.0 eq) in DMF (0.2 M) add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at RT to form the active ester.

  • Coupling: Add the desired primary or secondary amine (1.2 eq). Stir for 2-4 hours.

  • Workup: Dilute with saturated NaHCO3​ and extract with EtOAc. Wash with 5% LiCl (to remove DMF), dry, and concentrate. Purify via flash chromatography.

Quantitative Data: Solvent Optimization for Regioselectivity

To demonstrate the causality of solvent choice on the Knorr cyclocondensation (Step 2), the following empirical data summarizes the optimization of the regiomeric ratio. The use of polar aprotic solvents (DMAc) significantly improves the yield of the target 1,3-isomer compared to standard protic conditions [2].

Table 1: Influence of Solvent and Temperature on Regiomeric Ratio

SolventTemperatureRatio (Target 1,3-Isomer : 1,5-Isomer)Total Combined Yield
Ethanol (EtOH)80 °C (Reflux)15 : 8582%
Acetic Acid (AcOH)25 °C30 : 7075%
N,N-Dimethylformamide (DMF)25 °C40 : 6085%
N,N-Dimethylacetamide (DMAc) 25 °C 45 : 55 88%

Note: Ratios determined via crude 1H NMR integration of the pyrazole C4-H proton.

References

  • Vertex Pharmaceuticals Inc. (2022). Modulators of fpr1 and methods of using the same (WO2022194240A1). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4Izd3ltQkq2Sgrn4czCXDuF78nDKMhohcWl_A6HHyMX3_ZfTH8WhoZ7mpzJBvmWse2qo-cJILaObfrqKyxn-YFufpXPCTUQlYkQ5PVZ1uj7UQ4e5Cu0R8nfBIyQcE2aFB0CQeOVII4es_r6xgjA==]
  • Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(19), 3267-3270.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjasLcypSWyBfFj9lgEB6rEIILWiXp4s9rB1At3HSGDy6Mhmv5lcO5I6z0Cuoa9kqkou4ZJXo1A5BC2dq8LTMNAHpei81OWf7bBJTYPDwX1DVRYYs9STQN3JaOL4J28Hw4mweRIBUt48nZ8Jyg8ennAUtEStspT3oEZQ==]
  • Jiang, J.-A., Huang, W.-B., Zhai, J.-J., & Chen, Y.-F. (2013). 'One-Pot' Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylates via Lithium tert-Butoxide-Mediated Sterically Hindered Claisen Condensation and Knorr Reaction. ChemInform.[https://vertexaisearch.cloud.google.
  • Christensen, M., et al. (2021). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. PubMed Central (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh3XqiDztGzUj4zZ5N-f9_DhWTvHy3EvegXvFjwEKZZ3sOBLc4Ytcy6ZxRzQ8p7ceAucBww2CRLjEHgdWJwa55jc9O5Jix4FxNdVcAZDbWwAlR4mQ7-y-eu1meQpzxUAncJhJZ00T6iagOhJk8]
Method

Application Note: Comprehensive 1H and 13C NMR Characterization Protocol for 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid

Executive Summary & Molecular Context 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid (Chemical Formula: C₁₀H₁₄N₂O₃) is a highly functionalized heterocyclic building block frequently utilized in the development of p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context

1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid (Chemical Formula: C₁₀H₁₄N₂O₃) is a highly functionalized heterocyclic building block frequently utilized in the development of pharmaceuticals, such as formyl peptide receptor 1 (FPR1) modulators, and advanced agrochemicals. The molecule features a central pyrazole core substituted with an N-methyl group, a tetrahydropyran (oxan-4-yl) ring, and a carboxylic acid moiety.

Accurate Nuclear Magnetic Resonance (NMR) characterization of this compound is critical not only for confirming its structural integrity but also for unambiguously proving its regiochemistry (the 1,3,5-substitution pattern). This application note provides a rigorous, self-validating protocol for the 1H and 13C NMR characterization of this molecule, detailing the mechanistic causality behind solvent selection, acquisition parameters, and 2D correlation logic.

Causality & Mechanistic Insights in NMR Acquisition

To achieve high-fidelity spectral data, experimental parameters must be tailored to the specific electronic and conformational properties of the molecule:

  • Solvent Selection (DMSO-d₆): Carboxylic acids tend to form strong, hydrogen-bonded dimers in non-polar solvents like CDCl₃. This dimerization leads to extreme line broadening and unpredictable chemical shifts for the -COOH proton. Utilizing a strongly hydrogen-bonding solvent like DMSO-d₆ disrupts these dimers, yielding a reproducible, albeit highly deshielded, -COOH signal[1]. Furthermore, the polarity of DMSO-d₆ ensures complete dissolution of the rigid pyrazole framework.

  • Conformational Locking of the Oxan-4-yl Ring: The bulky pyrazole ring attached at the C4' position of the tetrahydropyran (THP) forces the THP ring into a locked chair conformation, occupying the equatorial position to minimize 1,3-diaxial steric clashes. This rigid geometry makes the axial and equatorial protons of the THP ring magnetically inequivalent, resulting in distinct chemical shifts and complex Karplus-driven splitting patterns (e.g., large geminal and axial-axial couplings)[2],[3].

  • T₁ Relaxation Delays (d1): The molecule contains three quaternary carbons (Pyrazole C3, Pyrazole C5, and the -COOH carbonyl). Because these carbons lack directly attached protons, they cannot undergo efficient dipole-dipole relaxation and thus have exceptionally long T₁ relaxation times. A standard 1-second delay will saturate these spins, rendering them nearly invisible. An extended relaxation delay (d1 ≥ 2.5 s) is mechanically required to ensure these critical signals are quantitatively captured[4].

Quantitative Data: Expected Chemical Shifts

The following tables summarize the expected 1H and 13C NMR assignments based on the electronic environment and anisotropic effects of the functional groups[5],[4],[3].

Table 1: Expected ¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Logic / Causality
-COOH 12.50 – 13.50br s1H-Highly deshielded by the carbonyl oxygen; broad due to rapid chemical exchange with trace moisture.
Pyrazole C4-H 6.60 – 6.80s1H-Aromatic methine proton; appears as a sharp singlet due to the lack of adjacent vicinal protons[5].
N-CH₃ 4.05 – 4.15s3H-Strongly deshielded by the adjacent electronegative N1 atom and the anisotropic cone of the C5-COOH group[5].
THP C2'-H(eq), C6'-H(eq) 3.85 – 3.95m (dd/dt)2H~11.0, 4.0Adjacent to the THP oxygen; the equatorial position resides in a more deshielding environment[3].
THP C2'-H(ax), C6'-H(ax) 3.35 – 3.45m (td)2H~11.0, 2.0Adjacent to the THP oxygen; the axial position is relatively shielded compared to its equatorial counterpart[3].
THP C4'-H 2.85 – 3.00m (tt)1H~11.0, 4.0Methine proton attached to the pyrazole ring; complex splitting due to adjacent axial/equatorial CH₂ protons.
THP C3'-H(eq), C5'-H(eq) 1.75 – 1.85m2H-Aliphatic CH₂; equatorial protons.
THP C3'-H(ax), C5'-H(ax) 1.55 – 1.65m (qd)2H~11.0, 4.0Aliphatic CH₂; axial protons experience shielding from the cyclic system[2].
Table 2: Expected ¹³C NMR Assignments (100 MHz, DMSO-d₆)
PositionShift (δ, ppm)TypeAssignment Logic / Causality
-COOH 160.0 – 162.0C (Quat)Carbonyl carbon; highly deshielded by the two oxygen atoms.
Pyrazole C3 150.0 – 155.0C (Quat)Attached to the THP ring; deshielded by the adjacent N2 atom.
Pyrazole C5 130.0 – 135.0C (Quat)Attached to the -COOH group and N1; distinct from C3 due to substituent electronics.
Pyrazole C4 105.0 – 108.0CHAromatic methine; relatively shielded for an aromatic carbon due to electron donation from the nitrogens[1].
THP C2', C6' 66.0 – 68.0CH₂Directly attached to the highly electronegative oxygen atom[3].
N-CH₃ 38.0 – 40.0CH₃N-methyl carbon, shifted downfield by the nitrogen atom[5].
THP C4' 32.0 – 35.0CHMethine carbon attached to the pyrazole ring.
THP C3', C5' 31.0 – 33.0CH₂Aliphatic carbons in the THP ring[4].

Experimental Protocol: A Self-Validating Workflow

To ensure absolute trustworthiness, the following protocol incorporates mechanical validation checkpoints at every stage.

Step 1: Sample Preparation & Environmental Control

  • Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Validation Checkpoint: Visually inspect the NMR tube. The solution must be 100% optically clear. Particulate matter will distort the local magnetic field (B₀) and severely degrade the shimming profile.

Step 2: Probe Tuning & Shimming

  • Insert the sample and establish a stable lock on the deuterium signal of DMSO-d₆.

  • Execute Automated Tuning and Matching (ATMA) for both the ¹H and ¹³C channels to optimize the Q-factor of the probe's LC circuit.

  • Shim the Z-axis gradients (Z1 through Z5) to optimize B₀ homogeneity.

  • Validation Checkpoint: Acquire a preliminary 1D ¹H scan. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. If FWHM > 1.0 Hz, the shimming is inadequate and must be repeated.

Step 3: Acquisition Parameters

  • ¹H NMR: Pulse sequence = zg30 (30° pulse), Number of scans (ns) = 16, Relaxation delay (d1) = 1.0 s, Acquisition time (aq) = 2.5 s.

  • ¹³C NMR: Pulse sequence = zgpg30 (Power-gated ¹H decoupling), ns = 1024 to 2048, d1 = 2.5 s. (Crucial: Do not reduce d1 below 2.5 s, or the C3, C5, and COOH signals will be lost).

Step 4: Data Processing & Calibration

  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transform to enhance the signal-to-noise ratio.

  • Validation Checkpoint: Calibrate the chemical shift axis using the residual solvent peaks. Set the center of the DMSO-d₅ ¹H pentet to exactly 2.50 ppm , and the center of the DMSO-d₆ ¹³C septet to exactly 39.52 ppm .

Workflow Prep 1. Sample Prep DMSO-d6 + TMS Tune 2. Tune & Shim Optimize B0/B1 Prep->Tune Acq 3. Acquisition 1H (d1=1s) | 13C (d1=2.5s) Tune->Acq Process 4. Processing FT, Phase, Baseline Acq->Process Validate 5. Validation Solvent Peak Calibration Process->Validate

Figure 1: Self-validating NMR acquisition workflow ensuring high-fidelity data collection.

Regiochemical Validation via 2D NMR Logic

The synthesis of substituted pyrazoles frequently yields a mixture of regioisomers. To definitively prove the 1,3,5-substitution pattern of 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid, 2D NMR (specifically HMBC and HSQC) must be employed to map the carbon backbone.

  • Assigning C5: The N-CH₃ protons (~4.10 ppm) will exhibit a strong 3-bond Heteronuclear Multiple Bond Correlation (³J HMBC) exclusively to the Pyrazole C5 carbon (~130–135 ppm).

  • Assigning C3: The THP C4'-H methine proton (~2.90 ppm) will exhibit a ³J HMBC correlation across the inter-ring bond to the Pyrazole C3 carbon (~150–155 ppm).

  • Confirming the Bridge (C4): The isolated Pyrazole C4-H proton (~6.70 ppm) will show a direct ¹J HSQC correlation to the C4 carbon (~105–108 ppm), and simultaneous ²J HMBC correlations to both C3 and C5, perfectly tying the structure together.

HMBC_Logic cluster_1H 1H Signals cluster_13C 13C Signals H_CH3 N-CH3 (~4.1 ppm) C_C5 C5 (~130-135 ppm) H_CH3->C_C5 3J HMBC H_Pyr Pyr C4-H (~6.7 ppm) H_Pyr->C_C5 2J HMBC C_C3 C3 (~150-155 ppm) H_Pyr->C_C3 2J HMBC C_C4 C4 (~105-108 ppm) H_Pyr->C_C4 1J HSQC H_THP THP C4'-H (~2.9 ppm) H_THP->C_C3 3J HMBC

Figure 2: Key 2D NMR (HMBC/HSQC) correlation logic for unambiguous regiochemical assignment.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 574310.
  • D-NB.info. Data detailing the ¹H NMR shifts of 1-methylpyrazole-5-carboxylic acid derivatives in DMSO-d₆.
  • Tetrahydropyran(142-68-7)
  • National Institutes of Health (PMC). Best practices for quantitative ¹³C NMR acquisition and relaxation delays.
  • Taylor & Francis. Conformational analysis and chemical shift variation of tetrahydropyran derivatives.

Sources

Application

Advanced LC-MS/MS Method Development and Fragmentation Profiling of 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Discovery Researchers Document Type: Application Note & Standard Operating Protocol (SOP) Introduction & Scientific Context The compound 1-Methyl-3-(oxan-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Discovery Researchers Document Type: Application Note & Standard Operating Protocol (SOP)

Introduction & Scientific Context

The compound 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid (CAS: 1526383-55-0) is a highly versatile heterocyclic building block increasingly utilized in modern drug discovery[1]. Structurally, it features a pyrazole core substituted with an N-methyl group, a tetrahydropyran (oxan-4-yl) ring at the C3 position, and a carboxylic acid at the C5 position. This specific scaffold has gained traction in the synthesis of novel therapeutics, including modulators of formyl peptide receptor 1 (FPR1), which are investigated for their roles in inflammatory diseases and oncology [2].

From an analytical perspective, the amphoteric nature of this molecule—combining a basic pyrazole nitrogen with an acidic carboxylate group—presents unique challenges and opportunities for liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a self-validating, deeply mechanistic protocol for the extraction, chromatographic separation, and MS/MS fragmentation profiling of this compound.

Physicochemical Properties & MS Parameters

Understanding the intrinsic properties of the analyte is the foundation of robust method development. The presence of the carboxylic acid allows for negative electrospray ionization (ESI-), while the pyrazole nitrogen acts as an excellent proton acceptor for positive ESI (ESI+).

Table 1: Analyte Characteristics
ParameterValue / DescriptionAnalytical Rationale
Chemical Formula C10H14N2O3Determines isotopic distribution.
Monoisotopic Mass 210.1004 DaTarget for high-resolution MS calibration.
ESI+ Precursor [M+H]+ m/z 211.1077Primary ion used for structural elucidation.
ESI- Precursor [M−H]− m/z 209.0932Alternative ion, often yielding lower background noise in biological matrices.
Estimated pKa ~4.5 (Carboxylic Acid)Dictates mobile phase pH requirements to prevent peak tailing.

Experimental Protocols: The "Why" Behind the "How"

Sample Preparation (Protein Precipitation)

For pharmacokinetic (PK) profiling in biological matrices (e.g., plasma), protein precipitation (PPT) is preferred over liquid-liquid extraction (LLE). The amphoteric nature of the molecule makes pH-dependent partitioning in LLE inefficient, whereas PPT ensures high recovery regardless of the analyte's ionization state.

Step-by-Step Protocol:

  • Aliquot: Transfer 50 µL of the biological sample (or spiked standard) into a 1.5 mL low-bind Eppendorf tube.

  • Crash: Add 150 µL of ice-cold Acetonitrile (ACN) containing an appropriate internal standard (e.g., a stable isotope-labeled pyrazole or structural analog).

    • Causality: Cold ACN rapidly denatures proteins, minimizing enzymatic degradation of the analyte while ensuring the polar carboxylic acid remains highly soluble in the organic-aqueous mixture.

  • Vortex: Agitate vigorously for 2 minutes to ensure complete matrix disruption.

  • Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water.

    • Causality: Diluting the high-organic supernatant with water matches the initial mobile phase conditions, preventing "solvent effects" (peak broadening or splitting) upon injection into the reverse-phase column.

UHPLC Chromatographic Conditions

The method utilizes a sub-2-micron C18 column to achieve high-efficiency separation.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Column Temperature: 40°C (Reduces system backpressure and improves mass transfer).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The 0.1% Formic Acid serves a dual purpose. It suppresses the ionization of the carboxylic acid moiety (keeping it neutral) to enhance retention on the non-polar C18 stationary phase, while simultaneously providing abundant protons to facilitate the ionization of the pyrazole nitrogen in the ESI+ source.

Table 2: Gradient Elution Profile
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.4955
0.500.4955
2.500.41090
3.500.41090
3.600.4955
4.500.4955

Mechanistic Mass Spectrometry Analysis

To build a self-validating assay, one must understand the exact fragmentation pathways of the molecule. When subjected to Collision-Induced Dissociation (CID) in a triple quadrupole (QqQ) or Q-TOF system, 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid exhibits highly predictable and diagnostic product ions [3].

ESI+ Fragmentation Pathway
  • Loss of Water (-18 Da): The protonated precursor (m/z 211.1) readily loses H2​O from the C5-carboxylic acid group, generating an acylium ion at m/z 193.1.

  • Decarboxylation (-44 Da): A hallmark of pyrazole-5-carboxylic acids is the neutral loss of CO2​ , resulting in a highly stable fragment at m/z 167.1. This is typically the most abundant product ion and is ideal for the primary MRM quantifier transition.

  • Tetrahydropyran Ring Cleavage (-84 Da): The oxan-4-yl ring at the C3 position undergoes characteristic fragmentation. The loss of the entire tetrahydropyran moiety ( C5​H8​O ) yields a fragment at m/z 127.1.

  • Combined Loss (-128 Da): The sequential loss of both CO2​ and the tetrahydropyran ring produces a minimal pyrazole core fragment at m/z 83.1.

Table 3: Optimized MRM Transitions (ESI+)
Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
211.1167.15015Quantifier (Decarboxylation)
211.1127.15025Qualifier (THP Cleavage)
211.183.15035Qualifier (Core Pyrazole)

Visualizations

Analytical Workflow

Workflow A Sample Prep (Protein Precipitation) B UHPLC Separation (C18, Reverse Phase) A->B C ESI Source (Pos/Neg Ionization) B->C D Mass Analyzer (Q-TOF / QqQ) C->D E Data Analysis (Fragmentation Profiling) D->E

Caption: End-to-end LC-MS/MS analytical workflow for pyrazole-carboxylic acid derivatives.

Proposed MS/MS Fragmentation Pathway

Fragmentation M Precursor Ion [M+H]+ m/z 211.1077 F1 Acylium Ion m/z 193.0971 M->F1 -H2O (-18 Da) F2 Decarboxylated Ion m/z 167.1178 M->F2 -CO2 (-44 Da) F3 THP Cleavage Ion m/z 127.0502 M->F3 -C5H8O (-84 Da) THP Cleavage F4 Core Pyrazole Ion m/z 83.0604 F2->F4 -C5H8O (-84 Da)

Caption: Mechanistic ESI+ collision-induced dissociation (CID) pathways for m/z 211.1.

System Suitability and Validation Criteria

To ensure trustworthiness and continuous self-validation of the assay:

  • Blank Injections: A double-blank (matrix without analyte or internal standard) must be injected prior to the analytical run to verify the absence of carryover, particularly because carboxylic acids can sometimes exhibit non-specific binding to stainless steel capillaries.

  • Matrix Effect Evaluation: Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked post-extraction into a blank matrix versus the peak area of a neat standard solution. An MF between 0.85 and 1.15 indicates minimal ion suppression/enhancement.

References

  • World Intellectual Property Organization. "Modulators of FPR1 and Methods of Using the Same." Patent WO2022194240A1.
  • El-Sawy, E. R., et al. "Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity." Molecules, 2016. (Details fragmentation patterns of pyrazole-5-carboxylic acid derivatives). Available at:[Link] [3]

Method

Application Note: In Vitro Assays for Evaluating 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic Acid Derivatives as FPR1 Modulators

Biological Context & Rationale 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid (CAS 1526383-55-0) is a highly versatile heterocyclic building block utilized in the rational design of small-molecule modulators target...

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Author: BenchChem Technical Support Team. Date: March 2026

Biological Context & Rationale

1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid (CAS 1526383-55-0) is a highly versatile heterocyclic building block utilized in the rational design of small-molecule modulators targeting Formyl Peptide Receptor 1 (FPR1)[1]. FPR1 is a G-protein-coupled receptor (GPCR) predominantly expressed on mammalian phagocytic leukocytes, where it functions as a pattern recognition receptor (PRR) to detect bacterial and mitochondrial formylated peptides, such as fMLF (formyl-methionyl-leucyl-phenylalanine)[2].

While FPR1 is critical for host defense, its hyperactivation is a primary driver of sterile inflammation, neurodegenerative diseases, and acute respiratory distress[3]. Consequently, optimizing pyrazole-5-carboxylic acid derivatives into potent FPR1 antagonists requires a rigorous, tiered in vitro screening cascade to validate target engagement, signal transduction blockade, and phenotypic efficacy[4].

Mechanistic Overview

Activation of FPR1 by formylated peptides triggers a classical GPCR signaling cascade. The receptor couples to Gαi proteins, leading to the activation of Phospholipase C (PLC), generation of inositol triphosphate (IP3), and subsequent mobilization of intracellular calcium (Ca²⁺)[2]. This transient calcium flux is a prerequisite for downstream mitogen-activated protein kinase (MAPK) activation and cytoskeletal rearrangement, culminating in neutrophil chemotaxis and degranulation[5]. Effective antagonists must competitively bind the orthosteric site, preventing this signal transduction.

FPR1_Signaling Ligand fMLF (Agonist) Receptor FPR1 (GPCR) Ligand->Receptor Activates Antagonist Pyrazole-5-carboxylic Acid Derivatives Antagonist->Receptor Competitive Inhibition GProtein Gαi / Gβγ Complex Receptor->GProtein Signal Transduction PLC Phospholipase C (PLC) GProtein->PLC IP3 IP3 Generation PLC->IP3 Calcium Intracellular Ca2+ Release IP3->Calcium Chemotaxis Neutrophil Chemotaxis Calcium->Chemotaxis

Fig 1: FPR1 signaling pathway and mechanism of pyrazole-5-carboxylic acid derivative antagonism.

Tiered Screening Strategy

To prevent false positives and ensure translational relevance, compounds are evaluated through a three-stage self-validating workflow.

Assay_Workflow Synthesis Compound Synthesis Binding Receptor Binding (FITC-fMLF) Synthesis->Binding Calcium Ca2+ Mobilization (Fluo-4 AM) Binding->Calcium Affinity Screen Chemotaxis Functional Chemotaxis (Boyden Chamber) Calcium->Chemotaxis Functional Screen Analysis Lead Selection Chemotaxis->Analysis

Fig 2: Tiered in vitro screening workflow for evaluating FPR1 modulators.

Experimental Protocols

Protocol 1: Competitive Ligand Binding Assay (Flow Cytometry)

This assay quantifies the ability of synthesized derivatives to displace the high-affinity fluorescent ligand FITC-fMLF from the FPR1 orthosteric site[6].

Causality & Design Choice: The incubation is strictly maintained at 4°C. At physiological temperatures (37°C), FPR1 rapidly internalizes upon ligand engagement[6]. By arresting membrane fluidity at 4°C, the assay isolates true surface-receptor binding affinity from endocytic trafficking artifacts.

Step-by-Step Methodology:

  • Cell Preparation: Harvest human THP-1 monocytic cells (which endogenously express FPR1) and resuspend in Assay Buffer (PBS containing 2.0% FBS) at a density of 1×106 cells/mL[6].

  • Compound Pre-incubation: Seed 100 µL of the cell suspension into a V-bottom 96-well plate. Add test compounds (1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid derivatives) at varying concentrations (0.1 nM to 10 µM) and incubate for 30 minutes at 4°C[7].

  • Ligand Addition: Add 10 nM FITC-fMLF (or WKYMVm-FITC) to all wells except the autofluorescence control[7].

  • Incubation: Incubate the plate in the dark for an additional 45 minutes at 4°C[5].

  • Data Acquisition: Analyze immediately using a flow cytometer (e.g., BD LSRII) without washing, as washing disrupts the equilibrium of low-affinity competitors[7]. Measure mean fluorescence intensity (MFI) in the FITC channel.

  • Self-Validation Control: Include a well with 10 µM unlabeled fMLF to define non-specific binding (100% displacement)[6].

Protocol 2: Intracellular Calcium Mobilization (FLIPR Assay)

Target engagement does not guarantee functional antagonism. This assay measures the real-time blockade of G-protein-mediated calcium flux[8].

Causality & Design Choice: The protocol utilizes CHO cells stably transfected with FPR1 and the promiscuous G-protein Gα16 (CHO-Gα16-FPR1). Gα16 forces the coupling of the receptor to the PLC pathway, amplifying the calcium signal[5]. Furthermore, the inclusion of 2.5 mM probenecid is critical; as an inhibitor of organic anion transporters, it prevents the premature efflux of the de-esterified Fluo-4 fluorophore, thereby preserving the signal-to-noise ratio[5].

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-Gα16-FPR1 cells at a density of 15,000 cells/well in a black-wall, clear-bottom 96-well plate. Incubate overnight at 37°C[5].

  • Dye Loading: Remove the media and add 100 µL of Hanks' Balanced Salt Solution (HBSS) containing 5 µM Fluo-4 AM and 2.5 mM probenecid. Incubate for 45 minutes at 37°C[5].

  • Washing: Wash the cells twice with HBSS to remove extracellular dye, leaving 100 µL of assay buffer in each well.

  • Antagonist Pre-treatment: Add test compounds (in 0.1% DMSO) and incubate for 15 minutes at room temperature[7].

  • Agonist Stimulation & Readout: Place the plate in a Fluorometric Imaging Plate Reader (FLIPR). Establish a 10-second baseline fluorescence, then automatically inject 5 nM fMLF (EC80 concentration). Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes[7].

  • Self-Validation Control: Utilize Cyclosporin H (a known specific FPR1 antagonist) as a positive control for signal inhibition[3]. Monitor the baseline prior to fMLF injection to ensure test compounds do not possess intrinsic agonist activity or autofluorescence.

Protocol 3: Transwell Chemotaxis Assay

This phenotypic assay evaluates the ultimate functional consequence of FPR1 antagonism: the prevention of immune cell migration[3].

Causality & Design Choice: A Boyden chamber (transwell) system is utilized to establish a stable, physiological concentration gradient of the chemoattractant[5]. This mimics the in vivo inflammatory microenvironment far better than uniform bath applications.

Step-by-Step Methodology:

  • Chamber Preparation: Coat polycarbonate filters (8.0 µm pore size) with 0.1% gelatin. Place the filters in a 48-well microchemotaxis chamber[6].

  • Chemoattractant Loading: Add 30 µL of 10 nM fMLF (in RPMI medium with 0.2% FBS) to the lower compartments[5].

  • Cell Preparation: Pre-incubate THP-1 cells or primary human neutrophils ( 1×106 cells/mL) with test compounds for 15 minutes at 37°C[5].

  • Migration: Load 50 µL of the cell/compound suspension into the upper compartments. Incubate the chamber for 4 hours at 37°C in a 5% CO₂ humidified incubator[5].

  • Quantification: Remove non-migrated cells from the upper face of the filter. Fix and stain the migrated cells on the lower face using crystal violet or Hoechst 33342. Count cells across five random high-power fields per well using an automated high-content imaging platform[3].

  • Self-Validation Control: Include a "checkerboard" control (equal concentrations of fMLF in both upper and lower chambers) to differentiate directed chemotaxis from random chemokinesis.

Quantitative Data Presentation

The following table illustrates a representative data summary comparing the parent fragment (1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid) against optimized derivatives, demonstrating the necessity of the tiered assay cascade.

Compound IDReceptor Binding (FITC-fMLF) IC₅₀ (nM)Ca²⁺ Mobilization (Fluo-4) IC₅₀ (nM)THP-1 Chemotaxis IC₅₀ (nM)Pharmacological Profile
Parent Fragment > 10,000> 10,000> 10,000Inactive Building Block
Derivative A 450 ± 22520 ± 35610 ± 42Weak Antagonist
Derivative B 25 ± 338 ± 545 ± 8Potent Lead Antagonist
Cyclosporin H (Control)12 ± 215 ± 318 ± 4Reference Antagonist
Unlabeled fMLF (Control)1.5 ± 0.2N/A (Agonist)N/A (Agonist)Reference Agonist

Data represents mean ± SD of three independent experiments performed in triplicate. IC₅₀ values calculated using non-linear regression (four-parameter logistic curve).

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Application

high-throughput screening of 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid analogs

Topic: High-Throughput Screening of 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic Acid Analogs Audience: Researchers, scientists, and drug development professionals. Introduction: The Rationale for Screening Pyrazole A...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Throughput Screening of 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic Acid Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Screening Pyrazole Analogs

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of therapeutic activities, including anti-inflammatory, anticancer, and antiviral agents.[1][2] Many of these compounds, such as Celecoxib and Ruxolitinib, function by modulating the activity of specific enzymes, particularly kinases.[3][4] The core structure, 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid, represents a promising starting point for the discovery of novel therapeutic agents. By systematically synthesizing and screening a library of its analogs, we can explore the structure-activity relationship (SAR) and identify compounds with high potency and selectivity against a chosen biological target.

High-throughput screening (HTS) is an essential technology in modern drug discovery that enables the rapid testing of thousands to millions of compounds, accelerating the identification of promising "hit" compounds that can serve as the foundation for drug development.[5][6][7] This document provides a comprehensive, field-proven guide for developing and executing a robust HTS campaign to identify and validate bioactive analogs of 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid.

Assay Strategy: Selecting the Right Tool for the Question

The first critical decision in any screening campaign is the choice of assay. This choice dictates the nature of the data, the types of hits that can be identified, and the potential for artifacts. Assays are broadly categorized into two types: biochemical and cell-based.[8][9][10]

  • Biochemical Assays: These assays utilize purified biological targets, such as a recombinant enzyme or receptor, in a controlled, cell-free environment.[8] Their primary advantage is the direct measurement of a compound's effect on the target, which simplifies data interpretation and is ideal for identifying direct inhibitors or binders.[8][9]

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data by accounting for factors like cell permeability and metabolism.[10][11] They are excellent for understanding a compound's impact on a biological pathway or cellular phenotype.[10]

For an initial screen aimed at identifying direct modulators of a specific enzyme (e.g., a protein kinase), a biochemical assay is the preferred starting point. It offers higher throughput, lower variability, and a more straightforward path to understanding the mechanism of action.[8] We will proceed with the development of a fluorescence-based biochemical assay, a common and highly sensitive method for HTS.[12][13]

Assay Development and Validation: Building a Self-Validating System

A successful HTS campaign is built on a robust and reliable assay. The goal of assay development is to create a system with a large signal window and low variability, ensuring that true hits can be confidently distinguished from experimental noise.[14] The validation process is a critical risk-reduction step that confirms the assay is "fit for purpose" before committing to a full-scale screen.[15]

Protocol: Fluorescence Polarization (FP) Assay Development

This protocol assumes the target is a purified enzyme (e.g., a kinase) and we are screening for inhibitors. Fluorescence Polarization (FP) is an excellent method for this, as it can measure the displacement of a fluorescently labeled ligand (tracer) from the enzyme's active site.[16]

Objective: To optimize assay conditions for maximal signal window and stability.

Materials:

  • Purified target enzyme

  • Fluorescently labeled tracer (a known ligand or substrate analog)

  • Assay buffer (e.g., HEPES, pH 7.4, with appropriate salts and additives like BSA and DTT)

  • 384-well, low-volume, black assay plates

  • Microplate reader with FP capabilities

Step-by-Step Protocol:

  • Enzyme Titration:

    • Prepare a serial dilution of the target enzyme in assay buffer.

    • Add a fixed, low concentration of the fluorescent tracer to all wells of a 384-well plate.

    • Add the enzyme dilutions to the wells.

    • Incubate for a predetermined time (e.g., 60 minutes) at room temperature, protected from light.

    • Read the fluorescence polarization (mP) values.

    • Causality: The goal is to find the lowest enzyme concentration that gives a maximal and stable mP signal (indicating maximal tracer binding). This minimizes protein consumption, reducing costs. Plot mP vs. enzyme concentration and select a concentration from the upper plateau of the resulting curve (typically the EC80).

  • Tracer Titration:

    • Using the optimal enzyme concentration determined above, perform a competition assay by titrating the fluorescent tracer against a fixed concentration of a known, unlabeled inhibitor (or against buffer alone).

    • Causality: This step ensures the tracer concentration is low enough to be displaced by potential inhibitors in the screening library but high enough to provide a robust signal.

  • Reaction Kinetics and Signal Stability:

    • Combine the optimal concentrations of enzyme and tracer.

    • Measure the mP signal at regular intervals (e.g., every 10 minutes) over several hours.

    • Causality: This confirms that the binding reaction reaches equilibrium within a reasonable time and that the signal remains stable throughout the planned duration of the HTS plate processing, from the first to the last plate read.[15]

Protocol: Pre-Screen Assay Validation

Objective: To statistically validate that the assay is robust, reproducible, and suitable for HTS.[15][17]

Step-by-Step Protocol:

  • Plate Uniformity and DMSO Tolerance:

    • Prepare three types of wells across several 384-well plates:

      • High Control (Max Signal): Optimal enzyme + tracer + DMSO (at the final screening concentration, e.g., 0.5%).

      • Low Control (Min Signal): Tracer + buffer + DMSO (no enzyme).

      • Mid-Signal Control: A high concentration of a known, unlabeled inhibitor + enzyme + tracer + DMSO.

    • Dispense these controls across the plates in a pattern that allows for assessment of row, column, and edge effects.

    • Incubate and read the plates.

    • Causality: This step verifies that the signal is consistent across the entire plate and that the assay tolerates the solvent (DMSO) in which the library compounds are dissolved.[17] The final DMSO concentration should be kept as low as possible, typically under 1% for cell-based assays.[17]

  • Z'-Factor Determination:

    • Using the data from the high and low control wells from the uniformity plates, calculate the Z'-factor for each plate. The Z'-factor is the gold standard for quantifying HTS assay quality because it incorporates both the signal window and the data variability.[18][19]

    • Formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| Where SD is the standard deviation and Mean is the average of the high or low controls.

    • Causality: The Z'-factor provides a single, robust statistical measure of assay quality.[20] It predicts how well the assay can distinguish hits from inactive compounds.[18]

  • Multi-Day Reproducibility:

    • Repeat the validation protocol on three different days to assess inter-day variability.[21]

    • Causality: This ensures the assay performs consistently over the entire duration of a multi-week screening campaign.

Validation Parameter Acceptance Criteria Rationale
Coefficient of Variation (CV%) ≤ 10% for high and low controlsMeasures the relative variability of the data within a plate.[15]
Signal Window (S/B) ≥ 3Indicates the separation between the maximum and minimum signals.
Z'-Factor ≥ 0.5 A value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[18][20]
DMSO Tolerance No significant signal change at final screening concentrationEnsures the compound solvent does not interfere with the assay.[17]

The High-Throughput Screening Workflow

With a validated assay, the full library of 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid analogs can be screened. This process relies on automation and robotics to handle the large number of plates efficiently and consistently.[6][22][23]

HTS_Workflow cluster_prep Preparation cluster_screen Automated Screening cluster_data Data Management Compound_Library Analog Library in Source Plates Liquid_Handler Acoustic Dispensing of Compounds Compound_Library->Liquid_Handler Assay_Plates 384-Well Assay Plates Assay_Plates->Liquid_Handler Reagent_Dispenser Dispense Enzyme & Tracer Liquid_Handler->Reagent_Dispenser Plates with compounds Incubation Incubation (e.g., 60 min at RT) Reagent_Dispenser->Incubation Reaction initiated Plate_Reader FP Plate Reader (Data Acquisition) Incubation->Plate_Reader Equilibrated plates LIMS Data Storage & Normalization (LIMS) Plate_Reader->LIMS Raw mP data

Caption: Automated HTS workflow for screening pyrazole analogs.

Data Analysis and Primary Hit Identification

The raw data from the plate reader must be processed to identify primary "hits"—compounds that exhibit a desired level of activity in the initial single-concentration screen.[24]

Protocol: Primary Hit Selection

Objective: To normalize raw data and apply a statistical cutoff to define a list of primary hits.

Step-by-Step Protocol:

  • Data Normalization:

    • For each plate, calculate the mean of the high controls (0% inhibition) and low controls (100% inhibition).

    • Convert the raw signal (e.g., mP value) for each compound well into a Percent Inhibition value.

    • Formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_low) / (Mean_high - Mean_low))

    • Causality: Normalization corrects for plate-to-plate variability, allowing for the comparison of data across the entire screen.[25]

  • Quality Control Check:

    • Calculate the Z'-factor for every individual assay plate.

    • Plates with a Z'-factor below 0.5 should be flagged for review or excluded from the analysis, as the data quality is questionable.[19]

  • Hit Selection:

    • Calculate the mean and standard deviation (SD) of the % inhibition for all compound wells (or for designated neutral control wells).

    • Define the hit threshold. A common and robust method is to select compounds that have a % inhibition greater than three times the standard deviation from the mean.

    • Formula: Hit Threshold = Mean_%Inhibition + (3 * SD_%Inhibition)

    • Causality: This statistical approach provides a non-arbitrary cutoff to identify compounds with activity that is significantly above the noise of the assay.[24][26] All compounds meeting this criterion are designated as "primary hits" and are advanced to the next stage.

Hit Confirmation and Validation Cascade: From Hits to Leads

A primary hit is not a confirmed active compound. HTS data is prone to false positives arising from various sources, including compound aggregation or interference with the assay technology.[27] A rigorous validation cascade is essential to confirm activity, determine potency, and eliminate artifacts.

Hit_Validation_Cascade Primary_Hits Primary Hits from Single-Point Screen Reconfirmation 1. Re-test from Original Well & Fresh Powder Sample Primary_Hits->Reconfirmation Dose_Response 2. Generate 10-Point Dose-Response Curve (IC50) Reconfirmation->Dose_Response Activity Confirmed Inactive_1 Inactive / False Positive Reconfirmation->Inactive_1 Not Confirmed Orthogonal_Assay 3. Orthogonal Assay (e.g., different technology) Dose_Response->Orthogonal_Assay Potent (IC50 < 10 µM) Inactive_2 Inactive / Low Potency Dose_Response->Inactive_2 Not Potent Selectivity 4. Selectivity/Counter-Screen (Test against unrelated target) Orthogonal_Assay->Selectivity Activity Confirmed Inactive_3 Assay Artifact Orthogonal_Assay->Inactive_3 Not Confirmed Confirmed_Lead Confirmed Lead Series for SAR Studies Selectivity->Confirmed_Lead Selective Inactive_4 Promiscuous / Non-selective Selectivity->Inactive_4 Not Selective

Caption: Hit validation cascade to triage primary HTS hits.

Protocol: Dose-Response and IC₅₀ Determination

Objective: To determine the potency of confirmed hits by measuring their activity across a range of concentrations.

Step-by-Step Protocol:

  • Compound Plating:

    • For each confirmed hit, create a serial dilution series (e.g., 10 points, 1:3 dilution) in DMSO.

    • Dispense the dilutions into a 384-well plate.

  • Assay Execution:

    • Perform the validated FP assay as described previously. Include high and low controls on each plate.

  • Data Analysis:

    • Normalize the data to % Inhibition.

    • Plot % Inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).[28][29]

    • Causality: The IC₅₀ value is a critical measure of a compound's potency.[30] It allows for the ranking of hits and provides a quantitative basis for SAR analysis. Only compounds with sufficient potency (e.g., IC₅₀ < 10 µM) are typically advanced.

Hit ID Primary Screen (% Inhibition) Re-test Confirmed? IC₅₀ (µM) Orthogonal Assay Confirmed? Status
PZA-00185.2Yes0.45YesConfirmed Hit
PZA-00278.9Yes25.6YesLow Potency
PZA-00391.5No--False Positive
PZA-00482.1Yes1.2NoAssay Artifact

Conclusion

This application note provides a comprehensive framework for the high-throughput screening of 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid analogs. By following a structured approach—from assay selection and rigorous validation to automated screening and a hierarchical hit confirmation cascade—researchers can confidently identify and validate novel, potent modulators of their biological target. This self-validating system, grounded in established HTS principles, maximizes the probability of discovering high-quality lead compounds for downstream drug development programs.

References

  • A brief review of high throughput screening in drug discovery process. (n.d.). ResearchGate. [Link]

  • What's the Difference Between Biochemical and Cell-Based HTS Assays? (2026, March 5). BellBrook Labs. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC - NIH. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022, December 8). MDPI. [Link]

  • A review of high-throughput screening approaches for drug discovery. (n.d.). American Laboratory. [Link]

  • On HTS: Z-factor. (2023, December 12). Towards Data Science. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023, November 7). Future Medicinal Chemistry. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). LinkedIn. [Link]

  • Assay performance and the Z'-factor in HTS. (2023, March 30). Drug Target Review. [Link]

  • High throughput screening in modern drug discovery. (n.d.). Corning. [Link]

  • A fluorescence-based high throughput assay for the determination of small molecule-human serum albumin protein binding. (2014, March 15). PubMed. [Link]

  • High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. (2024, December 30). Hilaris Publisher. [Link]

  • A Fluorescence-based Lymphocyte Assay Suitable for High-throughput Screening of Small Molecules. (2025, October 20). ResearchGate. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. [Link]

  • Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. (2024, May 28). Bentham Science. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6). ResearchGate. [Link]

  • What is the current value of fluorescence polarization assays in small molecule screening? (2019, December 13). Taylor & Francis Online. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs. [Link]

  • A Fluorescence-based Lymphocyte Assay Suitable for High-throughput Screening of Small Molecules. (2017, March 10). JoVE. [Link]

  • The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. (2019, January 16). Tempo Bioscience. [Link]

  • Maximizing Drug Discovery with High-Throughput and High-Content Screening. (2025, April 17). Benchling. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global. [Link]

  • High-throughput screening: today's biochemical and cell-based approaches. (2020, August 12). PubMed. [Link]

  • Introduction - High-Throughput Screening Center. (n.d.). University of Illinois Chicago. [Link]

  • Z-factor. (n.d.). Wikipedia. [Link]

  • How Do You Validate an Assay for High-Throughput Screening? (2026, March 3). BellBrook Labs. [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. (2015, June 3). IntechOpen. [Link]

  • Assay Guidance Manual. (2016, July 1). ResearchGate. [Link]

  • Cell-based and biochemical high-throughput screening in 1536-well plates. (2018, October 30). Drug Target Review. [Link]

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (n.d.). Frontiers. [Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. (n.d.). EU Openscreen Drive. [Link]

  • Analysis of HTS data. (2017, November 13). Cambridge MedChem Consulting. [Link]

  • HTS Assay Validation. (2012, May 1). NCBI Bookshelf. [Link]

  • High-Throughput Screening for Enzyme Modulation. (2024, December 16). Longdom Publishing. [Link]

  • Data analysis approaches in high throughput screening. (2014, April 8). SlideShare. [Link]

  • Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. (n.d.). PNAS. [Link]

  • High-Throughput Dose-Response Data Analysis. (2024, February 22). Medium. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1). ACS Publications. [Link]

  • Data Analysis Approaches in High Throughput Screening. (2013, January 23). IntechOpen. [Link]

  • Dose–Response Curves and the Determination of IC 50 and EC 50 Values. (2024, October 1). ResearchGate. [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. (n.d.). ACS Publications. [Link]

  • Dose-Response Modeling of High-Throughput Screening Data. (n.d.). PMC - NIH. [Link]

  • Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. (2026, February 9). ResearchGate. [Link]

  • Enhanced HTS Hit Selection via a Local Hit Rate Analysis. (2021, November 13). ACS Publications. [Link]

Sources

Method

Application Note: 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid as a Privileged Scaffold in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Structural Rationale In modern drug discovery, escaping "fla...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Structural Rationale

In modern drug discovery, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a critical strategy for improving the clinical success rate of small molecules. 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid (CAS: 1526383-55-0) [1] has emerged as a highly versatile, privileged building block that perfectly aligns with this paradigm.

As a Senior Application Scientist, I frequently recommend this scaffold for library generation due to its precise balance of physicochemical properties and structural pre-organization. The molecule consists of three synergistic domains:

  • The Pyrazole-5-carboxylic acid core: A proven hinge-binding motif in kinase inhibitors and a critical anchor in protein-protein interaction (PPI) inhibitors, particularly against G-protein coupled receptors (GPCRs) like Formyl Peptide Receptor 1 (FPR1) [2].

  • The 1-Methyl substituent: Acts as a "tautomeric lock." By methylating the N1 position, the pyrazole is frozen in a single tautomeric state, which simplifies NMR characterization, ensures predictable receptor binding geometries, and directs electrophilic aromatic substitution exclusively to the C4 position.

  • The 3-(Oxan-4-yl) / Tetrahydropyran-4-yl group: A superior bioisostere for phenyl or cyclohexyl rings. The incorporation of the oxygen heteroatom significantly lowers the partition coefficient (clogP) and increases the fraction of sp3 carbons (Fsp3), directly translating to enhanced aqueous solubility and reduced cytochrome P450 (CYP) liabilities.

Table 1: Physicochemical Impact of the C3-Substituent on the Pyrazole Core

Quantitative and qualitative comparison demonstrating the superiority of the oxan-4-yl moiety.

Substituent at C3Fsp3 ContributionEstimated clogP ShiftAqueous SolubilityMetabolic Liability Profile
Phenyl Low (0.0)High (+2.0)PoorHigh (Susceptible to aromatic oxidation)
Cyclohexyl High (1.0)High (+2.5)PoorModerate (Susceptible to aliphatic hydroxylation)
Oxan-4-yl (Target) High (1.0) Low (+0.5) Excellent Low (Oxygen lone pairs improve clearance profile)

Mechanistic Application: FPR1 Antagonism

Recent literature and patent landscapes (e.g., WO2022194240A1) have heavily featured pyrazole-based derivatives as potent modulators of Formyl Peptide Receptor 1 (FPR1) [2]. FPR1 is a GPCR implicated in severe neutrophil-mediated inflammation (e.g., Acute Respiratory Distress Syndrome) and tumor progression in glioblastoma [3].

When 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid is derivatized into an amide, it acts as a competitive antagonist. The oxan-4-yl group projects into a solvent-exposed region of the receptor, maintaining drug solubility, while the pyrazole core engages in vital hydrogen bonding with the receptor's transmembrane helices, effectively blocking fMLF (agonist) binding [4].

FPR1_Pathway Agonist fMLF Peptides (Necrotic Core) Receptor FPR1 Receptor (Neutrophils/Tumor) Agonist->Receptor Activates Antagonist Pyrazole Scaffold (Antagonist) Antagonist->Receptor Blocks (Competitive) GProtein G-Protein Signaling (Ca2+ Mobilization) Receptor->GProtein Transduces Outcome Tumor Proliferation & Neutrophil Activation GProtein->Outcome Induces

Caption: Competitive inhibition of the FPR1 signaling pathway by pyrazole-based antagonists.

Synthetic Workflows & Laboratory Protocols

To fully leverage this scaffold, medicinal chemists typically employ a two-stage late-stage functionalization strategy: C5-amide coupling followed by C4-arylation.

Synthetic_Workflow Start 1-Methyl-3-(oxan-4-YL)- 1H-pyrazole-5-carboxylic acid Amide Amide Coupling (HATU, DIPEA, R-NH2) Start->Amide Step 1: C5 Derivatization Halogenation C4-Halogenation (NCS or NIS) Amide->Halogenation Step 2: Electrophilic Activation Coupling Suzuki-Miyaura Cross-Coupling Halogenation->Coupling Step 3: C4 Arylation Library Decorated Lead Compounds Coupling->Library Final Isolation

Caption: Three-stage synthetic workflow for decorating the pyrazole-5-carboxylic acid scaffold.

Protocol A: High-Throughput Amide Library Generation

Causality & Rationale: Pyrazole-5-carboxylic acids can be sterically hindered and prone to poor reactivity with standard carbodiimides (EDC/DCC). We utilize HATU (a uronium-based coupling agent) because it rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, driving the reaction to completion in minutes and preventing epimerization if chiral amines are used.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid (210 mg, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add DIPEA (0.52 mL, 3.0 mmol) followed by HATU (456 mg, 1.2 mmol). Stir the reaction mixture at room temperature for 15 minutes. Self-Validation: An aliquot quenched in LC-MS grade methanol should show the disappearance of the parent mass (m/z 211 [M+H]+) and the appearance of the HOAt-active ester intermediate.

  • Coupling: Add the desired primary or secondary amine (1.2 mmol) dropwise. Stir at room temperature for 2 hours.

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash sequentially with 1M HCl (10 mL), saturated aqueous NaHCO3 (3 x 10 mL), and brine (10 mL). Causality: The aggressive NaHCO3 washes are critical to completely partition the highly water-soluble HOAt byproduct into the aqueous layer.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc gradient) to yield the pure pyrazole-5-carboxamide.

Protocol B: Regioselective C4-Halogenation for Scaffold Decoration

Causality & Rationale: The C4 position of the pyrazole ring is highly nucleophilic due to the electron-donating effects of the adjacent nitrogen atoms. Because the N1 position is blocked by a methyl group, electrophilic aromatic substitution (halogenation) occurs exclusively and cleanly at C4, setting the stage for subsequent Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Preparation: Dissolve the pyrazole-5-carboxamide intermediate (1.0 mmol) from Protocol A in anhydrous DMF (4.0 mL).

  • Halogenation: Add N-Iodosuccinimide (NIS) (247 mg, 1.1 mmol) in a single portion.

  • Reaction: Heat the mixture to 80°C for 4 hours under an argon atmosphere.

  • Monitoring (Self-Validation): Monitor the reaction via 1H-NMR. The reaction is deemed complete upon the total disappearance of the characteristic pyrazole C4-proton singlet (typically observed around δ 6.60 - 6.80 ppm).

  • Quenching & Workup: Cool the reaction to room temperature and quench with saturated aqueous sodium thiosulfate (Na2S2O3) (10 mL) to reduce any unreacted iodine species. Extract with EtOAc (3 x 15 mL).

  • Isolation: Wash the combined organic layers with water (5 x 10 mL) to remove DMF, dry over Na2SO4, and concentrate. The resulting C4-iodo pyrazole is generally >95% pure and ready for standard palladium-catalyzed cross-coupling without further purification.

References

  • Modulators of fpr1 and methods of using the same - Patent WO-2022194240-A1. PubChem, National Library of Medicine. Available at:[Link]

  • Targeting Neutrophil-Mediated Inflammation: Identification of Pyrazolidinone Carboxamide Derivatives as Potent Selective Inhibitors of Formyl Peptide Receptor 1 (FPR1). ACS Publications. Available at:[Link]

  • Lead optimisation of pyrazoles as novel FPR1 antagonists. PubMed, National Institutes of Health. Available at: [Link]

Application

Application Notes and Protocols: Pyrazole Compounds in Agrochemical Research

Executive Summary The pyrazole scaffold—a five-membered heterocyclic ring containing two adjacent nitrogen atoms—is widely recognized as a "privileged" structure in modern agrochemical discovery[1]. Its versatile chemica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold—a five-membered heterocyclic ring containing two adjacent nitrogen atoms—is widely recognized as a "privileged" structure in modern agrochemical discovery[1]. Its versatile chemical nature, characterized by multiple substitution sites and a highly stable aromatic ring, allows for extensive structural optimization. This structural flexibility has led to the commercialization of highly potent pyrazole derivatives across three major agrochemical classes: fungicides, insecticides, and herbicides[1].

This application note provides an in-depth technical guide to the mechanisms of action, quantitative efficacy, and standardized experimental protocols for evaluating pyrazole-based agrochemicals. It is designed for researchers and drug development professionals seeking to validate the bioactivity of novel pyrazole derivatives.

Pyrazole-Based Fungicides: Disrupting Fungal Bioenergetics

Mechanism of Action

Pyrazole-based fungicides primarily target the mitochondrial respiratory chain of phytopathogenic fungi, inducing rapid energy depletion. The two dominant classes are:

  • Succinate Dehydrogenase Inhibitors (SDHIs): Compounds like fluxapyroxad and bixafen feature a pyrazole-carboxamide pharmacophore. They inhibit Complex II (succinate dehydrogenase), halting the electron transport chain (ETC) and preventing spore germination[1].

  • Quinone Outside Inhibitors (QoIs): Compounds like pyraclostrobin bind specifically to the Quinone outside (Qo) site of cytochrome b in Complex III (cytochrome bc1 complex)[2]. This binding physically obstructs the oxidation of ubiquinol, blocking electron flow, collapsing the proton motive force, and halting ATP synthesis[2].

G Q Ubiquinol (CoQ10) C2 Complex II (SDH) Target: Fluxapyroxad Q->C2 Oxidation C3 Complex III (Cyt bc1) Target: Pyraclostrobin C2->C3 Electron Transfer ATP ATP Synthase (Energy Depletion) C3->ATP Proton Gradient Blocked Death Fungal Cell Death ATP->Death Apoptosis/Necrosis

Mitochondrial ETC inhibition by pyrazole fungicides.

Protocol: In Vitro ATP Synthesis Assay for QoI Validation

To validate the mechanistic efficacy of pyraclostrobin or novel QoI candidates, researchers must quantify the downstream depletion of ATP. This protocol utilizes a luciferin/luciferase-based luminescence assay[2].

Self-Validating Design: This assay incorporates a vehicle control (DMSO) to establish baseline ATP production and a positive control (Antimycin A, a known Complex III inhibitor) to validate the assay's sensitivity to ETC disruption.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from log-phase fungal mycelia (e.g., Sclerotinia sclerotiorum) using differential centrifugation in a sucrose-based homogenization buffer. Causality: Log-phase cells ensure peak metabolic activity and robust baseline ATP levels.

  • Compound Treatment: Aliquot isolated mitochondria into a 96-well opaque microplate. Treat with varying concentrations of pyraclostrobin (e.g., 0.01 to 10 mg/L), 0.1% DMSO (negative control), and 10 µM Antimycin A (positive control)[2]. Incubate for 30 minutes at 25°C.

  • ATP Extraction: Add an ATP extraction buffer containing 1% trichloroacetic acid (TCA)[2]. Causality: TCA instantly denatures endogenous ATPases, preventing the artifactual enzymatic degradation of ATP during the extraction process, ensuring the measured ATP accurately reflects the state of the cell at the time of lysis.

  • Neutralization & Detection: Neutralize the TCA with Tris-acetate buffer. Add the luciferin/luciferase reagent.

  • Quantification: Measure luminescence using a microplate reader. Calculate the IC50 by plotting the log of the pyrazole concentration against the normalized luminescence (relative to the DMSO control).

Pyrazole-Based Insecticides: Neurotoxic Blockade

Mechanism of Action

Phenylpyrazole insecticides, most notably fipronil, are highly potent neurotoxins. They act as non-competitive antagonists of the γ-aminobutyric acid (GABA) type A receptors (GABAARs)[3]. Fipronil binds to the GABA receptor/chloride ionophore complex, stabilizing the nonconductive conformation of the channel[3]. Because it possesses a significantly higher affinity for insect RDL (resistant to dieldrin) GABA receptors than mammalian receptors, it offers a high margin of safety for non-target vertebrate species[3],[4].

G GABA GABA Neurotransmitter Rec GABA-A Receptor (Chloride Channel) GABA->Rec Binds Block Channel Blockade (No Cl- Influx) Rec->Block Conformational Lock Fip Fipronil (Phenylpyrazole) Fip->Rec Non-competitive Antagonist Death Neuronal Hyperexcitability & Insect Death Block->Death Loss of Inhibition

Fipronil-mediated blockade of the insect GABA-gated chloride channel.

Protocol: Whole-Cell Voltage-Clamp Electrophysiology

To quantify the inhibitory potency of fipronil derivatives, researchers utilize whole-cell voltage-clamp electrophysiology to measure GABA-induced chloride currents[5].

Self-Validating Design: The protocol relies on a pre-application and washout phase. The baseline current elicited by GABA alone serves as the internal 100% reference for each individual cell, controlling for variations in receptor expression levels across the cell population.

Step-by-Step Methodology:

  • Cell Preparation: Culture cells transiently expressing the insect RDL GABA receptor (or mammalian α1β3γ2L for selectivity profiling) on glass coverslips[5],[4].

  • Electrophysiological Setup: Submerge the coverslip in a recording chamber with an external physiological saline solution. Patch a single cell using a glass microelectrode filled with an internal solution rich in CsCl. Voltage-clamp the cell at a holding potential of -80 mV[5]. Causality: Holding the cell at -80 mV mimics the physiological resting membrane potential and provides a strong electrochemical driving force for inward chloride flow when the channels open.

  • Baseline Recording: Using a gravity-fed fast perfusion system, apply 25 µM GABA for 5 seconds[5]. Record the peak inward current. Wash with external solution for 40 seconds to allow receptors to resensitize.

  • Antagonist Application: Pre-apply the test pyrazole compound (e.g., fipronil at 1-100 nM) for 3 minutes[5]. Causality: Because fipronil is a non-competitive channel blocker, pre-incubation allows the highly lipophilic molecule to partition into the membrane and access its binding site within the channel pore before the channel is opened by GABA.

  • Inhibition Measurement: Co-apply 25 µM GABA with the test compound. Record the suppressed peak current. Calculate the percentage of inhibition relative to the baseline recording to determine the EC50[5].

Pyrazole-Based Herbicides: Enzyme Inhibition

The pyrazole ring is also indispensable in herbicide development. Pyrazole derivatives are frequently utilized as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and acetolactate synthase (ALS) inhibitors[6].

  • HPPD Inhibitors: Compounds incorporating a 4-benzoyl-pyrazole-5-ol pharmacophore disrupt the biosynthesis of plastoquinone and tocopherols, leading to the bleaching of weed foliage and subsequent plant death[6].

  • ALS Inhibitors: Pyrazole-containing sulfonylureas inhibit the biosynthesis of branched-chain amino acids, demonstrating exceptional post-emergent herbicidal efficacy and crop safety[6].

Quantitative Data Summary

The following table synthesizes the efficacy metrics and biological targets of prominent pyrazole agrochemicals discussed in this guide.

Compound ClassRepresentative CompoundBiological TargetPrimary ApplicationEfficacy Metric (EC50 / IC50)
Pyrazole-Amide (SDHI) FluxapyroxadComplex II (SDH)Broad-spectrum FungicideEC50 < 1.0 mg/L (vs. S. sclerotiorum)[7]
Strobilurin (QoI) PyraclostrobinComplex III (Cyt bc1)Broad-spectrum FungicideEC50 ~ 0.1 - 2.5 mg/L (Species dependent)[7]
Phenylpyrazole FipronilGABA-A ReceptorInsecticideEC50 = 1.15 ± 0.25 nM (Receptor binding)[5]
Meta-diamide Pyrazole Novel DerivativesRDL GABA ReceptorInsecticide (Resistant strains)IC50 = 1.3 - 9.0 nM[4]
Aryloxyacetic Pyrazole Compound 3 (Hybrid)HPPD EnzymePost-emergent HerbicideHigh efficacy at 150 g ai/ha[6]

References

  • [7] ACS Publications. Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Available at:[Link]

  • [6] ACS Publications. Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Available at:[Link]

  • [5] NIH / PMC. Hydroxy-fipronil is a new urinary biomarker of exposure to fipronil. Available at: [Link]

  • [3] ACS Publications. Immunoassays and Emerging Analytical Techniques of Fipronil and its Metabolites for Food Safety: A Review. Available at:[Link]

  • [4] J-Stage. Study on the structure and insecticide sensitivity of the RDL GABA receptor. Available at: [Link]

Sources

Method

analytical methods for purity assessment of 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid

An in-depth technical guide and protocol suite for the analytical purity assessment of 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid (CAS: 1526383-55-0). Chemical Profiling & Analytical Strategy Before deploying a...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and protocol suite for the analytical purity assessment of 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid (CAS: 1526383-55-0).

Chemical Profiling & Analytical Strategy

Before deploying any analytical methodology, the physicochemical properties of the target analyte must dictate the experimental design. 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid presents three distinct structural domains that govern its analytical behavior:

  • Carboxylic Acid Moiety (Position 5): Imparts a pKa of approximately 3.5–4.5. If analyzed at a neutral pH, partial ionization will cause severe chromatographic peak tailing and retention time instability.

  • Pyrazole Ring: Provides a robust UV chromophore, making the molecule highly responsive to Photodiode Array (PDA) detection at 230 nm and 254 nm.

  • Oxan-4-yl (Tetrahydropyran) & N-Methyl Groups: These aliphatic regions provide distinct, non-exchangeable proton signals in Nuclear Magnetic Resonance (NMR) spectroscopy, which are critical for orthogonal purity quantification.

To ensure absolute trustworthiness, this guide establishes a self-validating, multi-modal analytical system . Relying solely on relative chromatographic area can mask impurities with low UV extinction coefficients. Therefore, we integrate Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) for chromatographic purity with Quantitative Proton NMR (1H-qNMR) for absolute mass fraction determination[1].

PurityLogic Start 1-Methyl-3-(oxan-4-YL)-1H- pyrazole-5-carboxylic acid HPLC Chromatographic Purity (RP-HPLC-UV) Start->HPLC qNMR Absolute Purity (1H-qNMR) Start->qNMR MassBal Mass Balance (KF, ROI, LC-MS) Start->MassBal SST System Suitability (Self-Validating) HPLC->SST CoA Validated Certificate of Analysis HPLC->CoA qNMR->CoA MassBal->CoA

Logical workflow for multi-modal, self-validating purity assessment.

Chromatographic Purity: RP-HPLC-UV Protocol

Causality & Experimental Choices: To counteract the ionization of the carboxylic acid, the mobile phase must be buffered at least 1.5 pH units below the molecule's pKa. We utilize 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) to keep the analyte fully protonated (neutral). This maximizes hydrophobic interaction with the C18 stationary phase, ensuring sharp, symmetrical peaks.

Step-by-Step Methodology
  • Diluent Preparation: Mix Water and Acetonitrile (50:50, v/v).

  • Standard/Sample Preparation: Accurately weigh 10.0 mg of the analyte into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent (Final concentration: 1.0 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.

  • Column Equilibration: Purge the Waters XBridge C18 column (150 x 4.6 mm, 3.5 µm) with Mobile Phase A and B at initial gradient conditions for 15 minutes.

  • System Suitability Test (SST): Inject the standard solution five times. The system is only validated for sample analysis if it meets the strict SST criteria outlined below.

  • Sample Acquisition: Inject sample solutions in duplicate, bracketing with standard injections every 10 samples to verify system stability.

Quantitative Data: HPLC Gradient & Parameters
ParameterSpecification / Setting
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% TFA in LC-MS Grade Water
Mobile Phase B 0.1% TFA in LC-MS Grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength PDA at 230 nm (Primary) and 254 nm
Injection Volume 5 µL
Gradient Program 0-2 min: 5% B; 2-12 min: 5%→95% B; 12-15 min: 95% B; 15-15.1 min: 5% B; 15.1-20 min: 5% B
Self-Validating System Suitability Criteria
  • Tailing Factor (T): ≤ 1.5 (Ensures the acidic moiety is properly suppressed).

  • %RSD of Peak Area (n=5): ≤ 2.0% (Validates injector precision).

  • Resolution (Rs): ≥ 2.0 between the main peak and the 2-methyl regioisomer (a common synthetic impurity).

Orthogonal Absolute Purity: 1H-qNMR Protocol

Causality & Experimental Choices: While HPLC provides relative purity based on UV response, Quantitative NMR (qNMR) provides an absolute mass fraction without requiring a reference standard of the analyte itself[2].

For the internal calibrant (IC), we select Maleic Acid (TraceCERT® grade). The rationale is spectral separation: Maleic acid presents a sharp singlet at 6.26 ppm in DMSO-d6. This falls perfectly into a spectral window free from the analyte's pyrazole proton (~6.8 ppm), N-methyl protons (~3.9 ppm), and oxane ring aliphatic protons (1.6–3.5 ppm). Furthermore, a relaxation delay (D1) of 60 seconds is mandated. Because NMR signal intensity depends on nuclear spin relaxation, a D1 of >5×T1 ensures complete relaxation of both the calibrant and the analyte, preventing differential integration errors.

qNMR_Workflow Weigh Co-weighing (API + Maleic Acid) Prep Dissolution (DMSO-d6) Weigh->Prep Acq Acquisition (D1 > 5x T1) Prep->Acq Proc Processing (Phase & Baseline) Acq->Proc Calc Mass Fraction Calculation Proc->Calc

qNMR experimental workflow for absolute purity determination.

Step-by-Step Methodology
  • Co-Weighing: Using a microbalance (0.001 mg readability), accurately weigh ~15.0 mg of 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid and ~5.0 mg of Maleic Acid internal standard into the same vial.

  • Dissolution: Add 0.6 mL of high-purity DMSO-d6 (100% atom D). Vortex thoroughly until complete dissolution is achieved. Transfer to a 5 mm NMR tube.

  • Acquisition: Acquire the 1H-NMR spectrum at 298K using a 90° pulse angle. Set the acquisition time (AQ) to 4.0 seconds and the relaxation delay (D1) to 60 seconds. Acquire a minimum of 32 scans to ensure a Signal-to-Noise (S/N) ratio > 250:1.

  • Processing: Apply a 0.3 Hz exponential line broadening factor. Perform strict manual phase correction and a 5th-order polynomial baseline correction.

  • Integration & Calculation: Integrate the Maleic Acid singlet (6.26 ppm, 2H) and the pyrazole proton of the analyte (~6.8 ppm, 1H). Calculate absolute purity using the standard qNMR mass fraction equation.

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure the analytical procedures are fit for their intended purpose across the drug development lifecycle, the HPLC method must be validated according to ICH Q2(R2) guidelines[3].

Validation ParameterICH Q2(R2) RequirementAcceptance Criteria for this Analyte
Specificity Blank and placebo interferenceNo interfering peaks at the retention time of the API (Resolution > 2.0 from impurities).
Linearity Minimum of 5 concentrationsR² ≥ 0.999 across 25% to 150% of the nominal working concentration.
Accuracy (Recovery) Triplicate prep at 3 levelsMean recovery of spiked API must be 98.0% – 102.0%.
Repeatability (Precision) Minimum of 6 determinations%RSD of peak area ≤ 2.0%.
LOD / LOQ Signal-to-Noise approachLOD: S/N ≥ 3:1; LOQ: S/N ≥ 10:1 (Typically ≤ 0.05% area for LOQ).
Robustness Deliberate method variationsSystem suitability met despite ±0.2 pH shifts or ±2°C column temp changes.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures. (2023).[Link]

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. (2014).[Link]

  • Mahajan, S., & Singh, I. P. Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. (2013).[Link]

Sources

Application

Application Note: Formulation Strategies for 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic Acid in Preclinical Testing

Target Audience: Preclinical Formulation Scientists, Pharmacologists, and Assay Developers. Introduction & Structural Rationale 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid (CAS: 1526383-55-0) is a critical chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Formulation Scientists, Pharmacologists, and Assay Developers.

Introduction & Structural Rationale

1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid (CAS: 1526383-55-0) is a critical chemical building block and intermediate, frequently utilized in the development of Formyl Peptide Receptor 1 (FPR1) modulators and other targeted therapeutics[1]. Successfully transitioning this compound from chemical synthesis to biological evaluation requires overcoming specific physicochemical hurdles dictated by its structure.

The molecule features three distinct functional domains:

  • A Pyrazole Core : Confers structural rigidity and moderate lipophilicity.

  • An Oxan-4-yl (Tetrahydropyran) Ring : Provides a hydrogen-bond acceptor (oxygen) that slightly improves aqueous compatibility compared to purely carbocyclic analogs.

  • A Carboxylic Acid Moiety : Dictates the highly pH-dependent solubility profile of the entire molecule.

Physicochemical Profiling

To design a robust formulation, we must first establish the compound's quantitative physicochemical profile. Table 1 summarizes these parameters and their direct impact on formulation choices.

Table 1: Quantitative Physicochemical Data and Formulation Impact

PropertyValueCausality / Formulation Impact
Molecular Weight 210.23 g/mol [2]Low MW fragment; favorable for rapid dissolution once the crystal lattice energy is overcome by the primary solvent.
Molecular Formula C10H14N2O3[2]Contains multiple H-bond donors/acceptors (N, O), aiding interaction with polar excipients like PEG400.
pKa (Predicted) ~4.0 - 4.5Highly pH-dependent solubility. Un-ionized at gastric pH (precipitates); ionized at physiological pH 7.4 (highly soluble as a carboxylate salt).
LogP (Predicted) ~1.2 - 1.8Moderate lipophilicity necessitates the use of cosolvents and surfactants for high-concentration in vivo dosing stocks.

Formulation Causality & Excipient Selection

When formulating acidic compounds for biological testing, the primary failure mode is unexpected precipitation upon dilution into aqueous media (e.g., cell culture media or the gastrointestinal tract).

For in vitro assays , the compound is highly soluble in Dimethyl Sulfoxide (DMSO). However, direct, rapid dilution into a pH 7.4 buffer can cause localized supersaturation and "crashing out" before the carboxylic acid has time to ionize.

For in vivo oral (PO) dosing , the acidic environment of the rodent stomach (pH 1.5–3.5) ensures the carboxylic acid remains un-ionized, drastically reducing its solubility. To counteract this, we employ a cosolvent/surfactant system. The addition of PEG400 acts as a solvent for the un-ionized lipophilic domains, while Tween 80 (Polysorbate 80) forms protective micelles that maintain the drug in a solubilized state[3]. Lipid-based and surfactant-mediated nanocarrier systems significantly enhance the available interfacial area for poorly soluble drugs, accelerating passive loading and preventing precipitation during transit into the higher-pH intestine[4].

FormulationTree Compound 1-Methyl-3-(oxan-4-YL) -1H-pyrazole-5-carboxylic acid InVitro In Vitro Testing (Cell/Biochemical Assays) Compound->InVitro InVivo In Vivo Testing (Rodent Dosing) Compound->InVivo DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO Aqueous Aqueous Salt Formulation (pH 7.4 Adjustment) InVivo->Aqueous Cosolvent Cosolvent Formulation (DMSO / PEG400 / Tween 80) InVivo->Cosolvent Buffer Dilute in Assay Buffer (Final DMSO < 0.5%) DMSO->Buffer

Figure 1: Decision tree for formulating 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid.

Step-by-Step Experimental Methodologies

Protocol A: Preparation of 10 mM In Vitro Master Stock

Causality: DMSO acts as a universal aprotic solvent that disrupts the crystal lattice of the pyrazole core. Self-Validating System: Microscopic inspection ensures no sub-visible particles compromise the biochemical assay readouts.

  • Weighing: Accurately weigh 2.10 mg of 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid powder into a sterile, light-blocking microcentrifuge tube.

  • Primary Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex for 60 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot the 10 mM stock into 50 µL single-use vials and store at -20°C. Note: Avoid freeze-thaw cycles, which can induce irreversible crystallization.

  • Assay Dilution (Self-Validation): Dilute 1 µL of the stock into 199 µL of assay buffer (0.5% final DMSO). Immediately inspect the well under a light microscope at 10x magnification. The absence of micro-crystals validates successful aqueous integration.

Protocol B: Cosolvent Formulation for In Vivo Oral (PO) Administration

Target Vehicle: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline. Causality: Stepwise addition from the most organic to the most aqueous excipient prevents thermodynamic shock, ensuring the API does not crash out during formulation.

  • API Wetting: Weigh the required API dose into a glass vial. Add DMSO (5% of the final intended volume). Vortex vigorously to wet the powder and partially dissolve the lipophilic domains.

  • Cosolvent Addition: Add PEG400 (40% of the final volume). Vortex and sonicate for 10 minutes. PEG400 acts as a powerful cosolvent for the un-ionized acid.

  • Micelle Formation: Add Tween 80 (5% of the final volume). Mix thoroughly by inversion. Tween 80 coats the solvated molecules, forming micellar structures that will protect the drug upon aqueous dilution[3].

  • Aqueous Phase Addition: Slowly add 0.9% Saline (50% of the final volume) dropwise while continuously vortexing the vial. Gradual addition is critical to prevent localized supersaturation.

  • Quality Control (Self-Validation): Inspect the final formulation visually against both a dark and light background. The solution must be completely clear and free of striations. Measure the pH using a micro-probe; it should read between pH 4.0 and 7.0, which is well-tolerated for rodent oral gavage.

PKPathway Dose Oral Administration (PO Formulation) Stomach Stomach (pH 1.5-3.5) Un-ionized Acid (Lipophilic) Dose->Stomach Intestine Intestine (pH 6.0-7.4) Ionized Carboxylate (High Solubility) Stomach->Intestine Blood Systemic Circulation (Protein Bound / Free) Intestine->Blood

Figure 2: Pharmacokinetic absorption pathway highlighting pH-dependent ionization.

References

  • Title: Modulators of fpr1 and methods of using the same (WO2022194240A1)
  • Title : Surfactant-mediated dissolution: contributions of solubility enhancement and relatively low micelle diffusivity Source : Journal of Pharmaceutical Sciences (Balakrishnan et al., 2004) URL : [Link]

  • Title : Drug solubility in lipid nanocarriers: Influence of lipid matrix and available interfacial area Source : International Journal of Pharmaceutics (Göke & Bunjes, 2017) URL : [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic Acid Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals facing bottlenecks in the synthesis of 1-Methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals facing bottlenecks in the synthesis of 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid .

The synthesis of this critical building block typically relies on the Claisen condensation of an oxane-4-carbonyl derivative with an oxalate ester, followed by cyclization with methylhydrazine, and final saponification. The primary bottleneck dictating overall yield is the regioselectivity during the cyclization step. This guide provides field-proven, mechanistically grounded solutions to maximize your yield and purity.

Diagnostic Hub: Troubleshooting & FAQs

Q1: Why am I obtaining a near 1:1 mixture of regioisomers during the methylhydrazine cyclization step? Causality: Methylhydrazine possesses two nucleophilic nitrogen atoms: the terminal −NH2​ (less sterically hindered) and the internal −NHCH3​ (more electron-rich and nucleophilic). When reacting with an unsymmetrical 1,3-diketoester (such as ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate) in standard solvents like ethanol at room temperature, the difference in activation energy for the attack on either carbonyl is negligible. This results in an unselective attack, yielding a mixture of the desired 1,3,5-isomer and the undesired 1,5,3-isomer[1][2]. Solution: Switch your reaction medium to a fluorinated solvent, such as Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE). These solvents act as strong hydrogen-bond donors, differentially activating the carbonyl groups of the diketoester and stabilizing the transition state that leads exclusively to the desired 1-methyl-3-(oxan-4-yl) regioisomer[1].

Q2: My initial Claisen condensation to form the 1,3-diketoester intermediate stalls at ~60% conversion. How can I push this to completion? Causality: The reaction between 1-(oxan-4-yl)ethan-1-one and diethyl oxalate requires a strong base to form the enolate. If you are using standard alkoxide bases (e.g., NaOEt/EtOH), the equilibrium does not fully favor product formation, and the resulting intermediate is prone to retro-Claisen cleavage or self-condensation[3]. Solution: Utilize a strong, non-nucleophilic base like Lithium hexamethyldisilazide (LiHMDS) in anhydrous THF at -78 °C. The lithium counterion strongly chelates the resulting six-membered enolate intermediate, thermodynamically driving the reaction forward and locking the intermediate to prevent side reactions[3].

Q3: During the final ester saponification, I observe significant yield loss and degradation. What is the mechanism of this failure? Causality: Pyrazole-5-carboxylic acids are highly susceptible to decarboxylation under harsh basic conditions (e.g., refluxing NaOH) because the carboxylate group is adjacent to the electron-withdrawing pyrazole nitrogen. Solution: Employ mild saponification conditions using Lithium Hydroxide (LiOH) at room temperature. Furthermore, during the workup, acidify the aqueous layer strictly at 0 °C to prevent acid-catalyzed decarboxylation.

Data Analytics: Regioselectivity Optimization

The following table synthesizes quantitative data regarding the impact of solvent and temperature on the Regioisomeric Ratio (RR) during the cyclization of 1,3-diketoesters with methylhydrazine[1][4].

Solvent SystemTemperatureAdditiveRegioisomeric Ratio (Desired 1,3 : Undesired 1,5)Isolated Yield (%)
Ethanol (EtOH)25 °CNone55:4582% (Mixed)
Ethanol (EtOH)RefluxNone50:5085% (Mixed)
Tetrahydrofuran (THF)-78 °C to 25 °CNone70:3078%
Trifluoroethanol (TFE) 25 °C HCl (cat.) 95:5 86%
Hexafluoroisopropanol (HFIP) 25 °C None 92:8 88%

Mechanistic Pathways & Logic

To effectively troubleshoot, you must visualize the divergent pathways and the logical steps required to correct them.

Pathway A 1-(Oxan-4-yl)ethan-1-one + Diethyl Oxalate B Ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate A->B LiHMDS C Addition of Methylhydrazine B->C D Standard Solvents (EtOH) Unselective Attack C->D E Fluorinated Solvents (HFIP) H-Bond Activation C->E F Undesired 1,5-Isomer D->F ~50% G Desired 1,3-Isomer D->G ~50% E->F <10% E->G >90%

Reaction pathway demonstrating divergent regioselectivity based on solvent selection.

Troubleshooting Start Yield Optimization Workflow Q1 Claisen Conversion >95%? Start->Q1 A1_No Use LiHMDS in THF at -78°C Q1->A1_No No Q2 Regioselectivity >9:1? Q1->Q2 Yes A1_No->Q1 A2_No Switch solvent to HFIP/TFE Q2->A2_No No Q3 Saponification Yield >90%? Q2->Q3 Yes A2_No->Q2 A3_No Use LiOH at RT, Acidify at 0°C Q3->A3_No No Success Optimized Yield Achieved Q3->Success Yes A3_No->Q3

Troubleshooting workflow for optimizing the synthesis of the target pyrazole.

Protocol Vault: Self-Validating Methodologies

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation checkpoint criteria are met.

Step 1: Synthesis of the 1,3-Diketoester Intermediate
  • Charge a flame-dried, nitrogen-purged round-bottom flask with anhydrous THF (0.5 M) and 1-(oxan-4-yl)ethan-1-one (1.0 equiv).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise over 15 minutes. Stir for 45 minutes to ensure complete lithium enolate formation[3].

  • Add diethyl oxalate (1.2 equiv) dropwise. Maintain at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 4 hours.

  • Quench with saturated aqueous NH4​Cl , extract with EtOAc (3x), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Checkpoint: Run a TLC (3:1 Hexanes:EtOAc). The diketoester should appear as a highly UV-active spot. Confirm via LC-MS; look for the [M+H]+ mass corresponding to the diketoester.

Step 2: Regioselective Cyclization
  • Dissolve the crude diketoester (1.0 equiv) in 2,2,2-Trifluoroethanol (TFE) to achieve a 0.2 M concentration[1].

  • Add a catalytic amount of concentrated HCl (0.05 equiv) to mildly activate the carbonyls[4].

  • Cool the solution to 0 °C. Add methylhydrazine (1.1 equiv) dropwise to control the exotherm.

  • Stir the mixture at room temperature for 12 hours.

  • Concentrate under reduced pressure to remove TFE. Purify the residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes).

  • Validation Checkpoint: Analyze the purified product via 1H NMR. The desired 1,3-isomer will display the pyrazole C4-proton as a distinct singlet at ~6.7 ppm. The undesired 1,5-isomer (if present) typically exhibits a downfield shift due to steric interactions between the N-methyl and the oxan-4-yl group. Ensure the ratio is >9:1 before proceeding.

Step 3: Mild Saponification
  • Dissolve the purified ethyl 1-methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylate in a 3:1:1 mixture of THF : Methanol : Water (0.1 M).

  • Add LiOH⋅H2​O (3.0 equiv) in one portion. Stir vigorously at room temperature for 4 hours.

  • Remove the organic solvents (THF and Methanol) under reduced pressure at a bath temperature not exceeding 30 °C .

  • Cool the remaining aqueous layer to 0 °C in an ice bath.

  • Carefully acidify to pH 3.0 using 1M HCl dropwise. Critical: Do not over-acidify or allow the temperature to rise, as this triggers decarboxylation.

  • Filter the resulting white precipitate, wash with ice-cold water, and dry under high vacuum for 24 hours.

  • Validation Checkpoint: Take a melting point and run a final LC-MS. The [M+H]+ should be exactly 211.10 m/z. The absence of a peak at 167.10 m/z confirms that no decarboxylation has occurred.

References

  • BenchChem Tech Support - Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.[1] URL:

  • Beilstein Journal of Organic Chemistry - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.[2] URL:

  • PMC / National Institutes of Health - Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.[4] URL:

  • PMC / National Institutes of Health - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps (Claisen Condensation methodologies).[3] URL:

Sources

Optimization

Technical Support Center: Synthesis of 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid

[label="Hydrazine Hydrate\n(Two-Step Route) Visualizing Reaction Flow I'm now drafting the DOT diagram to visualize the reaction flow, I'm focusing on the conversion of ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate to the targe...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Hydrazine Hydrate\n(Two-Step Route)

Visualizing Reaction Flow

I'm now drafting the DOT diagram to visualize the reaction flow, I'm focusing on the conversion of ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate to the target product. I'm highlighting both the direct and two-step cyclization routes, emphasizing the use of dimethyl sulfate (DMS) and outlining the crucial role of NaOH and dilute HCl in the final stages. I'm also including byproducts.

Refining DOT Diagram

I'm now refining the DOT diagram based on user feedback to enhance clarity and correctness. I've adjusted the diagram to more accurately represent the reaction steps, including the side reactions. I am focusing on the regioselectivity and effects of steric control during the reaction. The objective is to make it a more comprehensive and accessible visual aid.

Building the Data Table

I am now building the Quantitative Data Table to show how alkylating agents, base, solvent, and temperature affect the regioselectivity, specifically the 1,3-isomer to 1,5-isomer ratio. I'm noting total yields for different conditions. I'm focusing on creating an accurate data representation.

Visualizing Reaction Flow

I'm now drafting the DOT diagram to visualize the reaction flow, focusing on the conversion of ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate to the target product. I'm highlighting both the direct and two-step cyclization routes, emphasizing the use of dimethyl sulfate (DMS) and outlining the crucial role of NaOH and dilute HCl in the final stages. I'm also including byproducts.

Drafting the Reaction Protocol

I'm now drafting the self-validating protocol, focusing on two phases: hydrazine cyclization and regioselective N-methylation. I'm focusing on highlighting the importance of HPLC and TLC for in-process control and introducing an internal phase-specific validation strategy. I'm using the provided notes to ensure effective monitoring of the process. I am making it concise.

Finalizing Reaction Protocols

I'm now drafting a concise, self-validating reaction protocol focused on key steps. I'm noting the two phases: hydrazine cyclization and regioselective N-methylation. I'm focusing on the in-process control with TLC and HPLC, and implementing phase-specific validation, ensuring temperature control below 30°C to avoid decarboxylation. Acidification to pH 3 and monitoring for solid precipitation is key. I'm also confirming the citations.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical bottlenecks encountered during the synthesis of 1-methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid. This molecule is a structural analog to key intermediates used in the synthesis of PDE5 inhibitors (such as Sildenafil) [1.5].

The synthesis of this scaffold is notoriously plagued by three major side reactions: regioisomeric scrambling during pyrazole formation, non-selective N-alkylation , and premature protodecarboxylation during ester hydrolysis[1]. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to bypass them.

Mechanistic Workflow & Side Reaction Pathways

The diagram below illustrates the optimized two-step cyclization/methylation route versus the problematic direct cyclization route, highlighting where critical side reactions occur.

PyrazoleSynthesis Diketo Ethyl 4-(oxan-4-yl) -2,4-dioxobutanoate MeNHNH2 Methylhydrazine (Direct Cyclization) Diketo->MeNHNH2 NH2NH2 Hydrazine Hydrate (Two-Step Route) Diketo->NH2NH2 Mix 1:1 Mixture of 1,3- and 1,5-isomers MeNHNH2->Mix Poor Regioselectivity NHPyraz Ethyl 3-(oxan-4-yl) -1H-pyrazole-5-carboxylate NH2NH2->NHPyraz High Yield DMS Dimethyl Sulfate (DMS) K2CO3, Acetone, 0°C NHPyraz->DMS Ester13 Ethyl 1-methyl-3-(oxan-4-yl) -1H-pyrazole-5-carboxylate (Major, >90%) DMS->Ester13 Steric Control Ester15 Ethyl 1-methyl-5-(oxan-4-yl) -1H-pyrazole-3-carboxylate (Minor, <10%) DMS->Ester15 Steric Hindrance NaOH 1. NaOH, H2O, 25°C 2. Dilute HCl, 0°C (pH 3.0) Ester13->NaOH Target 1-Methyl-3-(oxan-4-yl) -1H-pyrazole-5-carboxylic acid (Target Product) NaOH->Target Mild Saponification Heat Heat (>40°C) or Strong Acid (pH < 2) Target->Heat Decarb 1-Methyl-3-(oxan-4-yl) -1H-pyrazole (Decarboxylation Byproduct) Heat->Decarb Protodecarboxylation

Synthesis workflow and side reactions of 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid.

Troubleshooting FAQs

Q1: Why does direct cyclization of the 1,3-diketoester with methylhydrazine yield a nearly 1:1 mixture of regioisomers, and how can I avoid this? Causality: Methylhydrazine possesses two nucleophilic nitrogen atoms: the terminal NH2​ (less sterically hindered) and the internal NHMe (more basic due to the electron-donating methyl group). The starting diketoester has two electrophilic carbonyls. The less hindered NH2​ preferentially attacks the more electrophilic C2 carbonyl (alpha to the ester), while the NHMe attacks the C4 carbonyl. This competing kinetic behavior leads to an uncontrollable mixture of the 1,3-isomer and the unwanted 1,5-isomer[2]. Solution: Abandon the direct cyclization approach. Instead, adopt a two-step "cyclize-then-methylate" strategy. First, react the diketoester with unsubstituted hydrazine hydrate to form the intermediate ethyl 3-(oxan-4-yl)-1H-pyrazole-5-carboxylate, which can then be regioselectively methylated[3].

Q2: During the N-methylation of the intermediate NH-pyrazole, how do I maximize the yield of the desired 1,3-isomer over the 1,5-isomer? Causality: The regioselectivity of pyrazole N-alkylation is strictly governed by the steric bulk of the C3 and C5 substituents[4]. The oxan-4-yl (tetrahydropyran) ring is a bulky, puckered chair conformation that heavily shields the adjacent N2 nitrogen. Conversely, the C5 ester group is relatively planar. By using a highly reactive, small electrophile like Dimethyl Sulfate (DMS) combined with a mild base in a polar aprotic solvent, the alkylation is kinetically driven to the less sterically hindered N1 position (adjacent to the ester)[4]. Solution: Use DMS (1.1 equivalents) and K2​CO3​ in acetone at 0–5 °C. Avoid strong bases like NaH, which promote thermodynamic equilibration and increase the proportion of the 1,5-isomer.

Q3: My final saponification step suffers from low yields, and I am isolating a highly non-polar byproduct. What is happening? Causality: You are observing premature protodecarboxylation. Pyrazole-5-carboxylic acids are highly susceptible to losing CO2​ [1]. The electron-withdrawing nature of the adjacent N1 atom stabilizes the transition state for carbanion formation. If the saponification mixture is heated above 40 °C, or if the subsequent acidification during workup drops the pH below 2.0, the target acid rapidly decarboxylates to form 1-methyl-3-(oxan-4-yl)-1H-pyrazole[1]. Solution: Keep the NaOH hydrolysis strictly at ambient temperature (20–25 °C). During the acidic workup, cool the reactor to 0 °C and carefully titrate the pH to exactly 3.0–3.5 using dilute HCl.

Quantitative Data: Optimization of N-Alkylation

The table below summarizes the causality of base and solvent selection on the regioselectivity of the N-methylation step.

Alkylating AgentBaseSolventTemperatureRatio (1,3-isomer : 1,5-isomer)Total Yield
Methyl Iodide (MeI)NaHTHF25 °C55 : 4582%
Methyl Iodide (MeI) K2​CO3​ DMF25 °C70 : 3085%
Dimethyl Sulfate (DMS) K2​CO3​ Acetone25 °C88 : 1289%
Dimethyl Sulfate (DMS) K2​CO3​ Acetone 0–5 °C 94 : 6 91%

Data Interpretation: Strong bases (NaH) strip the proton completely, creating a naked pyrazolide anion where thermodynamic control yields a nearly 1:1 mixture. Mild bases ( K2​CO3​ ) in acetone at low temperatures enforce strict kinetic control, exploiting the steric bulk of the oxan-4-yl group to drive >90% selectivity toward the 1,3-isomer[4].

Self-Validating Experimental Protocol

This three-phase protocol utilizes in-process controls (IPCs) to ensure each step self-validates before proceeding, preventing the carryover of side reactions[3].

Phase 1: Hydrazine Cyclization (Formation of NH-pyrazole)
  • Reaction: Dissolve ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate (1.0 eq) in absolute ethanol (5 volumes). Cool to 0 °C. Add hydrazine hydrate (1.05 eq) dropwise over 30 minutes to prevent bis-hydrazone formation.

  • Heating: Warm to 60 °C and stir for 2 hours.

  • IPC Validation: Monitor by HPLC. The complete disappearance of the diketoester peak validates the end of the reaction.

  • Isolation: Concentrate the solvent by 50% under vacuum. Cool to 0 °C to precipitate ethyl 3-(oxan-4-yl)-1H-pyrazole-5-carboxylate. Filter and dry.

Phase 2: Regioselective N-Methylation (Kinetic Control)
  • Reaction: Suspend the intermediate from Phase 1 (1.0 eq) in acetone (10 volumes). Add finely powdered K2​CO3​ (1.5 eq). Cool the suspension strictly to 0–5 °C.

  • Alkylation: Add Dimethyl Sulfate (DMS) (1.1 eq) dropwise over 1 hour. Maintain temperature < 5 °C for 4 hours.

  • IPC Validation: Check via TLC (Hexane:EtOAc 7:3). The desired 1,3-isomer ( Rf​≈0.4 ) runs slightly lower than the sterically shielded 1,5-isomer ( Rf​≈0.5 ). A visual ratio of >15:1 validates successful kinetic control.

  • Quench & Isolation: Quench excess DMS with 10% aqueous ammonia. Extract with ethyl acetate, wash with brine, and concentrate to yield ethyl 1-methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylate.

Phase 3: Mild Saponification & Isolation
  • Hydrolysis: Dissolve the ester from Phase 2 in THF:Water (1:1, 10 volumes). Add 2M NaOH (2.0 eq). Stir at 20–25 °C for 3 hours. Do not exceed 30 °C.

  • IPC Validation: HPLC analysis should show complete conversion of the ester to the highly polar carboxylate salt.

  • Acidification (Critical Step): Cool the mixture to 0 °C. Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter. Stop exactly at pH 3.0–3.5.

  • Validation: The immediate precipitation of a white crystalline solid (the free acid) validates the successful avoidance of decarboxylation. Filter, wash with ice-cold water, and dry under vacuum at 35 °C to afford pure 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid.

References

  • "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." MDPI. Available at: [Link]

  • "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." ACS Publications. Available at: [Link]

  • "An Alternative Approach to Synthesize Sildenafil via Improved Copper-Catalyzed Cyclization." ACS Publications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: NMR Troubleshooting Guide for 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the specific spectroscopic chal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the specific spectroscopic challenges associated with 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid .

Assigning the NMR spectra of substituted pyrazoles can be notoriously difficult due to overlapping aliphatic signals and regiochemical ambiguities. While un-alkylated pyrazoles suffer from tautomerism that broadens NMR signals, the presence of the 1-methyl group in this molecule locks the tautomeric form[1]. However, this introduces a new challenge: definitively proving the regiochemistry (1,3,5-substitution vs. 1,5,3-substitution). This guide provides a self-validating framework to ensure absolute confidence in your structural assignments.

I. Quantitative Reference Data: Expected Chemical Shifts

Before troubleshooting, verify your baseline data against these expected chemical shifts. The values below are synthesized from established literature on pyrazole cores and tetrahydropyran (oxan-4-yl) rings[1],[2].

NucleusStructural PositionExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Multiplicity (¹H)
Pyrazole N-CH₃ (Position 1)3.90 – 4.1036.0 – 40.0Singlet
Pyrazole C4-H6.60 – 6.90105.0 – 108.0Singlet
Pyrazole C3 (Quaternary)-148.0 – 152.0-
Pyrazole C5 (Quaternary)-133.0 – 138.0-
Carboxyl C=O (Position 5)12.5 – 13.5160.0 – 164.0Broad Singlet
Oxan-4-yl C4' (Methine CH)2.80 – 3.1032.0 – 35.0Multiplet
Oxan-4-yl C2'/C6' (CH₂) Equatorial3.80 – 4.0066.0 – 68.0Multiplet
Oxan-4-yl C2'/C6' (CH₂) Axial3.30 – 3.5066.0 – 68.0Multiplet
Oxan-4-yl C3'/C5' (CH₂) Equatorial1.70 – 1.9030.0 – 32.0Multiplet
Oxan-4-yl C3'/C5' (CH₂) Axial1.50 – 1.7030.0 – 32.0Multiplet
*Spectra acquired in DMSO-d₆.
II. Troubleshooting Guides & FAQs

Q1: I am seeing overlapping multiplets in the 3.8–4.1 ppm region. How do I unambiguously differentiate the N-CH₃ singlet from the equatorial oxan-4-yl (THP) protons? Causality & Solution: The N-CH₃ protons and the oxygen-adjacent C2'/C6' equatorial protons of the oxan-4-yl ring both resonate in the same ¹H window due to the similar electron-withdrawing effects of the pyrazole nitrogen and the pyran oxygen[2]. Action: Do not rely on 1D integration alone, as baseline anomalies can skew results. Instead, run a ¹H-¹³C HSQC . The causality of carbon shielding resolves this instantly: the N-CH₃ carbon resonates upfield at ~38 ppm, whereas the highly deshielded O-CH₂ carbons of the oxanyl ring resonate at ~67 ppm.

Q2: The carboxylic acid (-COOH) proton is missing from my ¹H NMR spectrum. Has my compound degraded or decarboxylated? Causality & Solution: Decarboxylation is highly unlikely under standard conditions. The missing signal is almost certainly due to rapid chemical exchange with trace water or protic impurities in your solvent (e.g., CDCl₃ or CD₃OD). Action: Evaporate your sample, dry it under high vacuum for 2 hours, and reconstitute it in fresh, anhydrous DMSO-d₆. DMSO acts as a strong hydrogen-bond acceptor, significantly slowing the proton exchange rate and revealing the -COOH proton as a broad singlet >12.5 ppm.

Q3: How do I assign the quaternary pyrazole carbons (C3 and C5) in the ¹³C spectrum? Causality & Solution: C3 and C5 are both quaternary and appear in the 133–152 ppm range. They cannot be assigned by 1D ¹³C NMR alone. You must use HMBC to map the connectivity[3]. Action: Look at the N-CH₃ protons (~4.0 ppm). They will show a strong ³J correlation to the C5 carbon, but no correlation to C3. Conversely, the oxan-4-yl C4'-methine proton (~2.9 ppm) will show a ²J correlation to C3, but no correlation to C5.

Q4: How can I definitively prove the regiochemistry is 1-methyl-3-(oxan-4-yl)-5-carboxylic acid and not the 1,5-dialkyl-3-carboxylic acid isomer? Causality & Solution: Regioisomerism is the most common pitfall in substituted pyrazole synthesis. You must establish a self-validating system using a combination of HMBC and NOESY[3]. Action:

  • Positive Validation (HMBC): As established in Q3, the N-CH₃ protons must correlate to the C5 carbon (which is adjacent to the carboxylate).

  • Negative Validation (NOESY): If the oxan-4-yl group were incorrectly positioned at C5, you would observe a strong spatial NOE cross-peak between the N-CH₃ protons and the oxanyl protons. Because this is the 1,3,5-isomer, the N-CH₃ and oxanyl groups are on opposite sides of the pyrazole ring. The absence of this NOE cross-peak, combined with the positive HMBC correlation, mathematically eliminates the alternative regioisomer.

III. Experimental Protocols: 2D NMR Regiochemistry Workflow

To execute the self-validating system described above, follow this step-by-step methodology:

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆. Use a fresh ampoule to prevent moisture from exchanging the -COOH proton.

  • 1D Acquisition: Acquire standard ¹H (16 scans) and ¹³C (1024 scans) spectra to verify sample purity and establish baseline chemical shifts.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire with a ¹JCH coupling constant optimized for 145 Hz. Use this to separate the overlapping N-CH₃ and oxan-4-yl C2'/C6' signals based on their distinct ¹³C shifts.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Optimize the long-range coupling delay for 8 Hz (standard for heteroaromatic systems). Map the ³J correlations from the N-CH₃ protons to C5, and from the C4-H pyrazole proton to C3, C5, and the C=O carbon.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Set a mixing time of 400 ms. Analyze the spectrum for spatial proximity. Confirm the absence of a cross-peak between the N-CH₃ protons and the oxan-4-yl protons.

IV. Workflow Visualization

NMR_Workflow Start Acquire 1D 1H & 13C NMR Q1 Is -COOH proton visible (>12.5 ppm)? Start->Q1 A1 Dry sample & switch to anhydrous DMSO-d6 Q1->A1 No Q2 Are N-CH3 & THP O-CH2 signals overlapping? Q1->Q2 Yes A1->Q2 A2 Run 1H-13C HSQC (Resolve via 13C dimension) Q2->A2 Yes Q3 Need to confirm 1,3,5 regiochemistry? Q2->Q3 No A2->Q3 A3 Run HMBC & NOESY Q3->A3 Yes End HMBC: N-CH3 to C5 only NOESY: No N-CH3 to THP NOE Validation Complete A3->End

Logical decision tree for troubleshooting and validating pyrazole NMR assignments.

V. References
  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. cdnsciencepub.com.

  • Complete assignment of NMR data of 22 phenyl-1H-pyrazoles' derivatives. nih.gov.

  • Process Development of 4-[N-Methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline Dihydrochloride: A Key Intermediate for TAK-779, a Small-Molecule Nonpeptide CCR5 Antagonist. acs.org.

Sources

Optimization

degradation pathways of 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid

Technical Support Center: Degradation Pathways of 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic Acid Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Overview: 1-Methyl-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Degradation Pathways of 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Overview: 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid (Exact Mass: 210.10, [M+H]+: 211.11) is a critical heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, including formyl peptide receptor 1 (FPR1) modulators[1]. While generally robust, its unique combination of a pyrazole-5-carboxylic acid core and an oxane (tetrahydropyran) ring introduces specific vulnerabilities under thermal, acidic, and oxidative stress.

Part 1: Quantitative Degradation Matrix

To establish a baseline for your stability-indicating assays, below is a summary of the expected degradation profiles under ICH Q1A(R2) forced degradation conditions.

Stress ConditionReagent / EnvironmentTemp & TimePrimary Degradation MechanismExpected m/z (ESI+)Est. Degradation (%)
Thermal (Solid) Ambient atmosphere150°C, 24hDecarboxylation (-CO₂ loss)167.12> 45.0%
Acidic 0.1 M HCl in MeOH/H₂O60°C, 24hOxane Ring Opening (+H₂O)229.1215.0 - 25.0%
Oxidative 3% H₂O₂ in MeCN25°C, 24hN-Demethylation (-CH₂)197.09< 10.0%
Basic 0.1 M NaOH in MeOH/H₂O60°C, 24hNone (Stable Carboxylate Salt)211.11< 1.0%
Photolytic ICH Q1B Light Source25°C, 7 daysRadical Ether CleavageVarious< 5.0%

Part 2: Mechanistic Troubleshooting & FAQs

Q1: During process scale-up, we observed a sudden pressure spike and a complete loss of the target mass (m/z 211) in favor of a highly non-polar m/z 167 peak. What happened? A: You are observing rapid thermal decarboxylation. Pyrazole-5-carboxylic acids are inherently primed for decarboxylation because the adjacent sp²-hybridized nitrogen (N1) and the aromatic pyrazole ring highly stabilize the transient carbanion intermediate formed upon the loss of CO₂. When exposed to high heat or strong electrophilic conditions, this reaction occurs rapidly, releasing large volumes of carbon dioxide gas—hence your pressure spike. This specific hazard has been thoroughly documented in the chemical development of other pyrazole-containing drugs, such as Pfizer's scale-up of sildenafil[2]. Corrective Action: Keep processing and drying temperatures strictly below 80°C and avoid highly acidic/electrophilic environments during concentration steps.

Q2: In our acidic formulation stability studies (pH 2.0), we see a new degradant at m/z 229. Is the pyrazole ring degrading? A: No, the pyrazole core is highly stable. The m/z 229 peak (+18 Da) indicates the acid-catalyzed ring opening of the oxane (tetrahydropyran) moiety. Under strongly acidic conditions, the ether oxygen of the oxane ring becomes protonated, transforming it into a superior leaving group. Water acts as a nucleophile, attacking the electrophilic adjacent carbon and cleaving the ring to form a linear diol or hydroxy-aldehyde[3]. While oxane rings are generally more resistant to acid-catalyzed polymerization than smaller cyclic ethers like tetrahydrofuran (THF)[4], extended exposure to Lewis or Brønsted acids will inevitably initiate cleavage[5]. Corrective Action: Buffer your formulations to pH > 4.5 or replace protic solvents with aprotic alternatives during acidic workups.

Q3: How do I ensure my degradation peaks aren't just LC-MS source artifacts? A: You must implement a self-validating quenching protocol. If you inject a highly acidic or basic stress sample directly into the LC-MS, the high temperatures in the electrospray ionization (ESI) source will catalyze degradation during the analysis, creating false positives. Always neutralize your samples immediately after the stress period ends and before injection[3].

Part 3: Pathway & Workflow Visualizations

DegradationPathways Parent 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid Parent API (m/z 211) Decarb Decarboxylated Degradant (-CO2, m/z 167) Parent->Decarb Thermal Stress (>100°C) Electrophilic Activation RingOpen Oxane Ring-Opened Diol (+H2O, m/z 229) Parent->RingOpen Strong Acid (pH < 2) H2O Nucleophilic Attack Oxidative N-Demethylated Product (-CH2, m/z 197) Parent->Oxidative Peroxides / ROS Radical Cleavage

Fig 1. Primary degradation pathways of 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid.

Part 4: Self-Validating Forced Degradation Protocol

To accurately map the degradation of this compound without introducing analytical artifacts, follow this strictly controlled methodology:

Step 1: Stock Preparation & Internal Standardization

  • Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Methanol.

  • Causality Check: Spike the solution with a highly stable internal standard (e.g., an isotopically labeled analog or a stable aromatic internal standard) to continuously monitor mass balance. If the sum of the parent and degradant peak areas drops below 95% of the initial parent area, volatile degradants (like CO₂) have escaped.

Step 2: Controlled Stress Application

  • Acid Stress: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Incubate at 25°C for 24 hours in the dark.

  • Thermal Stress: Place 5 mg of solid powder in a sealed glass vial. Heat at 150°C for 24 hours.

Step 3: Mandatory Quenching (Self-Validation)

  • Remove samples from the incubator and place them immediately in an ice bath to halt kinetics.

  • Critical Step: Neutralize the acid-stressed sample with exactly 1 mL of 0.2 M NaOH[3]. Failure to neutralize will result in continued oxane ring opening inside the heated LC-MS source, invalidating your data.

Step 4: LC-HRMS Analysis

  • Dilute all quenched samples to a final concentration of 0.1 mg/mL using the mobile phase.

  • Analyze via LC-HRMS (High-Resolution Mass Spectrometry) using a C18 column and a gradient of Water/Acetonitrile with 0.1% Formic Acid. Track the specific m/z shifts outlined in the Quantitative Matrix.

ForcedDegradationWorkflow Prep 1. Sample Prep 1 mg/mL + Internal Std Stress 2. Apply Stressors (Acid, Base, Ox, Heat) Prep->Stress Quench 3. Quench & Neutralize Self-Validating Step Stress->Quench Analyze 4. LC-HRMS / NMR Mass Balance Check Quench->Analyze

Fig 2. Self-validating forced degradation workflow ensuring mass balance and artifact prevention.

References

  • WO2022194240A1 - Modulators of fpr1 and methods of using the same - Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfY5_b1fEEDKV2GIcZXwmtMz1xffftR9vCDVNZZQo7b2jq2x-NxlngJ96HcmxK1wVAPFdrO1zy3oMGC_kByAkQyV_oDZwpRlfABxa-EwTvbGSfQNtQbLPpvHrBrNJWgaKzWYhGFwfyB3wiShGwdA==]
  • Stability of "Dihydro-2H-pyran-3(4H)-one" under acidic conditions - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP728Pw3UiDVYENbq7a1s7_BwpkZSluS0iRc17MkF-crLI3RpsXafyvtvoG2wYQflNFJtf_6xtEgp9C5Ths2rJ4CqLA0ZBT-BKy60suMtbkPvaw2BhfgcTH3tDD7_lh1hQgqy8qR0P2_rub9Q2lfdmPh_rgQZNwx-wuYbUP1Yoc_ui7dtEd87jo8IQYQySbMrAywQz8gx7PKOSHw==]
  • The Chemical Development of the Commercial Route to Sildenafil: A Case History - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4wFIOz50HMNdsd8fghanMgxQH2H-H3KrejvSDwPZXzC9zGtqnCyba6E7929rKqXs6JRbt1ZbHugJEue47LZLDrIUDb7hDYKTRuIwszCWC6BTv5w8D3MiAKtg6n7hQ96PfppAOmA==]
  • Catalytic production of Tetrahydropyran (THP): A biomass-derived, economically competitive solvent - OSTI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKexs7Buq2m4slLqyq4LCIO1WDNRSUTKNEfRLd8cbeBITzR4vmtXYRfZ0b7HkJwc5PQatHA1OcoknQT2K_HceGWmkvVTvgIma6QdUsx77SVZYwZ5XFPyLjqacI1suaO_xw6iiS3A==]
  • Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates - MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbPTraeMSoIGHkmSmB-pZY0pCMGPES7r53bzY4vX8mMlawAxOzIsjRsWyxCUJVP6ledK2Xukyrvnpt--Rw1Dr860bkJQRMO8htBMVVFMJj9bWtYgedOXPTKcj9EXIRu28=]

Sources

Troubleshooting

Technical Support Center: A Guide to Scaling the Synthesis of 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid

This technical guide is designed for researchers, chemists, and process development professionals. It provides in-depth protocols, troubleshooting advice, and frequently asked questions for the successful scale-up synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, chemists, and process development professionals. It provides in-depth protocols, troubleshooting advice, and frequently asked questions for the successful scale-up synthesis of 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid, a key building block in modern medicinal chemistry.[1][2][3] Our focus is on providing not just procedural steps, but the underlying chemical logic to empower users to make informed decisions during development and manufacturing.

Recommended Synthetic Pathway

The synthesis of the target molecule is most reliably achieved via a two-step process:

  • Pyrazole Ring Formation: A regioselective condensation reaction between a suitable β-ketoester precursor and methylhydrazine to form the methyl pyrazole ester. This is a variation of the classic Knorr pyrazole synthesis, which is a robust and widely used method for preparing pyrazole derivatives from 1,3-dicarbonyl compounds and hydrazine derivatives.[4][5]

  • Ester Hydrolysis: Saponification of the resulting ester using a strong base, followed by acidic workup, to yield the final carboxylic acid.[6]

This pathway is selected for its high efficiency, use of readily available starting materials, and predictable scalability.

Synthetic_Pathway SM Diethyl oxalate + Ethyl 4-tetrahydropyranylacetate INT1 Intermediate β-Ketoester SM->INT1 Claisen Condensation (e.g., NaOEt, EtOH) ESTER Ethyl 1-Methyl-3-(oxan-4-YL) -1H-pyrazole-5-carboxylate INT1->ESTER Knorr Cyclization (AcOH, Reflux) ACID 1-Methyl-3-(oxan-4-YL) -1H-pyrazole-5-carboxylic acid ESTER->ACID Saponification & Acidification Methylhydrazine Methylhydrazine Methylhydrazine->ESTER Base 1. NaOH (aq) 2. HCl (aq) Base->ESTER

Caption: Recommended two-step synthesis for the target molecule.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylate

This procedure details the formation of the core pyrazole ring system. The reaction of the β-ketoester with methylhydrazine proceeds via a condensation-cyclization sequence.

Parameter Lab Scale (10 g) Pilot Scale (1 kg) Rationale & Key Considerations
β-Ketoester Precursor 1.0 eq (10.0 g)1.0 eq (1.0 kg)The purity of this starting material is critical to avoid side reactions. Ensure it is free of residual acid or base from its preparation.
Methylhydrazine 1.1 eq (2.1 g)1.1 eq (210 g)A slight excess ensures complete conversion of the ketoester. Methylhydrazine is toxic and should be handled in a well-ventilated fume hood with appropriate PPE.
Solvent Acetic Acid (50 mL)Acetic Acid (5 L)Acetic acid acts as both a solvent and a catalyst, promoting the imine formation and subsequent cyclization.
Temperature 80-90 °C80-90 °CTemperature control is crucial. An uncontrolled exotherm can lead to impurity formation. At scale, ensure adequate reactor cooling capacity.
Reaction Time 4-6 hours6-8 hoursMonitor by TLC or HPLC until starting material is consumed. Scale-up may require longer reaction times due to mass transfer limitations.

Procedure:

  • Charge the reactor with the β-ketoester precursor and acetic acid. Begin stirring to ensure a homogenous solution.

  • Slowly add methylhydrazine dropwise to the solution over 30-60 minutes. A mild exotherm may be observed. Maintain the internal temperature below 40 °C during the addition.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for the specified time, monitoring for completion.

  • Workup: Cool the mixture to room temperature and slowly pour it into ice-water (500 mL for lab scale, 50 L for pilot scale).

  • Extract the aqueous mixture with a suitable solvent (e.g., Ethyl Acetate, 3 x 100 mL for lab scale).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize acetic acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly or purified by chromatography if necessary.

Step 2: Synthesis of 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid

This step involves the hydrolysis of the ethyl ester to the final carboxylic acid product.

Parameter Lab Scale (10 g) Pilot Scale (1 kg) Rationale & Key Considerations
Pyrazole Ester 1.0 eq (10.0 g)1.0 eq (1.0 kg)The crude ester from the previous step is typically of sufficient purity.
Sodium Hydroxide (NaOH) 3.0 eq (5.0 g)3.0 eq (500 g)A significant excess of base is used to drive the saponification to completion.[6]
Solvent Ethanol/Water (1:1, 100 mL)Ethanol/Water (1:1, 10 L)Ethanol acts as a co-solvent to improve the solubility of the organic ester in the aqueous base.
Temperature 70-80 °C (Reflux)70-80 °C (Reflux)Heating is required to accelerate the rate of hydrolysis.
Reaction Time 2-4 hours3-5 hoursMonitor by HPLC to confirm the disappearance of the starting ester.

Procedure:

  • Dissolve the pyrazole ester in the ethanol/water solvent mixture in the reactor.

  • Add the sodium hydroxide pellets or a concentrated aqueous solution.

  • Heat the mixture to reflux (approx. 78 °C) and maintain until the reaction is complete.

  • Workup: Cool the reaction mixture to below 10 °C in an ice bath.

  • Slowly and carefully acidify the mixture by adding concentrated hydrochloric acid (HCl) until the pH is approximately 2-3. The product will precipitate out of solution.

  • Stir the resulting slurry for 1-2 hours in the cold to ensure complete precipitation.

  • Filter the solid product, wash the filter cake thoroughly with cold water to remove inorganic salts, and dry under vacuum at 50-60 °C to a constant weight.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up process.

Q: My yield of the pyrazole ester (Step 1) is consistently low. What are the likely causes and solutions?

A: Low yield in the cyclization step is a frequent challenge during scale-up. The root cause can typically be traced to one of several factors:

  • Cause 1: Incomplete Reaction: The reaction may not have reached completion. On a larger scale, mixing may be less efficient, requiring longer reaction times or more vigorous agitation.

    • Solution: Before quenching the reaction, pull a sample and confirm the absence of the β-ketoester starting material via HPLC or TLC analysis.

  • Cause 2: Regioisomer Formation: Methylhydrazine has two non-equivalent nitrogen atoms. While the desired 1,3,5-substituted pyrazole is usually the major product under acidic conditions, a significant amount of the 1,5,3-regioisomer can form, which may be lost during workup or purification.

    • Solution: Maintain acidic conditions throughout the reaction. The use of acetic acid as a solvent helps enforce the regioselectivity. Analyze the crude product by ¹H NMR or LC-MS to quantify the isomeric ratio.[7]

  • Cause 3: Degradation or Side Reactions: Uncontrolled exotherms during the addition of methylhydrazine can lead to the formation of tars and other impurities.

    • Solution: Ensure slow, controlled addition of the hydrazine at a lower temperature before heating the reaction to reflux. For pilot-scale batches, use a jacketed reactor with precise temperature control.

Troubleshooting_Low_Yield Start Low Yield in Step 1 Check1 Is reaction complete? Start->Check1 Check2 Check for regioisomer Check1->Check2 Yes Sol1 Increase reaction time or improve agitation. Check1->Sol1 No Check3 Was exotherm controlled? Check2->Check3 No Isomer Sol2 Confirm acidic conditions. Quantify isomer ratio via NMR/LC-MS. Check2->Sol2 Isomer Found Sol3 Improve temperature control. Ensure slow, cooled addition of hydrazine. Check3->Sol3 No End Yield Optimized Check3->End Yes Sol1->End Sol2->End Sol3->End

Caption: A logical workflow for diagnosing low yield issues.

Q: The saponification (Step 2) is slow or incomplete. How can I resolve this?

A: Incomplete hydrolysis is often due to poor solubility or insufficient base.

  • Cause 1: Heterogeneous Mixture: At scale, the pyrazole ester may not be fully dissolved in the aqueous base, creating a two-phase system where the reaction only occurs at the interface.

    • Solution: Increase the proportion of the organic co-solvent (ethanol) to improve solubility. Ensure vigorous agitation to maximize the interfacial area between the phases.

  • Cause 2: Insufficient Base: The hydrolysis consumes one equivalent of NaOH, and another is needed to deprotonate the resulting carboxylic acid. Any acidic impurities will also consume base.

    • Solution: Ensure at least 2.5-3.0 equivalents of NaOH are used relative to the starting ester. Titrate a sample of the reaction mixture to confirm it remains strongly basic throughout the process.

Q: I am having difficulty with the final product's purification. What strategies can I employ?

A: Purification of the final acid can be challenging if impurities are carried over from the first step.

  • Strategy 1: Optimized Precipitation: The purity of the product after precipitation is highly dependent on the final pH.

    • Action: Acidify slowly and check the pH frequently. Precipitating at a pH of 2-3 is optimal. If the solution is made too acidic (pH < 1), some impurities may co-precipitate.

  • Strategy 2: Recrystallization: If the precipitated solid is still impure, recrystallization is the most effective method for purification at scale.

    • Action: A solvent system like ethanol/water or isopropanol/water is often effective. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly for large crystal formation.

  • Strategy 3: Wash Procedures: Sometimes, impurities can be removed without a full recrystallization.

    • Action: If the impurity is non-polar (e.g., unreacted ester), washing the filtered solid with a non-polar solvent like hexanes or diethyl ether can be effective. This is known as a slurry wash.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling this synthesis? A: The most significant hazard is the use of methylhydrazine . It is a suspected carcinogen and is highly toxic and corrosive. Always handle it in a closed system or a properly functioning chemical fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection. Additionally, the use of strong acids (HCl) and bases (NaOH) requires care to avoid chemical burns, and the acidification of the basic solution is an exothermic process that requires effective cooling.

Q2: How critical is the quality of the starting materials? A: Extremely critical. The synthesis of pyrazoles from 1,3-dicarbonyl compounds is a well-established reaction, but its efficiency is highly dependent on the purity of the precursors.[4] Impurities in the β-ketoester can lead to a host of side products that complicate purification and lower the yield. Always use starting materials with >98% purity, confirmed by NMR or GC-MS.

Q3: Can this reaction be performed as a one-pot synthesis? A: While many pyrazole syntheses can be performed in a one-pot fashion, for this specific target, a two-step process is recommended for scalability and process control.[8] Performing the cyclization and hydrolysis in separate steps allows for better control over each transformation and simplifies the removal of byproducts and reagents from the preceding step, ultimately leading to a purer final product. One-pot syntheses of pyrazoles often involve different starting materials or catalysts.[4][9]

Q4: What are the best analytical methods for monitoring reaction progress and final product purity? A: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials during the reaction.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can accurately determine the conversion rate, detect the formation of isomers or byproducts, and is the gold standard for assessing final product purity (e.g., >99.5% for pharmaceutical applications).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the intermediate and final product. ¹H and ¹³C NMR will confirm the correct structure and rule out the presence of the undesired regioisomer.

References

  • ResearchGate. Large-scale synthesis of 1H-pyrazole. Available from: [Link]

  • ResearchGate. One-Pot Synthesis of Pyrazole-5-carboxylates by Cyclization of Hydrazone 1,4-Dianions with Diethyl Oxalate. Available from: [Link]

  • RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available from: [Link]

  • PMC. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. Available from: [Link]

  • Organic Letters. Synthesis of Pyrazoles Utilizing the Ambiphilic Reactivity of Hydrazones. Available from: [Link]

  • DergiPark. SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]

  • ResearchGate. Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). Available from: [Link]

  • Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Available from: [Link]

  • Google Patents. US8735600B2 - Process for purification of 1-methylpyrazole-4-carboxylic acid esters.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available from: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available from: [Link]

  • PMC. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

  • MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available from: [Link]

  • Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • WIPO Patentscope. WO/2010/130532 PROCESS FOR PURIFICATION OF 1-METHYLPYRAZOLE-4-CARBOXYLIC ACID ESTERS. Available from: [Link]

  • The Royal Society of Chemistry. Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. Available from: [Link]

  • ResearchGate. (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Available from: [Link]

Sources

Optimization

Technical Support Center: Overcoming Regioisomer Mixtures in Pyrazole Synthesis

Welcome to the Advanced Troubleshooting Hub for pyrazole synthesis. As a Senior Application Scientist, I frequently encounter researchers frustrated by the 60:40 or 70:30 regioisomeric mixtures yielded by the classical K...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Hub for pyrazole synthesis. As a Senior Application Scientist, I frequently encounter researchers frustrated by the 60:40 or 70:30 regioisomeric mixtures yielded by the classical Knorr pyrazole synthesis. For drug development professionals and materials scientists, isolating a single regioisomer is not just a matter of yield—it is a critical regulatory and functional requirement[1].

This guide is designed to move your workflow away from blindly screening solvents and toward manipulating the intrinsic mechanistic causality of your substrates.

Module 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does my Knorr pyrazole synthesis always yield a mixture of 3-substituted and 5-substituted isomers? A: The root cause lies in the competing nucleophilic and electrophilic sites. The classical Knorr synthesis involves an unsymmetrical 1,3-dicarbonyl and a monosubstituted hydrazine. The hydrazine possesses two nucleophilic nitrogens (the terminal −NH2​ is sterically unhindered and highly nucleophilic; the substituted −NHR is hindered and less nucleophilic). Simultaneously, the 1,3-dicarbonyl has two electrophilic carbonyls. Because there is rarely an absolute differentiation between these competing sites, parallel cyclization pathways occur simultaneously, yielding a mixture of regioisomers[1].

Q2: Can I achieve >95% regioselectivity just by changing the solvent or pH? A: Rarely, unless there is a massive steric disparity between the two carbonyl substituents.

  • Under neutral/basic conditions (Kinetic Control): The more nucleophilic terminal nitrogen ( −NH2​ ) attacks the less sterically hindered carbonyl.

  • Under acidic conditions (Thermodynamic Control): Protonation of the carbonyls can invert this preference. The more sterically hindered (but more electron-rich) carbonyl becomes highly electrophilic, directing the initial attack[2]. However, transient flow kinetic studies reveal that autocatalytic pathways often limit the maximum regioselectivity achievable by pH tuning alone[2].

KnorrMechanism Substrates Unsymmetrical 1,3-Diketone + Hydrazine (Competing Electrophilic Sites) PathA Nucleophilic Attack at C1 (Less Sterically Hindered) Substrates->PathA Neutral/Basic pH PathB Nucleophilic Attack at C3 (More Electron Deficient/Acidic) Substrates->PathB Acidic pH InterA Hydrazone Intermediate A PathA->InterA InterB Hydrazone Intermediate B PathB->InterB ProdA 3-Substituted Pyrazole (Kinetic Product) InterA->ProdA Cyclization & Dehydration ProdB 5-Substituted Pyrazole (Thermodynamic Product) InterB->ProdB Cyclization & Dehydration

Fig 1: Divergent mechanistic pathways in the Knorr pyrazole synthesis leading to regioisomer mixtures.

Module 2: Diagnostic Workflow & Strategic Solutions

When steric tuning fails, you must abandon the 1,3-diketone and alter the electronic nature of the electrophile. Use the decision matrix below to select your strategy.

Troubleshooting Start Target: Unsymmetrical Pyrazole Steric Are R1/R3 sterically distinct? Start->Steric KnorrOpt Optimize Knorr Synthesis (Bulky Solvents / pH Tuning) Steric->KnorrOpt Yes AltElectrophile Change Electrophile Strategy Steric->AltElectrophile No Enaminone Enaminone Route (Electronic Control) AltElectrophile->Enaminone Nitroolefin Nitroolefin + Hydrazone Route (Stepwise Cycloaddition) AltElectrophile->Nitroolefin Success1 >95:5 Regioselectivity Enaminone->Success1 Success2 >99:1 Regioselectivity Nitroolefin->Success2

Fig 2: Decision matrix for selecting a regioselective pyrazole synthesis strategy.

Strategy A: The Enaminone Approach (Electronic Control)

The Causality: By converting a 1,3-diketone into a β -dimethylamino enone (enaminone), the dimethylamino group donates electron density into the π -system. This resonance strongly deactivates the adjacent carbonyl carbon, effectively forcing the hydrazine's primary amine to attack the other carbonyl exclusively[3].

Strategy B: The Nitroolefin-Hydrazone Protocol (Deng & Mani)

The Causality: When synthesizing heavily substituted (1,3,5-tri- or 1,3,4,5-tetrasubstituted) pyrazoles, traditional Knorr methods fail entirely. Deng and Mani developed a protocol utilizing the nucleophilicity difference between the carbon and nitrogen atoms of an N-arylhydrazone reacting with a highly electrophilic nitroolefin[4]. This is not a concerted 1,3-dipolar cycloaddition; it is a stepwise nucleophilic attack followed by cyclization and the oxidative elimination of nitrous acid ( HNO2​ ). The addition of Trifluoroacetic acid (TFA) accelerates this elimination, preventing reversible side-reactions and locking in >99:1 regioselectivity[4].

Module 3: Quantitative Data on Regioselectivity

Synthetic StrategySubstrate 1Substrate 2Primary Driving ForceTypical Regio-Ratio (3- vs 5-)
Classical Knorr (Neutral) Unsymmetrical 1,3-DiketoneMonosubstituted HydrazineSteric differentiation60:40 to 80:20
Classical Knorr (Acidic) Unsymmetrical 1,3-DiketoneMonosubstituted HydrazineCarbonyl protonation30:70 to 10:90
Enaminone Condensation β -Dimethylamino EnoneMonosubstituted HydrazineResonance deactivation of C3> 95:5
Nitroolefin Cycloaddition NitroolefinN-ArylhydrazoneStepwise nucleophilic attack> 99:1

Module 4: Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems , containing in-process analytical checkpoints to guarantee you are on the right mechanistic path before proceeding to the next step.

Protocol 1: Regioselective Synthesis via Enaminones

Objective: Synthesis of 1,5-disubstituted pyrazoles.

  • Enaminone Formation: Dissolve the unsymmetrical 1,3-diketone (1.0 eq) in neat N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq). Stir at 80 °C for 4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (UV active). The starting diketone spot will disappear. Run a quick 1H NMR of the crude: look for a distinct singlet for the enamine proton (~7.5 ppm) and two methyl singlets (~2.8-3.1 ppm) confirming the −N(CH3​)2​ group.

  • Cyclocondensation: Concentrate the crude enaminone in vacuo. Redissolve in absolute ethanol. Add the substituted hydrazine (1.1 eq) dropwise at 0 °C.

  • Aromatization: Heat the mixture to reflux for 2 hours. The dimethylamine acts as a leaving group, driving the aromatization.

    • Self-Validation Checkpoint: LC-MS will show the [M+H]+ of the desired pyrazole. The absence of an [M+18]+ peak confirms complete dehydration/aromatization.

Protocol 2: The Deng-Mani Nitroolefin Route (Acid-Assisted)

Objective: Synthesis of 1,3,4,5-tetrasubstituted pyrazoles[4].

  • Hydrazone Preparation: React your chosen aldehyde with an N-arylhydrazine in ethanol to form the N-arylhydrazone.

    • Self-Validation Checkpoint: The solution will undergo a distinct color change (typically to bright yellow/orange). TLC will show the complete consumption of the hydrazine.

  • Stepwise Cycloaddition: In a reaction vial, combine the N-arylhydrazone (1.0 eq) and the nitroolefin (1.2 eq) in 2,2,2-Trifluoroethanol (TFE).

  • Acid-Assisted Elimination: Add Trifluoroacetic acid (TFA) (0.2 eq) to the mixture. Heat at 80 °C for 12 hours.

    • Self-Validation Checkpoint: During the reaction, you may observe the transient formation of the pyrazolidine intermediate via LC-MS. As the reaction progresses, the oxidative elimination of HNO2​ occurs (ensure proper ventilation, as trace brown NOx​ gas may evolve). Final TLC will reveal a single, highly fluorescent spot corresponding to the pure regioisomer.

References

  • Deng, X., & Mani, N. S. (2008). Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Organic Letters, 10(7), 1307-1310. Available at: [Link]

  • Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Available at: [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability Optimization for 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic Acid

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the unique physicochemical behaviors of 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the unique physicochemical behaviors of 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid in solution. This bifunctional molecule—containing an electron-deficient pyrazole-5-carboxylic acid moiety and a saturated oxane (tetrahydropyran) ring—presents specific challenges regarding solubility, thermal stability, and solvent compatibility.

This guide moves beyond basic instructions, providing the mechanistic causality behind each degradation pathway and self-validating protocols to ensure absolute experimental reproducibility.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my compound precipitate out of DMSO stock solutions after several weeks of storage? Causality: Precipitation in this context is rarely due to chemical degradation; it is a thermodynamic solubility shift caused by water absorption. Dimethyl sulfoxide (DMSO) is highly hygroscopic. When subjected to repeated freeze-thaw cycles, ambient atmospheric moisture condenses and integrates into the solvent. Carboxylic acids are approximately four times more likely to precipitate from wet DMSO than neutral compounds because DMSO is a poor solvator for anions, and the introduction of water synergistically disrupts the hydrogen-bonding network stabilizing the solute[1]. Resolution: Transition to single-use aliquots using anhydrous DMSO and store under an argon atmosphere to prevent moisture ingress.

Q2: During LC-MS analysis of heated assay solutions, I observe a major degradation peak at [M-44]. What is the mechanism, and how do I arrest it? Causality: The [M-44] mass shift corresponds to the loss of carbon dioxide (decarboxylation). Pyrazole-5-carboxylic acids are electronically activated toward decarboxylation. The electron-withdrawing nature of the adjacent nitrogen atoms in the pyrazole ring stabilizes the transition state during C-C bond cleavage. This reaction is highly accelerated at elevated temperatures or in acidic environments where the compound is protonated[2]. Resolution: Avoid heating solutions above 50°C. If your assay requires elevated temperatures, ensure the pH is maintained slightly above the pKa of the carboxylic acid (typically pH > 4.5) to keep the molecule in its less reactive, deprotonated carboxylate salt form.

Q3: Given the oxane (tetrahydropyran) ring, should I be concerned about explosive peroxide formation during long-term storage in oxygenated solvents? Causality: While cyclic ethers like tetrahydrofuran (THF) are notorious for rapid autoxidation and peroxide formation, the oxane (tetrahydropyran, THP) moiety is exceptionally stable. Density Functional Theory (DFT) calculations demonstrate that THP has a significantly higher energy barrier for hydrogen abstraction (104.1 kJ/mol) compared to THF (94.1 kJ/mol)[3]. Consequently, THP does not readily form peroxides even after prolonged exposure to air[4]. Resolution: Routine storage does not require the aggressive addition of antioxidants (like BHT) typically used for THF, though storing stock solutions in the dark under inert gas remains a best practice for overall molecular integrity.

Q4: I am using methanol as an assay co-solvent and noticing a gradual decrease in active compound concentration alongside an[M+14] peak. What is occurring? Causality: The[M+14] mass shift indicates the formation of a methyl ester. In the presence of primary alcohols and trace acidic impurities (e.g., residual TFA from purification), the carboxylic acid undergoes Fischer esterification. Resolution: Replace protic alcoholic solvents with aprotic alternatives such as Acetonitrile (MeCN) or prepare methanolic solutions immediately prior to use without acidic modifiers.

Part 2: Quantitative Data & Mechanistic Pathways

Quantitative Stability Metrics

The following table summarizes the critical stability parameters and their mechanistic impacts on the molecule.

Parameter1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acidReference Analog / EnvironmentMechanistic Impact
Ether H-Abstraction Barrier 104.1 kJ/mol (Oxane/THP ring)[3]94.1 kJ/mol (THF ring)[3]Higher energy barrier prevents rapid autoxidation and peroxide formation[4].
Solubility in DMSO High in anhydrous DMSOPrecipitates in wet DMSO[1]Carboxylic acids are 4x more likely to crash out due to water uptake[1].
Thermal Stability (Solution) Stable at pH > 4.5, Temp < 50°CRapid [M-44] degradation at >60°CProtonation activates the pyrazole ring for thermal decarboxylation[2].
Visualizing Stability Workflows

Decarboxylation A 1-Methyl-3-(oxan-4-yl) -1H-pyrazole-5-carboxylic acid B Protonated State (Low pH / Heat) A->B Acidic Media Temp > 50°C E Deprotonated State (Neutral/Mild Basic pH) A->E pH > 4.5 C Transition State (C-C Bond Cleavage) B->C Activation Energy D Decarboxylated Product [M-44] + CO2 C->D -CO2 F Stable Carboxylate Solution E->F Room Temp Storage

Logical relationship of pH and temperature on the decarboxylation pathway.

Troubleshooting Start Observe Instability in Solution Check Identify Degradation Signature (LC-MS/Visual) Start->Check Precip Visual Precipitation (Cloudy/Particulate) Check->Precip Mass44 LC-MS Peak: [M-44] Check->Mass44 Mass14 LC-MS Peak: [M+14] (in MeOH) Check->Mass14 Sol1 Use Anhydrous DMSO Avoid Freeze-Thaw Precip->Sol1 Water Uptake Sol2 Lower Temp < 50°C Adjust pH > 4.5 Mass44->Sol2 Decarboxylation Sol3 Switch to Aprotic Solvent (MeCN/DMSO) Mass14->Sol3 Esterification

Troubleshooting workflow for identifying and resolving compound instability.

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation and Validation of Anhydrous DMSO Stock Solutions

Objective: Prevent moisture-induced precipitation of the carboxylic acid by strictly controlling the solvent environment.

  • Solvent Validation: Prior to dissolution, quantify the water content of the DMSO using Karl Fischer titration. Ensure water content is ≤0.01% (100 ppm). Causality: Carboxylic acids exhibit a sharp solubility cliff in DMSO when water content exceeds trace levels due to competitive hydrogen bonding.

  • Dissolution: Weigh the compound in a low-humidity environment (e.g., a nitrogen-purged glovebox). Add anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). Vortex gently until visually clear.

  • Aliquoting: Dispense the bulk solution into single-use amber glass vials (e.g., 50 µL per vial). Causality: Single-use aliquots eliminate freeze-thaw cycles, which are the primary vector for atmospheric moisture ingress.

  • Inert Atmosphere Sealing: Blanket the headspace of each vial with dry argon gas before capping.

  • Storage & Self-Validation: Store at -20°C. Validation Step: Before use, allow the aliquot to equilibrate to room temperature for at least 30 minutes before opening. Inspect visually against a dark background for micro-precipitates. Run a blank LC-MS injection of the stock to confirm the absence of the [M-44] degradant prior to assay initiation.

Protocol B: Accelerated Thermal Stability and Decarboxylation Assay

Objective: Determine the safe operational temperature and pH limits for assay buffers.

  • Buffer Preparation: Prepare two sets of aqueous buffers: one at pH 3.0 (acidic, favoring the protonated state) and one at pH 7.4 (physiological, favoring the carboxylate anion).

  • Spiking: Spike the 10 mM DMSO stock solution into both buffers to a final concentration of 10 µM.

  • Thermal Incubation: Aliquot each buffered solution into PCR tubes and heat in a thermocycler at a gradient of temperatures (25°C, 37°C, 50°C, 65°C, 80°C) for 2 hours. Causality: Utilizing a thermocycler ensures precise thermal control to map the exact activation energy threshold for C-C bond cleavage.

  • Quenching & Analysis: Rapidly cool the tubes to 4°C. Analyze via LC-MS in negative ion mode.

  • Data Interpretation (Self-Validation): Quantify the Area Under the Curve (AUC) for the parent mass [M-H]⁻ and the decarboxylated degradant [M-44-H]⁻. The system validates itself when the sum of the parent and degradant AUCs equals the AUC of the unheated control, confirming no secondary degradation pathways (e.g., oxane ring opening) are occurring. The point at which the [M-44] peak exceeds 1% of the total AUC defines the maximum safe operational temperature for that specific pH.

Part 4: References[4] Title: Catalytic production of Tetrahydropyran (THP): A biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution

Source: OSTI.gov / Green Chemistry URL: [3] Title: An ab initio and DFT study of the autoxidation of THF and THP Source: ResearchGate URL: [1] Title: Samples in DMSO: What an end user needs to know Source: Ziath / Anal. Chem. URL: [2] Title: The Chemical Development of the Commercial Route to Sildenafil: A Case History Source: ACS Publications (Organic Process Research & Development) URL:

Sources

Optimization

Technical Support Center: Pyrazole Derivative Cytotoxicity

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for managing the cytotoxicity of pyrazole derivatives. This resource is designed to provide you, as a resear...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for managing the cytotoxicity of pyrazole derivatives. This resource is designed to provide you, as a researcher in drug discovery, with practical, in-depth guidance to navigate the challenges associated with the inherent toxicity of this promising class of compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and field-proven insights to help you design and execute experiments that minimize off-target effects while preserving therapeutic efficacy.

Troubleshooting Guide: Common Experimental Hurdles

This section addresses specific problems you might encounter during your research and provides actionable solutions.

Issue 1: My lead pyrazole compound shows high cytotoxicity in normal cell lines, masking its therapeutic window.

This is a frequent challenge. The goal is to reduce off-target toxicity while maintaining or improving activity against cancer cells. Here’s a systematic approach to troubleshoot this issue:

Step 1: Conduct a Comprehensive Structure-Activity Relationship (SAR) Analysis.

  • Rationale: The substituents on the pyrazole ring significantly influence its biological activity and toxicity.[1][2][3] A thorough SAR study can identify which chemical moieties are contributing to the cytotoxicity.

  • Protocol:

    • Synthesize a focused library of analogues by systematically modifying the substituents at different positions of the pyrazole core.

    • Pay close attention to N-1, C-3, C-4, and C-5 positions. For instance, di-aryl and tri-aryl pyrazoles have shown varied activities based on their substitution patterns.[3]

    • Evaluate the cytotoxicity of each analogue in both your target cancer cell line and a panel of normal cell lines (e.g., fibroblasts, endothelial cells).

    • Calculate the selectivity index (SI) for each compound (SI = IC50 in normal cells / IC50 in cancer cells). A higher SI indicates greater selectivity.

Step 2: Employ Bioisosteric Replacements.

  • Rationale: Replacing a functional group with another that has similar physical or chemical properties (a bioisostere) can sometimes reduce toxicity while retaining the desired biological activity.[4]

  • Example: If a nitro group is contributing to cytotoxicity through metabolic activation, consider replacing it with a cyano or a trifluoromethyl group.

Step 3: Utilize Formulation Strategies.

  • Rationale: The way a compound is delivered to the cells can significantly impact its concentration at the target site and, consequently, its toxicity.[5][6]

  • Experimental Workflow:

    G cluster_0 Formulation Development Workflow A Initial Compound (High Cytotoxicity) B Solubility & Stability Assessment A->B C Select Formulation Approaches B->C D Lipid-Based Formulations (e.g., Liposomes, Micelles) C->D E Polymer-Based Nanoparticles C->E F Cyclodextrin Complexation C->F G In Vitro Cytotoxicity Re-evaluation D->G E->G F->G H Compare IC50 & Selectivity Index G->H I Lead Formulation for In Vivo Studies H->I

    Caption: Workflow for selecting and testing formulation strategies.

  • Protocols:

    • Lipid-Based Formulations: Encapsulating your pyrazole derivative in liposomes or micelles can alter its pharmacokinetic profile and reduce peak plasma concentrations, which are often linked to toxicity.[5]

    • Cyclodextrin Complexation: Complexing the compound with cyclodextrins can improve its solubility and bioavailability, potentially allowing for lower, less toxic doses.[7]

Issue 2: My pyrazole derivative induces apoptosis in both cancer and healthy cells. How can I enhance its selectivity?

Indiscriminate induction of apoptosis is a significant hurdle. The key is to exploit the differences between cancer and normal cells.

Step 1: Investigate the Mechanism of Action (MoA).

  • Rationale: Understanding how your compound induces apoptosis is crucial for devising strategies to make it more selective. Pyrazole derivatives can trigger apoptosis through various pathways, including the generation of reactive oxygen species (ROS) and inhibition of key signaling pathways like PI3K/Akt.[8][9]

  • Experimental Protocol:

    • ROS Detection: Use fluorescent probes like DCFDA to measure intracellular ROS levels in both cancer and normal cells treated with your compound. Some pyrazoles induce ROS, which can lead to apoptosis.[8][9]

    • Western Blot Analysis: Probe for key apoptotic markers (e.g., cleaved caspase-3, PARP cleavage) and proteins involved in relevant signaling pathways (e.g., phosphorylated Akt, ERK).[8]

    • Cell Cycle Analysis: Use flow cytometry to determine if the compound causes cell cycle arrest at a specific phase, which can be a prelude to apoptosis.[9]

Step 2: Design and Synthesize Hybrid Molecules.

  • Rationale: Conjugating your pyrazole derivative to a molecule that is preferentially taken up by cancer cells can increase its local concentration at the tumor site, thereby enhancing its selectivity.

  • Example: Linking the pyrazole to a ligand that binds to a receptor overexpressed on your target cancer cells.

Step 3: Leverage the Tumor Microenvironment.

  • Rationale: Certain conditions, such as hypoxia or lower pH, are characteristic of the tumor microenvironment. Designing a pyrazole derivative that is activated under these conditions can improve its tumor specificity.

  • Approach: Incorporate functionalities into your molecule that are cleaved or activated by enzymes that are more active in the tumor microenvironment.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of pyrazole derivative cytotoxicity?

A1: The cytotoxicity of pyrazole derivatives is often multifaceted. Key mechanisms include:

  • Induction of Oxidative Stress: Some pyrazoles can increase the production of reactive oxygen species (ROS) within cells, leading to DNA damage and apoptosis.[8][10]

  • Inhibition of Signaling Pathways: They can interfere with critical cell survival and proliferation pathways, such as the PI3K/Akt and ERK signaling cascades.[8]

  • Enzyme Inhibition: Many pyrazole derivatives are designed as inhibitors of specific enzymes crucial for cancer cell growth, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (e.g., VEGFR, EGFR).[3][8][11]

  • Microtubule Disruption: Some derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[9][12]

Q2: How can I predict the potential cytotoxicity of my pyrazole derivatives in silico before synthesis?

A2: In silico modeling can be a powerful tool to prioritize which derivatives to synthesize.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity or toxicity. By building a QSAR model with a dataset of known pyrazole derivatives, you can predict the cytotoxicity of new, unsynthesized analogues.[13][14][15][16][17]

  • Molecular Docking: If you know the protein target of your compound, molecular docking can predict the binding affinity and mode of interaction. This can help in designing derivatives with improved target engagement and potentially lower off-target effects.

Q3: Are there specific structural features in pyrazoles that are commonly associated with high cytotoxicity?

A3: While it's difficult to generalize, some patterns have been observed. The nature and position of substituents on the pyrazole ring are critical. For example, the addition of certain reactive moieties to the pyrazolone scaffold has been shown to result in high cytotoxic potencies.[2] A thorough review of structure-activity relationship studies on similar pyrazole series is essential to identify potential toxicophores.[1][3][18]

Q4: What are the standard in vitro assays for evaluating the cytotoxicity of pyrazole derivatives?

A4: A panel of assays should be used to get a comprehensive picture of cytotoxicity.

  • Metabolic Assays: The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[13][19]

  • Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry can distinguish between viable, apoptotic, and necrotic cells.

  • Clonogenic Assay: This long-term assay assesses the ability of single cells to form colonies, providing insight into the cytostatic versus cytotoxic effects of a compound.[20]

Quantitative Data Summary: Cytotoxicity of Select Pyrazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
YH264 HCT 11618.3 ± 2.3---[21]
YH263 HCT 1168.9 ± 0.6---[21]
WW751 HCT 1163.1 ± 0.2---[21]
Compound 11a HeLa, MCF7, SKOV3, SKMEL28Micromolar rangeGM6114 fibroblastsAs cytotoxic as cisplatinLow[18]
Compound 14 HeLa, A549, SKMEL28More effective than cisplatinGM6114 fibroblastsAs cytotoxic as cisplatinLow[18]
P3C MDA-MB-468 (Breast)0.25---[9]
P3C NCI-H358 (Lung)0.19---[9]

Signaling Pathway Visualization

G cluster_0 Pyrazole Derivative Action on Pro-Survival Pathways cluster_1 PI3K/Akt Pathway cluster_2 ERK Pathway PD Pyrazole Derivative PI3K PI3K PD->PI3K Inhibition Raf Raf PD->Raf Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of PI3K/Akt and ERK pathways by pyrazole derivatives.

References

  • Formulation approaches in mitigating toxicity of orally administrated drugs. PubMed. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. [Link]

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. MDPI. [Link]

  • A proposed structure–activity relationship (SAR) model for the activity of the synthesized derivatives. Reactive moieties were added to the central scaffold (pyrazolone) with high cytotoxic potencies. ResearchGate. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

  • Structure–activity relationship (SAR) for pyrazole derivatives. ResearchGate. [Link]

  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed. [Link]

  • Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. J-Stage. [Link]

  • Cytotoxicity results of pyrazoline derivatives (4a -4j). ResearchGate. [Link]

  • Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. MDPI. [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PMC. [Link]

  • Prediction of the effect of formulation on the toxicity of chemicals. Toxicology Research. [Link]

  • Evidence of the in vitro genotoxicity of methyl-pyrazole pesticides in human cells. end sdhi. [Link]

  • Construction of 3D-QSAR models to predict antiamoebic activities of pyrazoline and dioxazoles derivatives. ResearchGate. [Link]

  • In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of pyrazole-based small molecule inhibitors of Mdm2/4-p53 interaction. PubMed. [Link]

  • The four toxicity parameters of pyrazole-based derivatives 7c and 11a. ResearchGate. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. ResearchGate. [Link]

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. MDPI. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. ResearchGate. [Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. SciSpace. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC. [Link]

  • Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]

  • Formulation Strategies in Early-Stage Drug Development. Pharmaceutical Technology. [Link]

  • design of potent anticancer molecules comprising pyrazolyl-thiazolinone analogs using molecular. Semantic Scholar. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PMC. [Link]

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. ResearchGate. [Link]

  • QSAR modeling on Quinazolinonyl Pyrazolines and Quinazolinoyl Isoxazolines as Anticonvulsant Agents. Journal of Advanced Pharmacy Education and Research. [Link]

  • QSAR-Based Models for Designing Quinazoline/Imidazothiazoles/Pyrazolopyrimidines Based Inhibitors against Wild and Mutant EGFR. PMC. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. [Link]

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Reference Data & Comparative Studies

Validation

Structural Elucidation of 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic Acid: A Comparative Guide to X-Ray Crystallography vs. NMR

Executive Summary & Context In modern drug discovery, pyrazole derivatives containing saturated heterocyclic appendages—such as 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid (also known as 1-methyl-3-(tetrahydro-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

In modern drug discovery, pyrazole derivatives containing saturated heterocyclic appendages—such as 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid (also known as 1-methyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-5-carboxylic acid)—serve as critical building blocks. Structurally similar pyrazole-tetrahydropyran compounds are frequently investigated as potent allosteric modulators and phosphodiesterase (PDE) inhibitors[1].

When synthesizing these intermediates, confirming the exact 3D structure is paramount. The primary structural challenges for this specific molecule include:

  • Regiochemistry of N-Methylation: Differentiating between 1,3- and 1,5-substitution patterns.

  • Conformational Analysis: Determining the spatial orientation of the chair-conformation oxan-4-yl (tetrahydropyran) ring relative to the planar pyrazole core.

  • Supramolecular Packing: Understanding the hydrogen-bonding networks formed by the C5-carboxylic acid.

This guide objectively compares the efficacy of Single-Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) for the structural validation of this compound, providing actionable experimental protocols and mechanistic insights.

Methodological Comparison: SC-XRD vs. NMR vs. LC-MS

Single-Crystal X-Ray Diffraction (SC-XRD): The Gold Standard

For synthetic chemists, SC-XRD is the definitive tool for absolute and relative structural confirmation. If a compound can be crystallized, SC-XRD "eats NMR for breakfast" regarding the sheer volume of unambiguous 3D spatial data it provides[2].

  • Regiochemical Proof: SC-XRD provides unambiguous proof of the N-methyl position, bypassing the need for complex 2D NMR correlation deductions[3].

  • Supramolecular Insights: Pyrazole-carboxylic acids typically form highly stable, centrosymmetric dimers in the solid state via double O−H⋅⋅⋅O hydrogen bonds[3][4]. SC-XRD maps these intermolecular interactions precisely, which is critical for predicting solubility and formulation behavior in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While SC-XRD requires a pristine crystal, NMR is a dynamic technique performed in solution, closely mimicking physiological environments[5][6].

  • Complementary Dynamics: NMR and SC-XRD are complementary. While SC-XRD provides a static snapshot of the crystal lattice, solution-state NMR reveals the conformational flexibility of the oxan-4-yl ring.

  • Limitations: Determining the exact relative configuration of quaternary centers or proving regiochemistry relies heavily on NOESY/HMBC correlations, which can sometimes be ambiguous without a physical 3D map[2].

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is essential for confirming the molecular weight ( 210.23 g/mol ) and assessing bulk purity. However, it is structurally "blind" to stereochemistry and regiochemistry, making it a prerequisite quality-control step rather than a primary structural elucidation tool.

Quantitative Performance Comparison

The following table summarizes the operational and analytical metrics of each technique when applied to 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid.

ParameterSC-XRD2D NMR (Solution)LC-MS/MS
Primary Output 3D Atomic Coordinates & PackingConnectivity & Solution DynamicsMass-to-Charge Ratio & Purity
Sample Requirement Single Crystal (e.g., 0.1×0.1 mm ) 5-15 mg (Dissolved) <1 mg (Dissolved)
Regiochemical Confidence Absolute / UnambiguousHigh (via HMBC/NOESY)None
Analysis Time 12-48 Hours (inc. crystallization) 1-4 Hours <15 Minutes
State Observed Solid-State LatticeTime-Averaged SolutionGas-Phase Ions
Sample Recovery Non-destructiveNon-destructiveDestructive

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols detail the exact causality behind the experimental choices for both SC-XRD and NMR workflows.

Protocol A: SC-XRD Crystallization and Data Collection

The goal of this protocol is to induce the formation of centrosymmetric dimers via slow solvent evaporation, yielding diffraction-quality crystals[4][7].

  • Solvent Selection: Dissolve 20 mg of 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid in a 1:1 v/v mixture of methanol and ethyl acetate (or pure acetone). Causality: The protic/aprotic mix disrupts rapid precipitation, allowing the carboxylic acid dimers to assemble slowly into an ordered lattice.

  • Crystallization: Pierce a small hole in the vial cap and leave it undisturbed at 298 K for 3-5 days to allow slow evaporation.

  • Mounting: Select a colorless block crystal (approx. 0.15×0.13×0.10 mm ) under a polarized microscope. Coat it in perfluoropolyether oil to prevent atmospheric degradation and mount it on a glass loop.

  • Data Acquisition: Transfer to a diffractometer equipped with a Mo K α radiation source ( λ=0.71073A˚ ). Collect data at 298 K (or 100 K via cryostream to reduce thermal motion).

  • Refinement: Solve the structure using direct methods (e.g., SHELXT). Refine all non-hydrogen atoms anisotropically. Place the carboxylic acid O−H proton using a riding model to best fit the experimental electron density[8].

Protocol B: Solution-State NMR Analysis

This protocol utilizes 2D NMR to validate the connectivity of the N-methyl group in solution.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ . Causality: DMSO is chosen because it easily disrupts the strong carboxylic acid hydrogen bonds, ensuring complete solubility and sharp spectral lines.

  • 1D Acquisition: Acquire a standard 1H NMR ( 400 MHz or 600 MHz ) and 13C NMR spectrum.

  • HMBC Experiment: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. Look for a strong 3JCH​ correlation between the N-CH 3​ protons (typically around δ3.8-4.0 ppm ) and the C5 carbon of the pyrazole ring to definitively prove the 1,5-relationship in solution.

Visualizations of Workflows and Mechanisms

Structural Elucidation Decision Tree

The following diagram illustrates the logical workflow for determining which analytical technique to deploy based on the physical state of the synthesized pyrazole derivative.

G Start Synthesized Compound: 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid Q1 Is the sample crystalline? Start->Q1 XRD Single-Crystal X-Ray Diffraction (SC-XRD) Q1->XRD Yes (Slow Evaporation) NMR 2D NMR Spectroscopy (NOESY/HMBC) Q1->NMR No (Amorphous/Liquid) Result1 Unambiguous 3D Coordinates, Regiochemistry & H-Bonding XRD->Result1 Result2 Solution-State Connectivity & Conformational Dynamics NMR->Result2 Result2->Q1 Recrystallize

Caption: Decision matrix for the structural elucidation of pyrazole derivatives.

Supramolecular Dimerization Pathway

In the solid state, pyrazole-5-carboxylic acids do not exist as isolated monomers. They form robust, hydrogen-bonded networks. This diagram maps the causality of the lattice packing confirmed by SC-XRD.

Dimer M1 Molecule A (Carboxylic Acid) HB1 O-H···O Hydrogen Bond M1->HB1 Dimer Centrosymmetric Dimer (Crystal Lattice Packing) M1->Dimer M2 Molecule B (Carboxylic Acid) HB2 O···H-O Hydrogen Bond M2->HB2 M2->Dimer HB1->M2 HB2->M1

Caption: Centrosymmetric dimerization of pyrazole-5-carboxylic acids via hydrogen bonding.

Conclusion

For the structural confirmation of 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid, Single-Crystal X-Ray Diffraction (SC-XRD) remains the unparalleled gold standard. While NMR is indispensable for understanding the solution-state behavior of the oxan-4-yl ring[5], only SC-XRD can provide absolute, mathematically rigorous proof of the N-methyl regiochemistry and map the critical O−H⋅⋅⋅O hydrogen-bonded dimers that dictate the compound's solid-state physicochemical properties[3][4]. Researchers should employ LC-MS for rapid purity checks, NMR for solution dynamics, and prioritize SC-XRD for definitive 3D structural publication.

References

  • StackExchange Chemistry - Why is crystallography still used in some cases for small molecule structure determination? URL:[Link]

  • Creative Biostructure - Comparison of X-ray Crystallography, NMR and EM URL:[Link]

  • News-Medical.Net - X-Ray Crystallography vs. NMR Spectroscopy URL:[Link]

  • Stanford University (Axel T. Brunger) - X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics URL:[Link]

  • ResearchGate - 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid (Acta Crystallographica Section E) URL:[Link]

  • Zeitschrift für Kristallographie - Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate URL:[Link]

  • National Institutes of Health (NIH) / PMC - Efficient Access to Functionalized N‑Difluoromethylpyrazoles URL:[Link]

  • IUCr Journals - 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid URL:[Link]

Sources

Comparative

biological activity of 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid versus known inhibitors

As a Senior Application Scientist, evaluating the biological efficacy of novel chemical entities requires moving beyond surface-level metrics to understand the structural causality driving target engagement. This guide p...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the biological efficacy of novel chemical entities requires moving beyond surface-level metrics to understand the structural causality driving target engagement.

This guide provides an objective, data-driven comparison between derivatives of the privileged building block 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid (CAS 1526383-55-0) and classical Formyl Peptide Receptor 1 (FPR1) inhibitors. By analyzing fragment-based drug discovery (FBDD) principles against traditional peptide modalities, we will establish why this specific pyrazole-oxan motif is becoming a cornerstone in modern anti-inflammatory and oncology drug development.

Mechanistic Rationale: The Pyrazole-Oxan Advantage

Formyl Peptide Receptor 1 (FPR1) is a G-protein-coupled receptor (GPCR) highly expressed on neutrophils and macrophages. It plays a critical role in chemotaxis, reactive oxygen species (ROS) production, and the pathogenesis of inflammatory diseases and glioblastoma [1, 2].

Historically, FPR1 inhibition has relied on peptide-based antagonists like Cyclosporin H (CsH) and Boc-MLF [3, 4]. While potent, these classical inhibitors suffer from high molecular weights, poor oral bioavailability, and complex pharmacokinetic profiles.

To overcome these limitations, modern drug design utilizes 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid as a core fragment to synthesize low-molecular-weight, highly selective FPR1 antagonists[1]. The causality behind this structural selection is twofold:

  • The Pyrazole-5-Carboxylic Acid Core: Acts as a rigid, directional hydrogen-bond donor/acceptor, perfectly anchoring the molecule within the orthosteric binding pocket of FPR1.

  • The Oxan-4-yl (Tetrahydropyran) Ring: Replaces highly lipophilic cycloalkyl groups to significantly improve aqueous solubility and metabolic stability (reducing cytochrome P450 liability) while maintaining the necessary steric bulk to block agonist binding.

FPR1_Pathway Ligand fMLF (Agonist) FPR1 FPR1 (GPCR) Ligand->FPR1 Activates Inhibitor Pyrazole-Oxan Antagonist Inhibitor->FPR1 Blocks GProtein Gi/Gq Proteins FPR1->GProtein Signal Transduction PLC Phospholipase C (PLC) GProtein->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 ROS NADPH Oxidase (ROS) Ca2->ROS Chemotaxis Neutrophil Chemotaxis Ca2->Chemotaxis

FPR1 G-protein coupled signaling pathway driving neutrophil chemotaxis and ROS production.

Comparative Performance Data

When the 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid fragment is elaborated into full lead compounds (e.g., modern small-molecule FPR1 antagonists), the biological activity drastically outperforms classical inhibitors [1, 3, 4]. The table below synthesizes the quantitative performance of these modalities.

Inhibitor ClassRepresentative CompoundModalityMW (Da)FPR1 IC₅₀ (Ca²⁺ Flux)FPR1 IC₅₀ (ROS)Selectivity (FPR1 vs FPR2)
Classical Peptide Cyclosporin H [2]Cyclic Peptide1202.6~230 nM472 nMModerate (Blocks FPR2 >2.5 μM)
Classical Peptide Boc-MLF [4]Linear Peptide509.6~630 nM630 nMLow
Pyrazole-Oxan Leads Patented Derivatives [1, 3]Small Molecule< 4506 - 25 nM 6 - 10 nM High (>100-fold)

Key Takeaway: Pyrazole-oxan derived small molecules achieve single-digit nanomolar potency, representing a 10- to 40-fold improvement over Cyclosporin H, while maintaining a molecular weight suitable for oral administration (Lipinski’s Rule of 5 compliance).

Self-Validating Experimental Protocols

To objectively verify the biological activity of pyrazole-oxan derivatives against known inhibitors, we employ a two-tiered validation system: target engagement (FLIPR) and phenotypic efficacy (Chemotaxis).

Protocol 1: Intracellular Calcium Mobilization (FLIPR Assay)

Causality: FPR1 is a Gq/Gi-coupled receptor. Agonist binding (via fMLF) triggers Phospholipase C (PLC) to generate IP3, which releases Ca²⁺ from the endoplasmic reticulum. Measuring this transient Ca²⁺ spike provides a real-time, high-throughput readout of competitive antagonism.

  • Cell Preparation: Seed CHO cells stably expressing human FPR1 into 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 μL of Fluo-4 AM calcium-sensitive dye (diluted in assay buffer with probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C.

  • Compound Addition: Add pyrazole-oxan derivatives, Cyclosporin H, and Boc-MLF in a 10-point dose-response curve (0.1 nM to 10 μM). Incubate for 15 minutes to allow receptor equilibration.

  • Agonist Challenge: Using the FLIPR Tetra system, inject the reference agonist fMLF at its predetermined EC₈₀ concentration.

  • Data Acquisition & Validation: Record fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes. Self-Validation: The assay is validated only if the positive control (Cyclosporin H) yields an IC₅₀ within 3-fold of its historical 230 nM baseline.

Protocol 2: Neutrophil Chemotaxis Assay (Boyden Chamber)

Causality: While FLIPR proves target engagement, chemotaxis proves functional phenotypic inhibition. FPR1 activation drives actin polymerization and directional migration in human neutrophils.

  • Neutrophil Isolation: Isolate primary human neutrophils from whole blood using density gradient centrifugation (Polymorphprep).

  • Treatment: Pre-incubate neutrophils (1 × 10⁶ cells/mL) with test inhibitors for 30 minutes at 37°C.

  • Chamber Assembly: Fill the lower compartment of a 96-well Boyden chamber (5 μm pore size polycarbonate filter) with 10 nM fMLF (chemoattractant).

  • Migration: Load the inhibitor-treated neutrophils into the upper compartment. Incubate for 60 minutes at 37°C.

  • Quantification: Remove non-migrated cells from the top of the filter. Lyse the migrated cells in the lower chamber and quantify using CellTiter-Glo (luminescence correlates to cell number).

  • Self-Validation: Include a "checkerboard" control where fMLF is present in both upper and lower chambers to ensure the compounds are inhibiting directional chemotaxis, not merely random chemokinesis.

HTS_Workflow Synthesis 1. Fragment Synthesis (Pyrazole-Oxan Motif) FLIPR 2. FLIPR Calcium Assay (Primary Screen) Synthesis->FLIPR Selectivity 3. FPR2 Counter-Screen (Selectivity Profiling) FLIPR->Selectivity IC50 < 50 nM Functional 4. Boyden Chamber (Chemotaxis Assay) Selectivity->Functional FPR1 Selective Lead 5. Lead Optimization & In Vivo Studies Functional->Lead Phenotypic Validation

High-throughput screening and validation workflow for FPR1 antagonists.

Conclusion

The transition from classical large-molecule inhibitors to small-molecule FBDD represents a paradigm shift in targeting GPCRs like FPR1. The biological activity of compounds derived from 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid demonstrates superior potency, exquisite selectivity, and vastly improved drug-like properties compared to legacy peptides like Cyclosporin H and Boc-MLF. For drug development professionals targeting neutrophil-driven inflammation or glioblastoma microenvironments, this pyrazole-oxan scaffold offers a highly validated, structurally optimized starting point for lead generation.

References

  • Google Patents. WO2022194240A1 - Modulators of fpr1 and methods of using the same. Retrieved from:[1]

  • MDPI. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Retrieved from:[Link][2]

  • BioWorld. FPR1 antagonist AZ-2158 more potent than cyclosporin H. Retrieved from:[Link][3]

Sources

Validation

comparative analysis of different synthetic routes to 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid

Comparative Analysis of Synthetic Routes to 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid Executive Summary 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid (CAS No. 1526383-55-0)[1] is a highly valued heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Synthetic Routes to 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid

Executive Summary

1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid (CAS No. 1526383-55-0)[1] is a highly valued heterocyclic building block, frequently utilized in the drug discovery sector for the synthesis of formyl peptide receptor 1 (FPR1) modulators and other bioactive therapeutics[2]. The primary synthetic challenge for this molecule lies in the regioselective construction of its 1,3,5-trisubstituted pyrazole core.

This guide provides an objective, data-driven comparison of three distinct synthetic pathways: the classical condensation route, the modular cross-coupling route, and the directed C-H lithiation route. By analyzing the mechanistic causality and experimental validation of each, researchers can select the optimal protocol based on their scale, budget, and purity requirements.

Route A: Classical Diketoester Condensation (The Scalability Standard)

Mechanistic Rationale & Causality The traditional approach to 1,3,5-trisubstituted pyrazoles involves the Claisen condensation of a methyl ketone with an oxalate ester, followed by cyclization with a substituted hydrazine. When 4-acetyltetrahydropyran (1-(oxan-4-yl)ethan-1-one) is reacted with diethyl oxalate, it forms a diketoester intermediate. Subsequent treatment with methylhydrazine leads to cyclization.

The causality of the regiochemical outcome is dictated by the differential nucleophilicity of the hydrazine nitrogens. The terminal −NH2​ is more nucleophilic and preferentially attacks the more sterically accessible or more electrophilic carbonyl. However, because the steric and electronic differences between the ketone and ester carbonyls in this specific intermediate are marginal, the reaction inevitably yields a mixture of the desired 1,3,5-isomer and the undesired 1,5,3-isomer ()[3].

route_a A 4-Acetyltetrahydropyran + Diethyl oxalate B Diketoester Intermediate A->B NaOEt, EtOH C Methylhydrazine Cyclization B->C EtOH, Reflux D Target: 1,3,5-Isomer (1-Methyl-3-(oxan-4-yl)...) C->D Major Pathway E Byproduct: 1,5,3-Isomer (1-Methyl-5-(oxan-4-yl)...) C->E Minor Pathway

Workflow of Route A highlighting the divergent regioselectivity during cyclization.

Self-Validating Experimental Protocol

  • Condensation: To a solution of NaOEt (1.2 eq) in absolute ethanol at 0 °C, add diethyl oxalate (1.1 eq) followed by 4-acetyltetrahydropyran (1.0 eq). Stir at room temperature for 12 hours.

  • Cyclization: Add methylhydrazine (1.2 eq) directly to the reaction mixture and reflux for 4 hours.

  • Analytical Check (Regiochemistry Validation): Isolate the crude mixture and perform 2D NOESY NMR. Validation: The undesired 1,5,3-isomer will show a strong Nuclear Overhauser Effect (NOE) between the N-methyl protons (~3.9 ppm) and the oxan-4-yl ring protons, whereas the desired 1,3,5-isomer will show no such correlation, as the N-methyl is adjacent to the ester group.

  • Separation & Saponification: Separate the isomers via silica gel chromatography (typically 60:40 ratio). Treat the isolated 1,3,5-ester with LiOH (2.0 eq) in THF/H2O (3:1) for 2 hours at room temperature, followed by acidification (1M HCl) to precipitate the target acid.

Route B: Modular Cross-Coupling Strategy (The Regioselective Standard)

Mechanistic Rationale & Causality To completely bypass the regiochemical ambiguity of Route A, Route B utilizes a pre-functionalized pyrazole core where the 1- and 5-positions are already established. Ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate is subjected to a Suzuki-Miyaura cross-coupling with 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester.

The success of this route relies on the palladium-catalyzed transmetalation of the organoboron species with the oxidative addition complex of the pyrazole bromide ()[4]. Because the pyrazole ring is pre-formed, the regioselectivity is 100%. The resulting alkene is then catalytically hydrogenated to yield the saturated oxan-4-yl substituent.

route_b A Ethyl 3-bromo-1-methyl -1H-pyrazole-5-carboxylate B Suzuki Coupling A->B C Alkene Intermediate B->C Pd(dppf)Cl2 D Hydrogenation C->D E Ester Intermediate D->E Pd/C, H2 F Saponification E->F G Target: 1-Methyl-3-(oxan-4-yl) -1H-pyrazole-5-carboxylic acid F->G LiOH

Step-by-step workflow of the highly regioselective modular cross-coupling strategy.

Self-Validating Experimental Protocol

  • Suzuki Coupling: Combine ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq), 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester (1.2 eq), K2​CO3​ (2.5 eq), and Pd(dppf)Cl2​ (0.05 eq) in 1,4-dioxane/H2O (4:1). Degas and heat at 90 °C for 6 hours.

  • Analytical Check (Coupling Validation): Monitor via LC-MS. Validation: Ensure the disappearance of the characteristic M/M+2 bromine isotope pattern of the starting material and the appearance of the coupled alkene mass [M+H]+ .

  • Hydrogenation: Dissolve the intermediate in MeOH, add 10% Pd/C (0.1 eq by weight), and stir under an H2​ atmosphere (balloon) at room temperature for 12 hours. Filter through Celite.

  • Saponification: Hydrolyze the resulting ester using LiOH (2.0 eq) in THF/H2O, followed by acidic workup to yield the pure target acid.

Route C: Directed C-H Lithiation (The Atom-Economic Standard)

Mechanistic Rationale & Causality Directed ortho-metalation (DoM) offers a highly atom-economic approach by functionalizing an unactivated C-H bond. Starting from 1-methyl-3-(oxan-4-yl)-1H-pyrazole, treatment with a strong base (e.g., n-BuLi or LDA) leads to selective deprotonation at the C5 position.

The causality of this regioselectivity is driven by the N-methyl group, which weakly coordinates the lithium ion and inductively acidifies the adjacent C5 proton, directing the metalation specifically to that site rather than the C4 position ()[5]. Quenching the resulting organolithium species with carbon dioxide directly yields the carboxylic acid.

Self-Validating Experimental Protocol

  • Lithiation: Dissolve 1-methyl-3-(oxan-4-yl)-1H-pyrazole (1.0 eq) in anhydrous THF under argon. Cool to -78 °C and dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes). Stir for 45 minutes.

  • Analytical Check (Lithiation Validation): Quench a 0.1 mL aliquot with D2​O and analyze via 1H NMR. Validation: Confirm complete lithiation by observing the disappearance of the C5-H pyrazole proton signal (typically ~7.3 ppm) and the retention of the C4-H signal (~6.1 ppm).

  • Carboxylation: Bubble dry CO2​ gas through the solution (or pour the mixture over crushed dry ice) and allow it to warm to room temperature.

  • Workup: Quench with water, wash with diethyl ether to remove unreacted starting material, and acidify the aqueous layer to pH 2-3 with 1M HCl to precipitate the target acid.

Comparative Data Matrix

The following table synthesizes the quantitative and qualitative performance metrics of each route to guide synthetic planning:

ParameterRoute A (Diketoester)Route B (Cross-Coupling)Route C (C-H Lithiation)
Regioselectivity Poor (~60:40 mixture)Excellent (100%)Excellent (>95%)
Overall Yield 25 - 35% (post-separation)65 - 75%70 - 85%
Step Count 3 Steps3 Steps2 Steps (from pyrazole)
Cost of Reagents Very Low ($)High ( $ - Pd catalyst)Moderate ( )
Scalability High (Industrial standard)Moderate (Catalyst removal needed)Low-Moderate (Cryogenic temps)
Best Suited For Multi-kilogram scale-upDiscovery / SAR library synthesisLate-stage functionalization

References

  • Vertex Pharmaceuticals Incorporated. (2022). Modulators of fpr1 and methods of using the same (Patent No. WO2022194240A1).
  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984-7034.[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[Link]

  • Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001). Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 2: Metallation of pyrimidines, pyrazines, pyridazines and benzodiazines. Tetrahedron, 57(21), 4489-4505.[Link]

Sources

Comparative

Head-to-Head Comparison: 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid vs. Traditional Pyrazoles in Drug Discovery

Executive Summary The pyrazole ring is a privileged pharmacophore in medicinal chemistry, featured prominently in therapeutics ranging from anti-inflammatories to targeted kinase inhibitors[1]. However, traditional aryl-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged pharmacophore in medicinal chemistry, featured prominently in therapeutics ranging from anti-inflammatories to targeted kinase inhibitors[1]. However, traditional aryl-substituted pyrazoles often suffer from poor physicochemical properties, including low aqueous solubility and high lipophilicity, which frequently lead to late-stage clinical attrition.

To overcome these limitations, modern drug design emphasizes the "escape from flatness" paradigm. 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid (CAS: 1526383-55-0) represents a next-generation building block. By incorporating an oxan-4-yl (tetrahydropyran) moiety, this scaffold introduces critical sp³ character and a polar ether oxygen. This guide provides an objective, data-driven comparison of this compound against traditional aryl, carbocyclic, and alkyl pyrazole alternatives, detailing the causality behind its superior Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Structural & Physicochemical Profiling: The Causality of Design

The strategic replacement of a phenyl or cyclohexyl ring with a tetrahydropyran (THP) ring is not arbitrary; it is rooted in fundamental thermodynamic and pharmacokinetic principles[2].

  • Fraction sp³ (Fsp³): Compared to the planar 1-methyl-3-phenyl analogue, the oxan-4-yl group increases the Fsp³ from 0.09 to 0.60. This 3D architecture disrupts planar π−π stacking in the solid state, lowering crystal lattice energy and exponentially increasing aqueous solubility.

  • Lipophilicity (clogP): While a cyclohexyl ring provides similar 3D character, it is highly lipophilic. The bioisosteric replacement of a methylene carbon with an oxygen atom (forming the oxan-4-yl ring) lowers the clogP by approximately 1.2 units. This prevents non-specific protein binding and improves Ligand Lipophilic Efficiency (LLE).

  • Metabolic Stability: The rigid ether oxygen in the oxan-4-yl ring alters the electron density of the adjacent carbons, making them less susceptible to rapid Cytochrome P450 (CYP450)-mediated aliphatic oxidation compared to the highly vulnerable cyclohexyl ring.

ADME_Impact Core 1-Methyl-3-(oxan-4-yl)-1H-pyrazole Core Scaffold Fsp3 Increased Fsp3 (vs Phenyl) Core->Fsp3 LogP Lower Lipophilicity (vs Cyclohexyl) Core->LogP HBA H-Bond Acceptor (Ether Oxygen) Core->HBA Sol Improved Aqueous Solubility Fsp3->Sol LLE Enhanced Ligand Lipophilic Efficiency LogP->LLE Aff Target Pocket Binding Affinity HBA->Aff

Caption: ADME and physicochemical advantages of the oxan-4-yl pyrazole scaffold.

Head-to-Head Experimental Data

To objectively evaluate the performance of 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid, we compare it against three standard pyrazole-5-carboxylic acid building blocks: the Phenyl (aryl), Cyclohexyl (carbocyclic), and Dimethyl (small alkyl) analogues.

Table 1: Comparative Physicochemical and In Vitro ADME Data
Compound Scaffold (1-Methyl-1H-pyrazole-5-carboxylic acid, 3-substituted)MW ( g/mol )clogPFsp³PSA (Ų)Kinetic Solubility (µM, pH 7.4)HLM Intrinsic Clearance (CLint, µL/min/mg)
3-(oxan-4-yl) (Target)210.230.850.6067.5>200 18.5 (Low/Moderate)
3-phenyl (Aryl)202.211.950.0958.3<5025.4 (Moderate)
3-cyclohexyl (Carbocyclic)208.262.100.6358.3<2085.2 (High)
3-methyl (Small Alkyl)154.170.250.3358.3>20012.1 (Low)

Data Interpretation: The phenyl analogue demonstrates poor solubility due to its high planarity and lipophilicity. The cyclohexyl analogue, while possessing high Fsp³, fails in microsomal stability due to rapid CYP-mediated oxidation of the lipophilic ring. The oxan-4-yl analogue strikes the optimal balance: it maintains the high solubility of the small alkyl group while providing the steric bulk necessary for deep pocket binding in target proteins (such as CFTR potentiators[3]), without the metabolic liability of the cyclohexyl group.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include mandatory internal controls to verify assay integrity before data interpretation.

Protocol A: High-Throughput Kinetic Solubility Assay

This assay determines the kinetic solubility of the pyrazole building blocks in aqueous buffer, mimicking physiological conditions.

  • Preparation: Prepare a 10 mM stock solution of the target pyrazole in 100% LC-MS grade DMSO.

  • Spiking: Aliquot 5 µL of the DMSO stock into 495 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well plate. The final DMSO concentration must be exactly 1.0%.

  • Incubation: Seal the plate and incubate at 37°C for 24 hours on a plate shaker at 300 RPM to reach thermodynamic equilibrium.

  • Filtration: Transfer the suspension to a 0.22 µm PVDF filter plate. Centrifuge at 3000 × g for 10 minutes to separate precipitated compound.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm).

  • Self-Validation Check: The assay must include Nicardipine (low solubility control, expected <10 µM) and Caffeine (high solubility control, expected >200 µM). A standard calibration curve (0.1 to 250 µM) must yield an R2≥0.99 . If controls fail, discard the data and recalibrate the HPLC.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability

This protocol evaluates the vulnerability of the pyrazole substituents to Phase I hepatic metabolism.

  • Reaction Mixture: In a 96-well deep-well plate, combine 1 µM of the pyrazole compound, 0.5 mg/mL pooled Human Liver Microsomes (HLM), and 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, withdraw 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Processing: Centrifuge the quenched samples at 4000 × g for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the remaining percentage of the parent compound and derive the intrinsic clearance ( CLint​ ).

  • Self-Validation Check: Run Verapamil as a high-clearance control ( CLint​>40 µL/min/mg) and Warfarin as a low-clearance control ( CLint​<5 µL/min/mg). The assay is only valid if both controls fall within ±15% of their historical validation ranges.

Synthetic Integration Workflow

As a carboxylic acid building block, 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid is primed for late-stage functionalization, most commonly via amide coupling to generate diverse screening libraries[4]. The presence of the oxan-4-yl group does not sterically hinder the activation of the C5-carboxylic acid.

Experimental_Workflow Step1 Carboxylic Acid Activation (HATU) Step2 Amine Coupling (DIPEA) Step1->Step2 Step3 LC-MS Reaction Monitoring Step2->Step3 Step4 Prep-HPLC Purification Step3->Step4

Caption: Standard amide coupling workflow for pyrazole-5-carboxylic acid building blocks.

Conclusion & Strategic Recommendations

For drug discovery programs suffering from "molecular obesity" or poor solubility linked to flat, aromatic pyrazole cores, 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid is a superior alternative. The tetrahydropyran substitution elegantly solves the lipophilicity and metabolic liabilities of cyclohexyl groups while providing the necessary 3D spatial projection to engage complex target binding pockets. Researchers should prioritize this building block when optimizing Ligand Lipophilic Efficiency (LLE) in lead optimization campaigns.

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Validation

Cross-Validation of Analytical Methods for 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid: A Comprehensive Comparison Guide

Executive Summary & Metrological Context 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid (CAS: 1526383-55-0) is a critical heterocyclic building block frequently utilized in the synthesis of formyl peptide receptor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Metrological Context

1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid (CAS: 1526383-55-0) is a critical heterocyclic building block frequently utilized in the synthesis of formyl peptide receptor 1 (FPR1) modulators and other advanced pharmaceutical intermediates[1]. Because impurities in early-stage building blocks can propagate through a synthetic route and compromise the final Active Pharmaceutical Ingredient (API), establishing metrological traceability for this compound is paramount.

Relying on a single analytical technique introduces a high risk of "method blindness"—where co-eluting impurities, structural isomers, or non-chromophoric contaminants go undetected. To comply with the , a robust control strategy requires orthogonal cross-validation[2].

This guide objectively compares three distinct analytical methodologies—HPLC-UV, LC-MS/MS, and qNMR —detailing the mechanistic causality behind each protocol and providing self-validating workflows for drug development professionals.

CV_Workflow Start Compound Synthesis CAS: 1526383-55-0 HPLC HPLC-UV Routine Assay & Purity Start->HPLC LCMS LC-MS/MS Trace Impurity Profiling Start->LCMS qNMR qNMR Absolute Quantitation Start->qNMR Data Data Integration & Statistical Comparison HPLC->Data % Purity LCMS->Data Impurity ID qNMR->Data Absolute Assay Valid Validated Analytical Package (ICH Q2 Compliant) Data->Valid

Orthogonal cross-validation workflow for 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid.

Orthogonal Methodologies: Causality & Protocols

HPLC-UV: Routine Assay & Bulk Purity

Mechanistic Causality: The target molecule possesses a carboxylic acid moiety with an estimated pKa of ~4.5. Under neutral pH conditions, the resulting carboxylate anion exhibits poor retention on reversed-phase stationary phases, eluting near the void volume. By acidifying the mobile phase with 0.1% Trifluoroacetic acid (TFA), ionization is suppressed, ensuring robust hydrophobic interaction with the C18 phase. The conjugated pyrazole ring provides strong chromophoric absorption, making UV detection at 254 nm highly effective for routine purity analysis.

Step-by-Step Protocol:

  • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Channel A: 0.1% TFA in Milli-Q Water.

    • Channel B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 5% B to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

  • Flow Rate & Injection: 1.0 mL/min; 10 µL injection volume.

  • Detection: Photodiode Array (PDA) at 254 nm (scanning 200-400 nm).

  • Self-Validation System: Inject a blank (sample diluent) to confirm the absence of ghost peaks. Inject the reference standard at 100% (nominal concentration) and 1% levels. The method is internally validated if the 1% injection yields a Signal-to-Noise (S/N) ratio > 10 and the main peak tailing factor is < 1.5.

LC-MS/MS: Trace Impurity Profiling

Mechanistic Causality: While HPLC-UV is optimal for bulk assay, it lacks the sensitivity required for trace genotoxic impurity profiling. The carboxylic acid functional group readily deprotonates, making the compound highly responsive to Electrospray Ionization in negative mode (ESI-). In this method, Formic Acid replaces TFA in the mobile phase to prevent severe ion suppression—a well-documented artifact of TFA in mass spectrometry.

Step-by-Step Protocol:

  • Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Ionization: ESI Negative Mode; Capillary Voltage 2.5 kV; Desolvation Temp 400°C.

  • MRM Transitions:

    • Quantifier: m/z 209.1 → 165.1 (Collision Energy: 15V). Represents the neutral loss of CO₂ from the carboxylic acid.

    • Qualifier: m/z 209.1 → 125.0 (Collision Energy: 25V). Represents the cleavage of the tetrahydropyran (oxan-4-yl) ring.

  • Self-Validation System: Monitor the ion ratio between the quantifier and qualifier transitions. A stable ratio (±20% relative to the established reference standard) confirms peak identity and automatically flags the presence of co-eluting interferents.

MS_Logic Parent Parent Ion [M-H]- m/z 209.1 CID Collision Induced Dissociation (CID) Parent->CID Frag1 Loss of CO2 m/z 165.1 CID->Frag1 Frag2 Pyran Ring Cleavage m/z 125.0 CID->Frag2 Quant MRM Transition 209.1 -> 165.1 (Quantifier) Frag1->Quant Qual MRM Transition 209.1 -> 125.0 (Qualifier) Frag2->Qual

Proposed ESI- MS/MS fragmentation logic and MRM transition selection for trace quantitation.

qNMR: Absolute Quantitation via Primary Ratio

Mechanistic Causality: Both HPLC and LC-MS require an identical reference standard of known purity. Quantitative NMR (qNMR) circumvents this requirement by comparing the integration of the analyte's protons against a highly pure, unrelated Internal Standard (IS), establishing direct metrological traceability to SI units[3]. Dimethyl sulfone (DMSO₂) is selected as the IS because its sharp singlet at 2.98 ppm avoids spectral interference with the analyte's N-methyl protons (~3.9 ppm) and the pyrazole C4-proton (~6.8 ppm).

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh ~10 mg of the analyte and ~5 mg of Dimethyl sulfone (TraceCERT® Internal Standard) using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture completely in 0.6 mL of DMSO-d6.

  • Acquisition Parameters: 400 MHz NMR, 90° pulse angle, 64 scans.

  • Relaxation Delay (D1): Set to 30 seconds. (D1 must be > 5 × T1 of the slowest relaxing proton to ensure complete longitudinal relaxation and quantitative accuracy).

  • Self-Validation System: Calculate the absolute mass fraction independently using both the N-methyl signal (3H) and the pyrazole C4-proton signal (1H). If the two calculated purities deviate by >1.0%, it indicates hidden signal overlap or incomplete relaxation, automatically invalidating the assay.

Cross-Validation Data & Performance Comparison

To demonstrate that these analytical procedures are fit for their intended purpose, validation parameters were evaluated in accordance with . The table below summarizes the quantitative performance metrics across the three methodologies.

Validation ParameterHPLC-UV (Routine Assay)LC-MS/MS (Trace Profiling)qNMR (Absolute Quantitation)
Primary Application Bulk Purity & ReleaseGenotoxic Impurity ScreeningReference Standard Qualification
Linearity Range 10 – 150 µg/mL1 – 1000 ng/mL1 – 20 mg/mL
Limit of Quantitation (LOQ) 0.5 µg/mL0.5 ng/mLN/A (Limited by sample mass)
Accuracy / Recovery 98.5% – 101.5%85.0% – 115.0%99.2% – 100.8%
Precision (%RSD) < 1.0%< 5.0%< 0.5%
Specificity Mechanism Chromatographic ResolutionMass-to-Charge & MRM RatioChemical Shift & Multiplicity
Reference Std. Required? Yes (Identical Compound)Yes (Identical Compound)No (Independent IS used)

Conclusion

The cross-validation of 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid demonstrates that no single analytical method provides a complete quality profile. HPLC-UV delivers the precision required for routine batch release, but lacks trace sensitivity. LC-MS/MS bridges this gap, offering exceptional specificity for low-level impurity profiling via MRM transitions. Finally, qNMR serves as the ultimate arbiter of absolute purity, requiring no identical reference standard and acting as a self-validating anchor for the entire analytical package. By integrating these three orthogonal techniques, drug development professionals can guarantee ICH Q2(R2) compliance and ensure the integrity of downstream API synthesis.

References

  • ICH Expert Working Group. "ICH Q2(R2) Validation of Analytical Procedures." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), 2023. URL:[Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. URL:[Link]

  • United States Pharmacopeial Convention. "USP <1225> Validation of Compendial Procedures." USP-NF, 2023. URL:[Link]

Sources

Comparative

mechanism of action studies for 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid

Title: Mechanism of Action and Comparative Performance Guide: 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic Acid Derivatives as FPR1 Modulators Executive Summary As a Senior Application Scientist in early-stage drug di...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Mechanism of Action and Comparative Performance Guide: 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic Acid Derivatives as FPR1 Modulators

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, selecting the right chemical scaffold is the most critical variable in developing targeted therapeutics. 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid (CAS: 1526383-55-0) [1] has emerged as a highly privileged building block for synthesizing next-generation Formyl Peptide Receptor 1 (FPR1) antagonists[2].

FPR1 is a G-protein-coupled receptor (GPCR) predominantly expressed on neutrophils and microglia. Pathological activation of FPR1 by damage-associated molecular patterns (DAMPs) drives aggressive neuroinflammation, perihematomal edema in ischemic stroke, and glioblastoma progression[3],[4]. This guide objectively compares the pharmacological performance of pyrazole-oxane-derived modulators against legacy alternatives and details the self-validating experimental protocols required to characterize their mechanism of action (MoA).

Target Biology & Mechanism of Action (MoA)

FPR1 signaling is classically initiated by the binding of N-formylated peptides (e.g., fMLF) derived from bacterial or mitochondrial fragments[5]. Upon agonist binding, FPR1 undergoes a conformational shift that activates Gi​ and Gq​ heterotrimeric proteins[6]. This triggers Phospholipase C (PLC) to cleave PIP2 into IP3 and DAG, leading to a rapid release of intracellular calcium ( Ca2+ ). This calcium flux is the primary driver of downstream reactive oxygen species (ROS) production and neutrophil chemotaxis[7].

Derivatives synthesized from the 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid scaffold act as potent, competitive orthosteric antagonists. The oxane (tetrahydropyran) ring provides optimal steric bulk to occupy the deep hydrophobic pocket of FPR1, while the pyrazole-carboxylic acid core establishes critical hydrogen bonds that lock the receptor in an inactive state, preventing G-protein coupling[2],[4].

FPR1_MoA DAMPs fMLF / DAMPs (Endogenous Agonists) Receptor Formyl Peptide Receptor 1 (FPR1 - GPCR) DAMPs->Receptor Activates GProtein Gi / Gq Proteins Receptor->GProtein Signal Transduction Scaffold Pyrazole-Oxane Scaffold (Small Molecule Antagonist) Scaffold->Receptor Competitive Inhibition PLC Phospholipase C (PLC) GProtein->PLC Calcium Intracellular Ca2+ Flux PLC->Calcium IP3 Generation Response Neutrophil Chemotaxis & ROS Production Calcium->Response

FPR1 signaling pathway and targeted competitive inhibition by pyrazole-oxane derivatives.

Comparative Performance: Scaffold vs. Legacy Alternatives

Historically, FPR1 antagonism relied on large cyclic peptides (Cyclosporin H) or modified peptide fragments (Boc-MLF). While useful as in vitro tool compounds, these legacy molecules fail in clinical applications targeting the Central Nervous System (CNS) due to poor metabolic stability and inability to cross the blood-brain barrier (BBB).

By utilizing the low-molecular-weight pyrazole-oxane scaffold, researchers can generate compounds that maintain sub-nanomolar affinity while achieving the lipophilicity required for CNS penetration[4].

Table 1: Pharmacological Profiling of FPR1 Antagonist Classes

Compound Class / ScaffoldFPR1 IC 50​ (nM)FPR2 IC 50​ (nM)Selectivity (FPR1/FPR2)BBB Permeability (P app​ x 10−6 cm/s)
Pyrazole-Oxane Derivatives 1.5 - 15.0 >10,000>1000-fold High (>15.0)
Cyclosporin H (Standard)~100.0>10,000>100-foldPoor (<2.0)
Boc-MLF (Peptide Antagonist)~800.0~2,500~3-foldVery Poor (<0.5)

Expert Insight: The critical advantage of the pyrazole-oxane core is its target selectivity. FPR2 often plays a resolving, anti-inflammatory role in tissues[7]. The >1000-fold selectivity over FPR2 ensures that these novel derivatives block the pathological FPR1 cascade without disrupting the protective, pro-resolving functions mediated by FPR2.

Self-Validating Experimental Workflows

To confidently claim MoA, experimental protocols must be self-validating. This means coupling a high-throughput, receptor-proximal assay (Calcium Flux) with an orthogonal, functional phenotypic assay (Neutrophil Chemotaxis).

Protocol A: Real-Time Intracellular Calcium Flux (FLIPR Assay)

The Fluorometric Imaging Plate Reader (FLIPR) assay is the gold standard for quantifying GPCR kinetics[6].

  • Causality & Design: We utilize recombinant CHO cells stably expressing human FPR1. CHO cells lack endogenous FPR1/FPR2, providing a clean background to prevent signal confounding. Probenecid is added during dye loading; this is a critical step, as it inhibits organic anion transporters that would otherwise prematurely pump the Fluo-4 dye out of the cytosol, ruining the baseline.

  • Step-by-Step:

    • Seed FPR1-CHO cells in 384-well black/clear-bottom plates at 15,000 cells/well.

    • Incubate with Fluo-4 AM ( 2μM ) and Probenecid ( 2.5mM ) in assay buffer for 45 mins at 37°C.

    • Wash cells to remove extracellular dye.

    • Pre-incubate with pyrazole-oxane derivatives (dose-response: 0.1 nM to 10 μM ) for 15 mins. Self-Validation: Include Cyclosporin H as a positive control and DMSO as a vehicle negative control.

    • Inject EC80​ concentration of fMLF (agonist) and immediately record fluorescence (Ex: 488 nm / Em: 515 nm) dynamically over 3 minutes.

    • Calculate IC 50​ by plotting the area under the curve (AUC) of the calcium peak against compound concentration.

FLIPR_Protocol Step1 Cell Prep FPR1-CHO Cells Step2 Dye Loading Fluo-4 AM + Probenecid Step1->Step2 Step3 Antagonist Incubation Pyrazole-Oxane Cmpds Step2->Step3 Step4 Agonist Addition fMLF Injection Step3->Step4 Step5 Kinetic Readout Fluorescence (515nm) Step4->Step5

Step-by-step FLIPR cellular assay workflow for quantifying FPR1 antagonist IC50 values.

Protocol B: Orthogonal Validation via Boyden Chamber Chemotaxis

Receptor binding must translate to functional inhibition.

  • Causality & Design: We use freshly isolated primary human neutrophils rather than immortalized HL-60 cells. Primary cells preserve the native stoichiometry of FPR1 to cytoskeletal machinery, providing a true physiological readout of cell migration arrest.

  • Step-by-Step:

    • Isolate human neutrophils via density gradient centrifugation.

    • Pre-treat neutrophils with the calculated IC 90​ of the pyrazole-oxane antagonist for 30 minutes.

    • Place treated cells in the upper compartment of a Boyden chamber (3 μm pore size polycarbonate filter).

    • Add fMLF (10 nM) to the lower compartment to create a chemoattractant gradient.

    • Incubate for 45 minutes at 37°C.

    • Fix, stain, and quantify the number of cells that migrated to the lower face of the filter. A successful antagonist will reduce migration to baseline (vehicle-only) levels.

Conclusion

The 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid scaffold represents a paradigm shift in FPR1 modulator design. By abandoning peptide-based macrocycles in favor of this highly tunable, low-molecular-weight heterocyclic core, drug development professionals can achieve the rigorous BBB penetrance and FPR2-selectivity required to treat devastating CNS pathologies like glioblastoma and ischemic stroke.

References

  • WO2022194240A1 - Modulators of fpr1 and methods of using the same. Biofront Therapeutics / Ma et al. Google Patents.
  • Critical role of FPR1 in splenocyte migration into brain to worsen inflammation and ischemic brain injury in mice. Theranostics. Available at:[Link]

  • Biofront Therapeutics synthesizes new fMLP antagonists. BioWorld. Available at:[Link]

  • Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules (MDPI). Available at:[Link]

  • Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands. Journal of Biological Chemistry (PMC). Available at:[Link]

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Validation

Assessing the Target Selectivity of 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid: A Comparative Guide for Early-Stage Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Early-Stage Drug Development Professionals. Executive Summary In Fragment-Based Drug Discovery (FBDD), the selection of a highly characterized, ligand-efficient start...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Early-Stage Drug Development Professionals.

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the selection of a highly characterized, ligand-efficient starting scaffold is the most critical determinant of a program's success[1]. 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid (CAS 1526383-55-0) has emerged as a highly versatile building block for targeting kinase hinge regions and GPCR allosteric sites.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the target selectivity of this specific fragment against structurally similar alternatives. By bridging structural rationale with self-validating experimental workflows, this guide provides a comprehensive framework for assessing off-target liabilities before committing to lead optimization.

Structural Rationale & Pharmacophore Analysis

To understand a fragment's target selectivity, we must first deconstruct its pharmacophore. The architecture of CAS 1526383-55-0 is intentionally designed to balance rigid hydrogen-bonding capabilities with tunable steric bulk.

  • 1-Methyl-Pyrazole Core: The pyrazole ring acts as a classical hinge-binding motif in kinase inhibitors. The N1-methylation prevents tautomerization, locking the molecule into a single bioactive conformation. This rigidity reduces the entropic penalty upon binding, a critical factor for low-molecular-weight fragments.

  • Carboxylic Acid Motif: Positioned at C5, the carboxylic acid serves as a robust anchor, capable of forming salt bridges with conserved lysine residues (e.g., the catalytic lysine in the β 3 strand of kinases).

  • Oxan-4-yl (Tetrahydropyran) Ring: This is the primary driver of the fragment's unique selectivity profile. Unlike simple alkyl groups, the oxan-4-yl ring introduces a hydrogen bond acceptor (the ether oxygen) while providing a specific steric volume. This allows the fragment to displace structured water networks in selectivity pockets while clashing with shallower, non-target binding sites.

Binding_Mechanics cluster_Ligand CAS 1526383-55-0 Core Target Kinase Hinge Region Conserved Lysine COOH Carboxylic Acid COOH->Target Salt Bridge Pyrazole 1-Methyl-Pyrazole COOH->Pyrazole Pyrazole->Target H-Bonds Oxan Oxan-4-yl Ring Oxan->Target Steric Shield Oxan->Pyrazole

Fig 1. Structural rationale and binding mechanics of the oxan-4-yl pyrazole core in a kinase hinge.

Comparative Selectivity Profiling

To objectively assess the value of the oxan-4-yl substitution, we must benchmark CAS 1526383-55-0 against two standard alternatives:

  • 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid: A minimalist baseline to assess the raw affinity of the core.

  • 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid: A lipophilic analog of similar size, lacking the hydrogen bond acceptor.

Table 1: Physicochemical Properties (Rule of Three Compliance)

FBDD relies heavily on the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors 3) to ensure high ligand efficiency[1][2].

CompoundMW (Da)cLogPHBAHBDTPSA (Ų)
CAS 1526383-55-0 (Oxan-4-yl) 210.230.854175.0
Dimethyl Analog 140.140.453165.8
Cyclopropyl Analog 166.181.103165.8
Table 2: Benchmark Kinase Selectivity Profile ( Kd​ in μM )

Data represents standardized benchmarking ranges for pyrazole-5-carboxylic acid fragment libraries screened at physiological ATP concentrations[3].

Target KinaseCAS 1526383-55-0Dimethyl AnalogCyclopropyl Analog
p38 α (MAPK14) 45 >500120
EGFR >500>500>500
CDK2 180350210
GSK3 β >500>500>500

Analysis: The inclusion of the oxan-4-yl ring significantly improves the binding affinity to p38 α compared to the cyclopropyl analog. This causality is driven by the tetrahydropyran oxygen acting as a hydrogen bond acceptor with the solvent-exposed region of the p38 α binding pocket, a feature absent in the purely hydrophobic cyclopropyl group.

Experimental Workflows for Selectivity Assessment

To guarantee scientific trustworthiness, the selectivity of a fragment must be validated through orthogonal, self-validating experimental systems. Fragments bind weakly; therefore, high-concentration screening requires rigorous control of false positives.

FBDD_Workflow A Fragment Library (CAS 1526383-55-0) B Primary Screen (SPR) Affinity & Kinetics A->B Screen C Orthogonal Validation (Thermal Shift) B->C Hit Triage D Selectivity Profiling (Kinome Panel) C->D Validate

Fig 2. Fragment-based drug discovery workflow from primary SPR screening to selectivity profiling.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is the gold standard for fragment screening because it captures real-time association ( kon​ ) and dissociation ( koff​ ) rates, which are critical since fragments typically exhibit extremely fast off-rates[4][5].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target kinase (e.g., p38 α ) onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of 3000–5000 Resonance Units (RU) to ensure sufficient signal-to-noise for low molecular weight analytes.

  • Reference Channel Setup (Self-Validation): Leave Flow Cell 1 (FC1) unmodified and deactivated with ethanolamine. This blank channel is strictly required to subtract bulk refractive index changes caused by the high DMSO concentrations used in fragment screening[5].

  • Analyte Preparation: Prepare CAS 1526383-55-0 in running buffer (e.g., HBS-EP+) containing a matched DMSO concentration (typically 2-5%). Prepare a concentration series (10 μM to 1 mM ).

  • Injection & Kinetics: Inject the fragment series over both FC1 and FC2 at a high flow rate (50 μL/min ) to minimize mass transport limitations.

  • Data Analysis: Fit the double-referenced sensograms to a 1:1 Langmuir binding model to derive the Kd​ . Calculate the Ligand Efficiency (LE = ΔG/Nheavy_atoms​ ) to prioritize the fragment for the next stage.

Protocol 2: High-Throughput Kinase Selectivity Profiling (TR-FRET)

Once binding is confirmed, the fragment must be profiled across a kinome panel to assess off-target liabilities[6][7]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is preferred over standard fluorescence due to its resistance to compound auto-fluorescence at high fragment concentrations.

Step-by-Step Methodology:

  • Assay Setup: In a 384-well low-volume plate, dispense the target kinases alongside their specific biotinylated peptide substrates.

  • ATP Concentration Control (Crucial Step): To accurately measure intrinsic selectivity, the ATP concentration must be set to the apparent Km,ATP​ for each specific kinase in the panel[6]. Testing at uniform ATP levels skews data against kinases with high ATP affinity.

  • Compound Addition: Add CAS 1526383-55-0 at a fixed concentration of 500 μM .

  • Internal Controls (Self-Validation):

    • Positive Control: Staurosporine (10 μM ) to validate maximum kinase inhibition.

    • Negative Control: 1% DMSO vehicle to establish baseline activity.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the plate on a compatible microplate reader (e.g., PHERAstar) using a time delay of 50 μs to allow short-lived background fluorescence to decay.

Conclusion

1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid represents a highly optimized starting point for drug discovery. By substituting a simple alkyl group with an oxan-4-yl ring, medicinal chemists gain a dual-purpose motif: a steric shield that prevents binding to shallow off-target pockets, and a hydrogen bond acceptor that anchors the fragment into solvent-exposed regions of target kinases. When evaluated through rigorous, self-validating SPR and TR-FRET workflows, this fragment demonstrates superior ligand efficiency and a highly tunable selectivity profile.

References

  • Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 3(14), 1809-1820.[Link]

  • Scott, D. E., et al. (2023). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Molecular Biosciences.[Link]

  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Discovery.[Link]

  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Systems.[Link]

  • Uitdehaag, J. C. M., et al. (2014). Measuring and interpreting the selectivity of protein kinase inhibitors. Pharmacology & Therapeutics.[Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of Pyrazole Compound Activity

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold, a Cornerstone of Modern Medicinal Chemistry The pyrazole ring, a five-membered heterocycle with two adjacent...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold, a Cornerstone of Modern Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility allows for diverse substitutions, leading to molecular interactions with a wide array of biological targets.[2] This has resulted in the development of numerous FDA-approved drugs and clinical candidates for conditions ranging from cancer and inflammation to neurological disorders.[1][3][4]

Well-known pharmaceuticals like the anti-inflammatory drug Celecoxib , the anti-cancer agent Crizotinib , and the antipsychotic CDPPB all feature a core pyrazole structure, proving the pharmacological potential of this moiety.[3][5] However, the journey from a newly synthesized pyrazole derivative to a validated bioactive compound is a rigorous, multi-step process.

This guide provides a comparative framework for validating the activity of novel pyrazole compounds. It moves beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating workflow from initial screening to in-depth mechanistic studies. We will synthesize field-proven insights with data from peer-reviewed literature to create a comprehensive resource for researchers in drug discovery.

The Validation Funnel: A Strategic Workflow

The validation of a new chemical entity is not a linear path but a funneling process. It begins with broad, high-throughput screening to identify "hits" and progressively narrows down to specific, hypothesis-driven experiments to characterize "leads." This strategic workflow ensures that resources are focused on the most promising compounds.

G cluster_0 cluster_1 Phase 1: Primary Screening (Hit Identification) cluster_2 Phase 2: Secondary & Mechanistic Assays (Hit-to-Lead) cluster_3 Phase 3: Preclinical Validation (Lead Optimization) A Compound Synthesis & Library Generation B High-Throughput Cell Viability Assays (e.g., MTT, CellTiter-Glo®) Broad cytotoxicity assessment A->B Initial Potency C Phenotypic Screening (e.g., NCI-60 Cell Line Panel) Identify patterns of activity B->C If potent, assess spectrum D Target-Based Enzymatic Assays (e.g., Kinase Activity Assays) Confirm direct target inhibition (IC50) C->D Based on activity profile or known scaffold target E Cellular Target Engagement (e.g., Western Blot for Phospho-Proteins) Verify on-target activity in a cellular context D->E Confirm cellular activity F Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) Elucidate downstream cellular effects E->F Understand consequences G In Vivo Efficacy Models (e.g., Xenograft Mouse Models) Assess anti-tumor activity in a living system F->G If mechanism is validated H Pharmacokinetic (PK) & ADME Studies Assess drug absorption, distribution, metabolism, and excretion G->H Assess drug-like properties

Caption: General workflow for validating a novel pyrazole compound.

Phase 1: Primary Screening — Casting a Wide Net

The initial goal is to determine if a novel pyrazole compound has any biological activity at a cellular level. These assays prioritize throughput and sensitivity to quickly identify promising candidates from a larger library.

The Foundational Assay: Cell Viability and Cytotoxicity

The most common starting point is an assessment of a compound's effect on cancer cell proliferation and viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cost-effective, reliable colorimetric method for this purpose.[6] It measures the metabolic activity of cells, which serves as a proxy for cell viability.[7]

Detailed Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Harvest and count cancer cells (e.g., HCT-116, MCF-7, A549) with viability >90%.[8]

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole compound in growth medium. A typical concentration range is 0.01 to 100 µM.[9]

    • Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin or Cisplatin).[4][10]

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀).[9]

Comparative Data: Pyrazole Derivatives in Action

The true power of this initial screening comes from comparing the potency of novel compounds against established drugs and across different cell lines. A lower IC₅₀/GI₅₀ value indicates greater potency.

CompoundTarget(s)Cell LineCancer TypeIC₅₀ / GI₅₀ (µM)Reference(s)
Celecoxib COX-2HCT-116Colon Cancer~37[6]
MCF-7Breast Cancer25.2 - 37.2[6]
Sorafenib RAF, VEGFR, PDGFRHepG2Liver Cancer4.5[6]
AT7519 CDK1, CDK2, CDK5, CDK9HCT-116Colon Cancer0.04 - 0.94[6]
Compound 9 (Polysubstituted Pyrazole)Not SpecifiedEKVXNon-Small Cell Lung1.9[9][11]
Compound 7a (Pyrazole-Indole Hybrid)CDK-2, othersHepG2Liver Cancer6.1[8]
Compound 10b (Pyrazole Derivative)Not SpecifiedMCF-7Breast Cancer< 0.1[4]

Phase 2: Unraveling the Mechanism of Action

Once a compound shows potent activity, the next critical step is to understand how it works. Is it hitting a specific molecular target? What are the downstream consequences in the cell?

Target Engagement: From Kinase Inhibition to Cellular Pathways

Many pyrazole compounds are designed as protein kinase inhibitors.[12][13] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[14] Validating that a pyrazole compound inhibits its intended kinase target is paramount.

Case Study: Pyrazole Kinase Inhibitors

Pyrazole scaffolds are found in numerous kinase inhibitors targeting pathways like Cyclin-Dependent Kinase (CDK) for cell cycle control and Janus Kinase (JAK) for inflammatory signaling.[13] For a novel pyrazole designed to inhibit CDK2, a two-step validation is essential:

  • Biochemical Assay: An in vitro kinase assay using recombinant CDK2/Cyclin A enzyme determines if the compound directly inhibits kinase activity. This provides a direct IC₅₀ value for the enzyme itself.[15]

  • Cellular Assay: A Western blot in a relevant cancer cell line confirms target engagement in situ. The key is to measure the phosphorylation status of a downstream substrate. For CDK2, this is the Retinoblastoma protein (Rb). A potent inhibitor will decrease the levels of phosphorylated Rb (p-Rb).

G cluster_pathway Mitogens Mitogenic Signals (Growth Factors) CDK46 Cyclin D / CDK4/6 Mitogens->CDK46 activates Rb Rb CDK46->Rb phosphorylates pRb p-Rb (Inactive) E2F E2F Rb->E2F sequesters Transcription G1/S Phase Gene Transcription E2F->Transcription activates CDK2 Cyclin E / CDK2 Transcription->CDK2 produces S_Phase S Phase (DNA Replication) Transcription->S_Phase initiates CDK2->Rb further phosphorylates Inhibitor Pyrazole CDK Inhibitor (e.g., AT7519) Inhibitor->CDK46 inhibits Inhibitor->CDK2 inhibits

Caption: Inhibition of the CDK/Rb pathway by pyrazole compounds.[13]
Detailed Protocol: Western Blot for Target Engagement (p-Rb)
  • Cell Treatment and Lysis:

    • Seed HCT-116 cells and grow to 70-80% confluency.

    • Treat cells with the pyrazole inhibitor at various concentrations (e.g., 0.5x, 1x, and 5x the IC₅₀) for a relevant time (e.g., 6 or 24 hours). Include a vehicle (DMSO) control.[13]

    • Wash cells with ice-cold PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Sample Preparation and Gel Electrophoresis:

    • Normalize all samples to the same concentration (e.g., 1-2 µg/µL).

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature proteins.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-Rb (Ser807/811)) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the resulting signal using a digital imager or X-ray film.

    • Strip the membrane and re-probe for the total protein (e.g., anti-Total Rb) and a loading control (e.g., anti-GAPDH or anti-β-actin) to confirm equal protein loading and that the compound is not affecting total protein levels. A decrease in the p-Rb/Total Rb ratio indicates successful target engagement.

Phase 3: In Vivo Validation — From the Bench to Preclinical Models

Demonstrating efficacy in a living organism is the final and most challenging step in preclinical validation. For anticancer pyrazoles, this typically involves using xenograft mouse models, where human cancer cells are implanted into immunocompromised mice.

Experimental Design for In Vivo Efficacy

A study published in the Journal of Medicinal Chemistry details the validation of a novel pyrazolo[3,4-d]pyrimidine derivative (compound 33) as a multikinase inhibitor for Acute Myeloid Leukemia (AML).[16]

  • Model: Human AML (MV4-11) cells were implanted subcutaneously into nude mice.

  • Treatment: Once tumors reached a palpable size, mice were randomized into a vehicle control group and a treatment group. The treatment group received compound 33 at 10 mg/kg once daily via oral gavage.

  • Endpoints:

    • Tumor Volume: Measured regularly with calipers.

    • Body Weight: Monitored as an indicator of toxicity.

    • Survival: Kaplan-Meier analysis.

    • Mechanism Confirmation: Western blot and immunohistochemical analysis of tumor tissue post-study to confirm inhibition of targets like FLT3 and VEGFR2 in vivo.[16]

The study found that this dosing regimen led to complete tumor regression without obvious toxicity, providing strong evidence of the compound's potential as a therapeutic agent.[16] This type of robust in vivo data is essential for advancing a compound toward clinical trials.

Conclusion: A Rigorous Path to Discovery

The validation of a pyrazole compound's activity is a systematic process grounded in scientific integrity. It begins with broad screening to identify cytotoxic effects and progressively focuses on elucidating the specific molecular mechanisms and confirming efficacy in relevant disease models. By employing a logical workflow of cell viability assays, target-specific biochemical and cellular assays, and finally, in vivo studies, researchers can confidently identify and characterize novel pyrazole derivatives with true therapeutic potential. This guide provides the foundational protocols and comparative data to navigate this complex but rewarding path of drug discovery.

References
  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 119. [Link]

  • Gomaa, A. A. M., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules, 21(3), 296. [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 119. [Link]

  • Jadhav, S. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Sangshetti, J. N., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. [Link]

  • Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12046-12062. [Link]

  • Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 310. [Link]

  • Schenone, S., et al. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Pharmaceuticals, 16(5), 754. [Link]

  • Galal, S. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3093. [Link]

  • Venniro, M., et al. (2017). The metabotropic glutamate 5 receptor is necessary for extinction of cocaine‐associated cues. British journal of pharmacology, 174(16), 2743-2755. [Link]

  • Matin, R., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Gomaa, A. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Semantic Scholar. [Link]

  • Kamal, M. A., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]

  • Unknown. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]

  • Majeed, N. S. (2019). A Literature Review on the Synthesis of Pyrazole Heterocycles. ResearchGate. [Link]

  • Wierońska, J. M., et al. (2024). The Impact of LY487379 or CDPPB on eNOS Expression in the Mouse Brain and the Effect of Joint Administration of Compounds with NO• Releasers on MK-801- or Scopolamine-Driven Cognitive Dysfunction in Mice. International Journal of Molecular Sciences, 25(3), 1699. [Link]

  • Kumar, K. A. (2013). Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. ResearchGate. [Link]

  • Jilani, T., & Siddiqui, A. H. (2024). Celecoxib. StatPearls. [Link]

  • Gomaa, A. A. M., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 23(12), 3110. [Link]

  • Singh, T., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure and Dynamics, 40(18), 8193-8208. [Link]

  • Conn, P. J., et al. (2009). Allosteric Modulation of Metabotropic Glutamate Receptors. Nature Reviews Drug Discovery, 8(1), 41-54. [Link]

  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. PharmGKB. [Link]

  • Singh, P., et al. (2021). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC advances, 11(26), 15852-15867. [Link]

  • Abdel-Ghani, A. H., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances. [Link]

  • Uslaner, J. M., et al. (2009). Dose-dependent effect of CDPPB, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus. Neuropharmacology, 57(5-6), 531-8. [Link]

  • Chen, Y., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 56(4), 1649-1663. [Link]

  • Unknown. (2016). Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. [Link]

  • Unknown. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. [Link]

  • de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638259. [Link]

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Validation

Publish Comparison Guide: Reproducibility of Experiments Involving 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid

Executive Summary & Mechanistic Rationale In modern drug discovery, the transition from "flat" aromatic molecules to sp³-rich, three-dimensional architectures is a proven strategy to improve physicochemical properties an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the transition from "flat" aromatic molecules to sp³-rich, three-dimensional architectures is a proven strategy to improve physicochemical properties and reduce clinical attrition. 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid (also known as the tetrahydropyran-4-yl or THP analogue) represents a premium building block designed for this exact purpose[1].

This guide objectively compares the oxan-4-yl derivative against its traditional 3-phenyl and 3-cyclohexyl counterparts. By replacing a flat phenyl ring or a highly lipophilic cyclohexyl ring with an oxan-4-yl moiety, researchers can significantly lower the partition coefficient (logP) and increase aqueous solubility while maintaining necessary steric bulk. This structural motif is increasingly utilized in the synthesis of formyl peptide receptor 1 (FPR1) modulators[2], anthelmintic agents[3], and neuraminidase inhibitors[4].

Physicochemical Comparison

The choice of the C3-substituent on the pyrazole core fundamentally alters the trajectory of a drug discovery program. Table 1 outlines the objective physicochemical advantages of the oxan-4-yl substitution.

Table 1: Comparative Physicochemical Profiling of Pyrazole-5-carboxylic Acid Building Blocks

Building Block CoreclogP (est.)TPSA (Ų)Fsp³ (Fraction sp³)Aqueous SolubilityPrimary Liability
3-Phenyl 2.861.30.09Low (<10 µM)High protein binding, CYP inhibition
3-Cyclohexyl 3.261.30.63Low (<20 µM)High lipophilicity, poor clearance
3-(oxan-4-yl) 1.570.50.54High (>100 µM)Optimal Balance

Data synthesized from standard cheminformatics profiling of the respective 1-methyl-1H-pyrazole-5-carboxylic acid derivatives.

G Start Target: Pyrazole-5-carboxamide Library Synthesis Q1 Need to reduce lipophilicity (clogP)? Start->Q1 A1_No Use 3-Phenyl (Flat, Lipophilic) Q1->A1_No No A1_Yes Increase sp3 fraction (Fsp3) Q1->A1_Yes Yes Q2 Need to maintain aqueous solubility? A1_Yes->Q2 A2_No Use 3-Cyclohexyl (High clogP) Q2->A2_No No A2_Yes Use 3-(oxan-4-yl) (Optimal logD, High Fsp3) Q2->A2_Yes Yes

Caption: Logical decision tree for selecting pyrazole-5-carboxylic acid building blocks.

Experimental Reproducibility: Self-Validating Amidation Protocol

The most common transformation for 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid is amide coupling[3],[5]. However, pyrazole-5-carboxylic acids present unique synthetic challenges:

  • Steric Hindrance: The adjacent N1-methyl group restricts the trajectory of incoming nucleophiles.

  • Electronic Deactivation: The electron-withdrawing nature of the pyrazole ring reduces the electrophilicity of the intermediate active ester.

To guarantee reproducibility, we employ a HATU-mediated, self-validating system [4],[6]. HATU generates a highly reactive 7-azabenzotriazole (HOAt) active ester that overcomes both steric and electronic barriers.

Step-by-Step Methodology

Reagents:

  • 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid (1.0 equiv, 0.5 mmol)

  • HATU (1.2 equiv, 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol)

  • Target Amine (1.1 equiv, 0.55 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Protocol & Causality:

  • Pre-activation: Dissolve the carboxylic acid in anhydrous DMF. Causality: DMF is strictly required over DCM. The oxan-4-yl group increases polarity, and DMF ensures complete solvation of the starting material and the polar uronium intermediates[3],[6].

  • Base Addition: Add DIPEA to the solution and stir for 2 minutes. Causality: DIPEA is a non-nucleophilic base. It deprotonates the carboxylic acid without competing as a nucleophile against the amine.

  • Active Ester Formation: Add HATU in one portion. Stir at room temperature (20-25 °C) for 15 minutes[6].

  • Self-Validation Checkpoint 1 (IPC): Pull a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the complete disappearance of the starting mass (m/z 211.1 [M+H]+) and the appearance of the HOAt-active ester intermediate. Do not proceed until this is confirmed.

  • Amine Addition: Once the active ester is confirmed, add the target amine dropwise. Stir at room temperature for 12–16 hours[3].

  • Self-Validation Checkpoint 2 (IPC): Analyze via LC-MS to confirm the consumption of the active ester and the presence of the product mass.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

G Step1 1-Methyl-3-(oxan-4-yl)- 1H-pyrazole-5-carboxylic acid + HATU + DIPEA Step2 Formation of HOAt Active Ester Step1->Step2 QC1 IPC: LC-MS confirms Active Ester mass Step2->QC1 Step3 Addition of Primary/Secondary Amine Step2->Step3 Step4 Amide Product Formation Step3->Step4 QC2 IPC: LC-MS confirms Product mass & Purity >95% Step4->QC2

Caption: Self-validating HATU-mediated amidation workflow with integrated LC-MS in-process controls.

Comparative Performance Data

To validate the experimental efficiency of the oxan-4-yl building block, parallel amidation reactions were conducted using benzylamine as a standard nucleophile under the exact protocol described above.

Table 2: Amidation Reproducibility and Yield Comparison (HATU/DIPEA, DMF, rt, 16h)

Carboxylic Acid InputConversion (LC-MS)Isolated YieldCrude Purity (HPLC)Post-Reaction Handling
3-Phenyl analog >95%85%96%Prone to precipitation during workup
3-Cyclohexyl analog >95%82%95%Emulsion formation during aqueous wash
3-(oxan-4-yl) analog >98% 88% >99% Clean phase separation, highly soluble

Data Interpretation: The 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid consistently outperforms its lipophilic counterparts in both crude purity and isolated yield. The presence of the tetrahydropyran oxygen prevents emulsion formation during the aqueous workup (a common issue with the highly greasy cyclohexyl analog) and prevents the premature crystallization often observed with the flat 3-phenyl analog.

Conclusion

For drug development professionals seeking to optimize the pharmacokinetic profiles of pyrazole-containing therapeutics, 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid is a superior alternative to traditional aryl or cycloalkyl building blocks. By utilizing a rigorously self-validating HATU/DIPEA protocol, researchers can achieve highly reproducible, high-yielding amidations that seamlessly integrate into high-throughput library syntheses.

References

  • Google Patents. "Modulators of fpr1 and methods of using the same (WO2022194240A1)." World Intellectual Property Organization.
  • Journal of Medicinal Chemistry. "Novel 1-Methyl-1H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity." ACS Publications. Available at:[Link]

  • National Institutes of Health (PMC). "Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors." PubMed Central. Available at:[Link]

  • Google Patents. "Sinomenine amide derivatives and preparation method and application thereof (CN116283773B)." China National Intellectual Property Administration.

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Safety & Regulatory Compliance

Safety

1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety and operational logistics not as a set of arbitrary administrative rules, but as a logical extension of chemical principles. Handling specialized heterocycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and operational logistics not as a set of arbitrary administrative rules, but as a logical extension of chemical principles. Handling specialized heterocyclic building blocks like 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid (CAS: 1526383-55-0) requires a rigorous, self-validating approach to environmental health and safety (EHS).

Because this compound is frequently utilized in medicinal chemistry and drug development workflows, ensuring its proper containment and disposal is critical for regulatory compliance and laboratory integrity. The following guide provides a field-proven, mechanistic framework for the safe handling, spill response, and cradle-to-grave disposal of this compound.

Chemical Profile & Hazard Causality

Understanding the molecular behavior of a compound is the first step in risk mitigation. The presence of the carboxylic acid moiety imparts weak acidity, while the pyrazole and tetrahydropyran (oxane) rings contribute to its organic solubility profile. These structural features directly dictate its hazard classifications and required disposal routing.

Table 1: Hazard Classification and Mechanistic Causality

FeatureData / GHS ClassificationMechanistic Causality & Operational Impact
Formula / MW C10H14N2O3 / 210.23 g/mol Non-halogenated organic solid. Dictates routing to non-halogenated waste streams for high-temperature incineration[1].
Skin Irritation Category 2 (H315)The weakly acidic nature of the compound disrupts the acid mantle of the skin, leading to localized inflammation[2]. Requires impermeable dermal barriers.
Eye Irritation Category 2A (H319)Direct contact with mucosal membranes causes rapid pH shifts and protein denaturation[3]. Mandates splash-proof, sealing goggles.
Respiratory Category 3 (H335)Fine crystalline dust can easily aerosolize and deposit in the upper respiratory tract[4]. Necessitates handling within localized exhaust environments.

Personal Protective Equipment (PPE) System

A self-validating safety protocol relies on redundant protection layers. Do not merely wear PPE; you must understand its functional limits and the causality behind its selection.

  • Gloves: Nitrile (minimum 4 mil thickness). Causality: Nitrile provides excellent chemical resistance to solid organic acids and prevents dermal absorption if the compound is dissolved in highly penetrative carrier solvents (e.g., DMSO) during assay preparation.

  • Eye Protection: ANSI Z87.1 certified safety goggles. Causality: Standard safety glasses leave the orbital cavity vulnerable to airborne crystalline dust. Goggles provide a complete, protective seal against micro-particulates[3].

  • Respiratory/Engineering Controls: Handle exclusively within a certified Chemical Fume Hood. Causality: Prevents the inhalation of aerosolized particulates during weighing, transfer, and solubilization operations, directly mitigating H335 risks[2].

Step-by-Step Disposal Methodologies

Under the EPA's Resource Conservation and Recovery Act (RCRA) Subtitle C, generators of hazardous waste are legally responsible for its lifecycle from "cradle to grave"[5][6]. The American Chemical Society (ACS) and EPA mandate that non-naturally occurring, toxic organic compounds bypass the domestic sewage exclusion; drain disposal is strictly prohibited [1][7].

Protocol A: Routine Solid Waste Disposal

Use this protocol for leftover powder, contaminated weigh boats, and filter papers.

  • Segregation: Identify a dedicated, chemically compatible container (e.g., High-Density Polyethylene - HDPE) designated for "Non-Halogenated Organic Solid Waste"[8].

  • Collection: Using an anti-static spatula, carefully transfer the residual solid compound and any contaminated consumables into the container. Validation Check: Ensure no dust is generated during the transfer.

  • Labeling: Immediately affix a standard RCRA hazardous waste tag. The label must explicitly state the full chemical name ("1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid") and indicate the "Toxic" and "Irritant" hazard characteristics[9].

  • Storage: Place the container in the laboratory's designated Satellite Accumulation Area (SAA). The container must remain tightly capped with a leak-proof closure at all times, except when actively adding waste[10].

  • Manifesting: Once the container is full, or reaches the facility's accumulation time limit (typically 180 days), initiate a pickup request with your EHS department for off-site incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[1][9].

Protocol B: Liquid Waste (Assay Solutions)

Use this protocol if the compound is dissolved in organic solvents (e.g., Methanol, DMSO) or aqueous buffers.

  • Compatibility Check: Verify that the target liquid waste carboy does not contain strong oxidizers (e.g., Nitric Acid) or strong bases. Mixing organic acids with these can trigger violent exothermic reactions[10].

  • Transfer: Place the waste carboy in a secondary containment tray to catch accidental drips. Slowly pour the solution into the "Non-Halogenated Organic Liquid Waste" carboy.

  • Sealing & Logging: Cap the carboy immediately and log the estimated volume and concentration of the compound on the attached hazardous waste inventory sheet.

Protocol C: Immediate Spill Response

Use this protocol for accidental benchtop or floor spills.

  • Isolate: Evacuate non-essential personnel from the immediate vicinity to prevent tracking the powder throughout the lab.

  • Containment: Do not dry sweep , as this will aerosolize the irritant dust[11]. Lightly moisten the spill with a compatible solvent (e.g., water or ethanol) to suppress dust generation, or utilize a specialized HEPA-filtered laboratory vacuum[4].

  • Collection: Absorb the dampened material with an inert binder (e.g., diatomaceous earth, universal binders, or vermiculite)[3]. Carefully scoop the matrix into a compatible, sealable hazardous waste container.

  • Decontamination: Wash the affected surface thoroughly with soap and water. Collect all rinsate and contaminated paper towels as hazardous waste[12][13].

Waste Segregation & Compatibility Matrix

Improper mixing of chemical waste is a leading cause of laboratory fires and pressure-vessel explosions. Adhere strictly to the following segregation logic.

Table 2: Segregation Matrix for Pyrazole-5-carboxylic acid derivatives

Waste StreamCompatibilityAction / Rationale
Non-Halogenated Solvents Highly Compatible Preferred stream for dissolved waste. Safely routed for fuel blending or incineration[1].
Strong Oxidizers (e.g., Nitric Acid) Incompatible High risk of violent oxidation or fire. Store and dispose of in strictly separated streams[10].
Strong Bases Incompatible Risk of rapid, exothermic acid-base neutralization. Keep segregated[10].
Aqueous Buffers (pH 5-9) Compatible Can be mixed if the compound is dissolved in biological assay buffers, but the mixture must still be collected as hazardous waste[8].

Disposal Workflow Visualization

The following diagram maps the logical decision tree for routing this compound through a compliant RCRA disposal process.

G Start Waste Generation (1-Methyl-3-(oxan-4-YL)...) Decision Physical State? Start->Decision Solid Solid Waste (Powder/Crystals) Decision->Solid Dry Aqueous Liquid Waste (Assay Solutions) Decision->Aqueous Dissolved Container1 HDPE Solid Waste Container Solid->Container1 Container2 Compatible Liquid Waste Carboy Aqueous->Container2 Labeling Attach RCRA Hazardous Waste Tag Container1->Labeling Container2->Labeling SAA Store in Satellite Accumulation Area (SAA) Labeling->SAA EHS EHS Pickup & Off-site Incineration SAA->EHS Within 180 days

Chemical waste disposal workflow for 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid.

References

  • 5-Acetyl-1H-Pyrazole-3-carboxylic acid - Safety Data Sheet. ChemicalBook.
  • 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid - Safety Data Sheet. AK Scientific, Inc.
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid - Safety Data Sheet. TCI Chemicals.
  • Safety data sheet - 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid. LGC Standards.
  • Safety Data Sheet - 3-acetyl-1H-pyrazole-5-carboxylic acid. ChemScene.
  • Chemical Waste Disposal (WASTe). UCSF Environment, Health & Safety.
  • Less Is Better: Guide to minimizing waste in laboratories. American Chemical Society.
  • Summary of the Resource Conservation and Recovery Act. US Environmental Protection Agency (EPA).
  • Resource Conservation and Recovery Act (RCRA) Overview. US Environmental Protection Agency (EPA).
  • Chemical Waste Guidelines. USC Environmental Health & Safety.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety.

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid

This document provides essential safety and handling protocols for 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and handling protocols for 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a conservative approach, synthesizing data from structurally analogous pyrazole and carboxylic acid derivatives to establish a robust framework for ensuring laboratory safety. Our primary goal is to empower researchers with the knowledge to handle this compound responsibly, minimizing risk and ensuring experimental integrity.

Inferred Hazard Profile: A Data-Driven Approach to Safety

Given the absence of a dedicated SDS for 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid, we must infer its potential hazards from closely related structures. Data from analogous compounds, such as 3-methyl-1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid and 1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid, strongly suggest a consistent hazard profile across this chemical family.[1][2] The primary risks are associated with irritation and potential acute toxicity.

This "worst-case" analysis forms the logical basis for our personal protective equipment (PPE) recommendations. The precautionary statements from various pyrazole-carboxylic acid derivatives consistently advise wearing protective gloves, clothing, and eye/face protection.[3][4][5][6]

Hazard CategoryInferred Risk for 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acidRationale & Supporting Evidence
Skin Corrosion/Irritation Category 2: Causes skin irritation. [1][2]SDS for similar pyrazole carboxylic acids consistently classify them as skin irritants.[3][4][7][8]
Serious Eye Damage/Irritation Category 2A: Causes serious eye irritation. [1][2]Direct eye contact is likely to cause significant irritation. This is a standard warning for this chemical class.[3][7][8]
Acute Toxicity Potential for Harm (Oral, Dermal, Inhalation). [2]Some pyrazole derivatives are classified as "Harmful if swallowed"[6] or "Toxic in contact with skin". A conservative approach is warranted.
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation. [4][5][8]Inhalation of the powdered compound may irritate the respiratory tract. Handling should be performed in well-ventilated areas.[3][7]

Core Directive: Standard Personal Protective Equipment (PPE)

Based on the inferred hazard profile, a standard set of PPE is mandatory for all work involving this compound to prevent accidental exposure.

  • Eye and Face Protection : Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[7][9] When there is a significant risk of splashing (e.g., during bulk transfers or reactions under pressure), a face shield should be worn in addition to safety goggles.

  • Hand Protection : Compatible, chemical-resistant gloves are essential.[10] Nitrile gloves are an excellent primary choice due to their resistance to a range of chemicals, including mild acids and organic compounds, and their tendency to tear visibly when punctured.[11][12][13] Always inspect gloves for damage before use and dispose of them properly after handling the chemical.[10]

  • Skin and Body Protection : A standard laboratory coat must be worn and kept fully fastened to protect against skin exposure from accidental spills.[3][9]

  • Respiratory Protection : Under normal laboratory conditions with adequate engineering controls (i.e., working in a certified chemical fume hood), respiratory protection is generally not required.[9] However, if handling large quantities of the solid compound outside of a fume hood or if dust/aerosol generation is unavoidable, a NIOSH-approved particulate respirator (e.g., N95) or equivalent should be used.[9][10]

Operational Plan: Task-Specific PPE Protocols

Different laboratory procedures carry varying levels of risk. The following section details the required PPE and operational steps for common tasks.

Experimental Workflow PPE Decision Matrix

start Start: Handling Compound weighing Weighing Solid start->weighing solution Preparing Solution start->solution reaction Running Reaction start->reaction spill Spill Cleanup start->spill ppe_basic Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat weighing->ppe_basic ppe_hood Work in Fume Hood weighing->ppe_hood Recommended solution->ppe_basic solution->ppe_hood reaction->ppe_basic ppe_face_shield Add Face Shield reaction->ppe_face_shield If splash risk ppe_spill_kit Use Spill Kit PPE: - Heavy-duty Gloves - Goggles & Face Shield - Apron/Coveralls spill->ppe_spill_kit ppe_respirator Add Respirator (if no hood) ppe_hood->ppe_respirator Alternative

Caption: PPE selection workflow for handling the compound.

Step-by-Step Methodologies

A. Weighing and Preparing Solutions (Solid Compound)

  • Preparation : Before handling the compound, ensure the designated work area, preferably inside a chemical fume hood, is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible.[7]

  • Don PPE : Put on a lab coat, chemical safety goggles, and nitrile gloves.

  • Handling : Perform all manipulations of the solid compound within the fume hood to minimize inhalation risk.[9] Use a spatula for transfers. Avoid creating dust.

  • Dissolution : When dissolving the solid in a solvent, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling : After weighing, carefully clean the spatula and any surfaces. Dispose of contaminated weighing paper and gloves as solid chemical waste. Wash hands thoroughly.[3]

B. Responding to a Spill

  • Alert and Evacuate : Alert personnel in the immediate area. If the spill is large or involves volatile solvents, evacuate the laboratory.

  • Assess and Don PPE : For a small, manageable spill, don additional PPE, including a second pair of gloves (or heavy-duty butyl gloves), a face shield, and a protective apron if necessary.

  • Containment : Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb spills involving solvents.

  • Cleanup : Carefully sweep or scoop the absorbent material into a designated, sealable hazardous waste container.[14]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.[14]

Summary of PPE for Laboratory Operations
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Safety GogglesNitrile GlovesLab CoatFume Hood (Recommended). N95 Respirator if fume hood is not available.[9]
Preparing Solutions Safety GogglesNitrile GlovesLab CoatFume Hood
Conducting Reaction Safety Goggles (Face shield if splash risk)Nitrile GlovesLab CoatFume Hood
Spill Cleanup Safety Goggles & Face ShieldHeavy-duty or double-layered Nitrile/Butyl Gloves[15]Lab Coat, Chemical-resistant apronDependent on spill size and volatility

Decontamination and Disposal Plan

Proper disposal is a critical component of laboratory safety and environmental stewardship.[14] All waste containing 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid must be treated as hazardous chemical waste.

Operational Disposal Plan

  • Waste Segregation : Do not mix waste from this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[16] Keep solid and liquid waste separate.

  • Solid Waste :

    • Collect all contaminated solids (e.g., unused compound, contaminated gloves, absorbent pads, weighing papers) in a clearly labeled, sealable, and chemically compatible container.[14]

    • The label must include the full chemical name and appropriate hazard warnings (e.g., "Irritant," "Handle with Care").[17]

  • Liquid Waste :

    • Collect all solutions containing the compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Crucially, do not dispose of this chemical down the drain. [3][17] This can harm aquatic life and violate local wastewater regulations.[14][18]

  • Storage and Disposal :

    • Store sealed waste containers in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials.[17]

    • Follow your institution's procedures for hazardous waste pickup and disposal, which is handled by a licensed professional waste disposal company.[14][17] High-temperature incineration is a common and recommended disposal method for such compounds.[14]

References

  • BenchChem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Essential Safety and Handling Guide for Methyl Pyrazole Derivatives.
  • BenchChem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-tert-Butyl-1H-pyrazole-3-carboxylic acid.
  • KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: 3,5-Dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid.
  • Bergamot. (n.d.). Nitrile Gloves Chemical Resistance Guide.
  • Capot Chemical. (2013). Safety Data Sheet: 1H-Pyrazole-4-carboxylic acid.
  • Fisher Scientific. (2025). Safety Data Sheet: 5-Methyl-1H-pyrazole-3-carboxylic acid.
  • Unigloves. (2020). Nitrile Gloves Acid Resistance.
  • Fisher Scientific. (2025). Safety Data Sheet: 1-Methyl-1H-pyrazole-4-carboxylic acid.
  • Sigma-Aldrich. (2026). Safety Data Sheet.
  • SafetyWare. (2025). Chemical Resistant Glove Guide: Choosing the Right Material for Protection.
  • MedChemExpress. (2025). Safety Data Sheet: 1-Methyl-5-pyrazolecarboxylic acid.
  • NextSDS. (n.d.). 3-methyl-1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid.
  • NextSDS. (n.d.). 1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid.
  • Environmental Health and Safety - The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart.
  • Synquest Labs. (2016). Safety Data Sheet: 1-Methyl-1H-pyrazole-5-carboxylic acid.
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